Furfuryl mercaptan

Catalog No.
S584587
CAS No.
98-02-2
M.F
C5H6OS
M. Wt
114.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl mercaptan

CAS Number

98-02-2

Product Name

Furfuryl mercaptan

IUPAC Name

furan-2-ylmethanethiol

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2

InChI Key

ZFFTZDQKIXPDAF-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CS

solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

2-Furanmethanethiol; (2-Furanyl)methylmercaptan; 2-(Mercaptomethyl)furan; 2-Furfurylmercaptan; 2-Furfurylthiol; 2-Furylmethanethiol; 2-Furylmethyl Mercaptan; Furan-2-ylmethanethiol; Furfuryl Thiol; NSC 41142;

Canonical SMILES

C1=COC(=C1)CS

The exact mass of the compound Furfuryl mercaptan is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41142. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-furanmethanethiol structure and reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Furanmethanethiol

This section provides the fundamental identifiers and properties of 2-Furanmethanethiol.

Table 1: Chemical Identification and Physicochemical Properties

Category Details
Systematic Name (Furan-2-yl)methanethiol [1]
CAS Registry Number 98-02-2 [2] [3] [1]
Molecular Formula C5H6OS [2] [3] [1]
Average Molecular Weight 114.17 g/mol [2] [3]
Appearance Colorless to yellow oily liquid [3] [1]
Boiling Point 155 °C / 311 °F [3] [1]
Odor Profile Powerful roast coffee; caramel, smoky, sulfurous [4] [3] [1]
Odor Threshold 0.4 ng/L (in water/ethanol model) [4]
Water Solubility 0.5 g/L (predicted) [5]

Synthesis and Experimental Protocol

The classical synthesis method for 2-Furanmethanethiol uses a two-step, one-pot reaction involving furfuryl alcohol and thiourea [6] [3] [1]. The following diagram outlines the experimental workflow:

synthesis_workflow start Start Reaction step1 Charge Reactor: - Thiourea (5 mol) - Water (500 mL) - Conc. HCl (400 mL) - Furfuryl Alcohol (5 mol) start->step1 step2 Heat gently to dissolve. Cool to 30°C. step1->step2 step3 Add Furfuryl Alcohol. Control exotherm (<60°C). Stir for 12 hours. step2->step3 step4 Add 225g NaOH in 250mL water. step3->step4 step5 Steam Distillation step4->step5 step6 Separate organic layer using separatory funnel. step5->step6 step7 Dry product with Calcium Chloride. step6->step7 end Obtain Product: 55-60% Yield step7->end

Synthesis workflow for 2-Furanmethanethiol from furfuryl alcohol.

Table 2: Detailed Synthesis Protocol Based on Organic Syntheses [6]

Step Parameter Specification
1. Reaction Setup Reagents 5 moles each of thiourea and furfuryl alcohol [6].
Acid 400 mL concentrated HCl in 500 mL water [6].
Key Consideration The reaction is highly exothermic and must be carried out in an effective fume hood due to the compound's disagreeable odor and potential to cause headaches [6].
2. Reaction Control Initiation Reaction often starts spontaneously; if not, gentle heating is applied until a temperature rise begins [6].
Temperature Maintain at approximately 60°C using cooling. Avoid higher temperatures or reflux to protect the sensitive furan ring [6].
Reaction Time Allow to stand at room temperature for 12 hours after the initial exotherm [6].
3. Work-up & Isolation Basification Add a solution of 225 g sodium hydroxide in 250 mL water [6].
Isolation Steam distill the mixture until no more oily droplets are collected [6].
Separation Separate the mercaptan oil from the aqueous distillate using a separatory funnel [6].
Drying Dry the organic layer over calcium chloride [6].
4. Final Product Yield 313-340 g (55-60%) [6].
Purity The undistilled product is essentially pure. Can be distilled under nitrogen (B.P. 160°C / 759 mmHg) [6].

Reactivity and Biological Significance

2-Furanmethanethiol is an organosulfur compound characterized by a furan ring and a thiol (-SH) functional group [1]. Its chemical behavior and biological relevance are summarized below.

G Thiol 2-Furanmethanethiol (C5H6OS) Disulfide Bis(furylmethyl) Disulfide Thiol->Disulfide Oxidation Coffee Coffee Aroma & Flavor Thiol->Coffee Imparts Parosmia Parosmia Trigger (Post-COVID-19) Thiol->Parosmia Identified as Wine Wine Aroma Contributor Thiol->Wine Found in Disulfide->Thiol Reduction

Key reactivity and biological roles of 2-Furanmethanethiol.

  • Reactivity: The thiol group is the primary site of reactivity. It can be easily oxidized to form bis(furylmethyl) disulfide [3]. This reaction is reversible, and the disulfide can be reduced back to the thiol using agents like zinc or sodium sulfide [3].
  • Aroma and Flavor: This compound is a key impact odorant in roasted and brewed coffee, and also contributes to the roast coffee aroma found in some wines, such as those made from Petit Manseng and Bordeaux grape varieties [4] [3] [1]. Its exceptionally low odor threshold means it has a significant sensory impact even at trace concentrations (nanograms per liter) [4].
  • Medical Relevance: Recent research has identified 2-Furanmethanethiol as a trigger molecule for parosmia (distorted smell perception) in individuals recovering from COVID-19 [1].

Key Applications and Safety

  • Primary Application: Its dominant use is as a flavor and fragrance compound, crucial for creating authentic coffee aromas in food products and as a positive aroma contributor in oenology (wine science) [4] [3].
  • Safety Profile: 2-Furanmethanethiol is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It also causes serious eye irritation [3]. The strong, disagreeable odor at high concentration necessitates all work be performed in an effective fume hood [6].

References

Synthesis and Experimental Protocol

Author: Smolecule Technical Support Team. Date: February 2026

A common and efficient laboratory synthesis involves reacting furfuryl alcohol with thiourea [1] [2].

G A Furfuryl Alcohol C Reaction Mixture Heat to 60°C A->C B Thiourea HCl B->C D S-furfurylisothiouronium Chloride Intermediate C->D E NaOH Hydrolysis D->E F Crude Furfuryl Mercaptan E->F G Steam Distillation & Isolation F->G H Pure this compound G->H

Synthesis workflow for this compound from furfuryl alcohol and thiourea [1].

Detailed Procedure from *Organic Syntheses [1]:

  • Reaction Setup: In a 3-L round-bottomed flask placed in an effective fume hood, 380 g (5 moles) of thiourea is dissolved in a mixture of 500 mL water and 400 mL concentrated hydrochloric acid with gentle heating.
  • Addition: After cooling the solution to 30°C, 490 g (5 moles) of furfuryl alcohol is added.
  • Reaction Control: The strongly exothermic reaction usually starts spontaneously. The temperature must be controlled with cooling to maintain near 60°C to avoid attacking the sensitive furan ring. After the reaction subsides, the solution is allowed to stand at room temperature for 12 hours.
  • Hydrolysis & Liberation: A solution of 225 g of sodium hydroxide in 250 mL water is poured into the mixture. The heavy brown oil (S-2-furfurylisothiourea) partially decomposes, liberating the mercaptan.
  • Isolation: The product is isolated from the reaction mixture via steam distillation. The mercaptan is separated from the aqueous distillate using a separatory funnel, dried with calcium chloride.
  • Yield and Purity: The yield is 313–340 g (55–60%). The product is of high purity but can be distilled in a nitrogen atmosphere (b.p. 160 °C/759 mmHg).

Analytical Detection Methods

Advanced detection techniques are crucial for quantifying this compound at trace levels, especially given its low odor threshold.

Method Principle Key Application & Sensitivity
Gas Chromatography (GC) Separates volatile compounds based on affinity for stationary/mobile phases [3]. Used for flavor analysis and quantification in food matrices [3].
Gas Chromatography-Mass Spectrometry (GC-MS) Combines GC separation with mass-based identification [3]. Provides definitive identification and characterization in complex samples [3].
Surface-Enhanced Raman Scattering (SERS) Enhances Raman signal of molecules adsorbed on nanostructured metal surfaces [3]. Ultra-sensitive trace detection; used with Au/Ag@MIL(Fe) hybrid substrates for FFT in solution and gas phase [3].

A novel SERS approach uses self-assembled Au/Ag@MIL(Fe) hybrids, where metal-organic frameworks (MIL(Fe)) enrich the target molecule, and noble metal nanorods (Au/Ag) provide significant signal enhancement [3].

G A1 Au/Ag Nanorods Provide 'Hot Spots' for SERS Signal A3 Au/Ag@MIL(Fe) Hybrid A1->A3 A2 Porous MIL(Fe) MOF Adsorbs & Enriches FFT Molecules A2->A3 A4 Ultra-Sensitive SERS Detection A3->A4

SERS detection mechanism combining signal enhancement (Au/Ag) and molecule enrichment (MIL(Fe)) [3].

Metabolism and Toxicology

Studies on the metabolism of this compound in rat liver have identified potential metabolic pathways [4].

G M1 This compound (FFM) M2 Methylation (via Thiol Methyltransferase) M1->M2 M6 2-Furoic Glycine (Major Urinary Metabolite) M1->M6 Alternative Pathway M3 Furfuryl Methyl Sulfide (FMS) M2->M3 M4 S-Oxidation (via CYP450 / FMO) M3->M4 M5 Furfuryl Methyl Sulfoxide / Sulfone M4->M5

Proposed metabolic pathways for this compound in mammalian systems, involving methylation and oxidation [4].

Key toxicological notes from research:

  • No Effect Level: A 90-day rat study established a no observed effect level of 3 mg/kg/day when administered by gavage [4].
  • Human Exposure: The primary human exposure is from food consumption, particularly coffee, with intake from coffee estimated to be approximately 100 times higher than from its direct use as a flavoring ingredient [4].

Key Stability Considerations

As a flavor compound, this compound's stability is critical for application. It is susceptible to chemical changes, including oxidation and interaction with food constituents, which can alter the flavor profile [5].

References

furfuryl mercaptan odor detection threshold

Author: Smolecule Technical Support Team. Date: February 2026

Reported Odor Detection Threshold

The table below summarizes the quantitative information found on the odor detection threshold of Furfuryl Mercaptan.

Reported ODT Context / Source Reliability Assessment
0.005 ppb (parts per billion) Anecdotal report from perfumers [1]. Considered anecdotal; comes from an industry forum discussion, not a peer-reviewed publication.
0.1 µg/L (micrograms per liter) in a hydroalcoholic solution Stated in a scientific review on fermented beverages [2]. Considered scientifically credible; published in a peer-reviewed journal, though the original primary source is not cited.

Experimental Protocols for ODT Measurement

To ensure consistency and accuracy, researchers use standardized methods to determine ODTs. The following are key protocols cited in the literature.

The Triangle Odor Bag Method

This is a standardized olfactory test used for environmental regulation in Japan. The methodology is as follows [3]:

  • Procedure: Three polyester bags are prepared; one contains the odorant at a verified concentration, and the other two contain odor-free air. Panelists must identify the bag containing the odorant.
  • Concentration Adjustment: The test begins with a concentration the panel can easily detect. The concentration is successively diluted (typically by a factor of 3) after a correct identification until the panelist gives an incorrect answer. This final concentration is the detection threshold.
  • Key Feature: It is a descending concentration method.
The Two-Alternative Forced-Choice Procedure

This is another well-regarded uniform procedure for determining ODTs [3]:

  • Delivery System: Uses a static-dilution delivery system, such as squeeze bottles, where one bottle contains the odorant and the other contains only the diluent.
  • Procedure: Participants are presented with the two bottles and must identify which one contains the odorant.
  • Concentration Adjustment: This method typically uses an ascending concentration order to avoid sensory adaptation from repeated stimulation.
  • Data Analysis: The odorant concentration is controlled and measured precisely, often using gas chromatography.

Understanding Odor Threshold Prediction

For thousands of volatile organic compounds where ODTs have not been experimentally measured, researchers use algorithms to predict them. The following diagram illustrates the core predictive model described in the search results, which correlates molecular structure with odor potency [3].

Molecular Descriptors E Excess molar refractivity S Solute dipolarity/polarizability A Overall H-bond acidity B Overall H-bond basicity L Gas-hexadecane partition coefficient Linear Solvation Energy Relationship (LSER) Linear Solvation Energy Relationship (LSER) Molecular Descriptors->Linear Solvation Energy Relationship (LSER) Input Predicted log(1/ODT) Predicted log(1/ODT) Linear Solvation Energy Relationship (LSER)->Predicted log(1/ODT) Computes Odor Detection Threshold (ODT) Odor Detection Threshold (ODT) Predicted log(1/ODT)->Odor Detection Threshold (ODT) Converted to

This model calculates odor potency (log(1/ODT)) based on a molecule's physicochemical properties, allowing for prediction of untested compounds [3].

Interpretation and Practical Notes

  • Extreme Potency: Both reported thresholds confirm that this compound is an exceptionally potent aroma compound. Its odor can be detected even when present in miniscule, parts-per-billion concentrations [2] [1].
  • Analytical Challenges: Its low threshold and chemical instability (susceptibility to oxidation) make accurate analytical determination difficult, requiring specialized pre-treatment methods like Headspace Solid-Phase Microextraction (HS-SPME) for reliable measurement [2].
  • Use in Formulations: Due to its power, it must be used in extreme dilutions (e.g., 0.005% or lower) in perfumery and flavor work to avoid overpowering a composition [1].

References

furfuryl mercaptan basic research overview

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

Basic Chemical and Physical Properties

Furfuryl mercaptan (FM), systematically named 2-Furanmethanethiol, is a sulfur-containing organic compound with the molecular formula C₅H₆OS and a molecular weight of 114.17 g/mol [1]. It is assigned the CAS Registry Number 98-02-2 [1] [2].

The following table summarizes its key physical and chemical properties:

Property Value / Description
Appearance Colorless to pale yellow transparent liquid [1] [3]
Odor Description Sulfury, roasted coffee, oily, fatty, burnt, smoky (at 0.10% in dipropylene glycol) [1]
Boiling Point 155 °C (lit.) [1]
Melting Point 157.5 °C [1]
Density 1.132 g/mL at 25 °C (lit.) [1]
Refractive Index n²⁰/D 1.531 (lit.) [1]
Flash Point 113 °F (45 °C) [1]
Water Solubility Insoluble [1]
Storage Conditions Air Sensitive; store in a flammables area [1]

Chemical Structure and Reactivity FM is characterized by a furan ring substituted with a sulfanylmethyl group. Its thiol (-SH) group is the primary site for its chemical reactivity, participating in oxidation and methylation reactions [4] [5]. The compound is air-sensitive and has a low flash point, classifying it as a flammable liquid, which necessitates careful handling [1].

Synthesis and Analytical Methods

Synthetic Protocol A classical synthesis method for FM involves the direct reaction of furfuryl alcohol with thiourea in hydrochloric acid, followed by decomposition of the intermediate with sodium hydroxide [2]. This method avoids the use of unstable furfuryl halides.

Procedure [2]:

  • Reaction: In a 3L round-bottomed flask, a solution of thiourea (5 mol) in water (500 mL) and concentrated HCl (400 mL) is prepared. Furfuryl alcohol (5 mol) is added. The exothermic reaction is controlled by cooling to maintain a temperature near 60°C to prevent degradation of the furan ring.
  • Incubation: The dark green solution is allowed to stand at room temperature for 12 hours.
  • Decomposition and Isolation: A solution of sodium hydroxide (225 g in 250 mL water) is added. The mixture is immediately subjected to steam distillation to isolate the product.
  • Purification: The crude FM is separated from the aqueous distillate and dried over calcium chloride. The yield is typically 55-60%. The product is of high purity but can be further distilled under a nitrogen atmosphere (b.p. 84°C/65 mm Hg).

Key Considerations: This procedure must be conducted in an effective fume hood due to FM's extremely disagreeable odor and potential to cause headaches [2].

Analytical Characterization Analysis of FM and its metabolites can be performed using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS-MS). Studies have utilized a Micromass Quattro LC instrument, operating in both positive and negative electrospray and APcI modes to characterize FM and its putative metabolites like methyl sulfoxide and methyl sulphone derivatives [4].

Metabolism and Toxicology

In Vitro Metabolic Pathways Studies on the metabolism of FM in rat liver have identified two primary metabolic pathways [4]:

FM_Metabolism Proposed In Vitro Metabolic Pathways of this compound in Rat Liver FM This compound (FM) FMS Furfuryl Methyl Sulfide (FMS) FM->FMS S-Methylation Desulf Desulphuration Products FM->Desulf Desulphuration FMSO Furfuryl Methyl Sulfoxide (FMSO) FMS->FMSO S-Oxidation FMSO2 Furfuryl Methyl Sulphone (FMSO2) FMSO->FMSO2 S-Oxidation TMT Thiol Methyltransferase (TMT) TMT->FM Catalyzes FMO Flavin-Containing Monooxygenase (FMO) FMO->FMS Catalyzes CYP450 Cytochrome P450 (CYP) CYP450->FM May Catalyze

In vitro metabolic pathways of this compound in rat liver models.

Enzymology Studies Investigations using rat liver microsomes and inhibitors revealed that:

  • S-Methylation of FM is primarily catalyzed by microsomal thiol methyltransferase [4].
  • Subsequent S-oxidation of FMS to the sulfoxide and sulphone is mediated by flavin-containing monooxygenase (FMO) enzymes [4].
  • The role of cytochrome P450 (CYP) enzymes in the direct metabolism of FM appears to be minimal [4].

Toxicological Data

  • A 90-day rat study established a no observed effect level (NOEL) of 3 mg/kg/day for FM administered by gavage [4].
  • Human exposure to FM occurs predominantly through diet. The estimated daily intake from coffee consumption (0.806 mg/person/day) is significantly higher than from its intentional use as a flavor ingredient (0.011 mg/person/day) [4].

Research Applications and Stability

Primary Application: Flavor Chemistry FM is a critical flavor compound, highly valued for imparting the characteristic roasted coffee aroma [4] [5] [3]. It also contributes savory notes to cooked meats and baked goods [3]. Its potency means it is used at very low concentrations, and its formation in foods like coffee occurs naturally via Maillard reactions during roasting [4] [3].

Stability and Degradation As a flavor ingredient, FM's stability is crucial for product quality. Being a thiol, it is susceptible to chemical changes. The stability of flavor compounds like FM is influenced by [5]:

  • Chemical reactivity of the thiol functional group.
  • Environmental factors like light and atmospheric oxygen.
  • Food matrix interactions with proteins, fats, and other constituents.

Understanding these factors is essential for developing strategies to stabilize FM in flavor formulations and final products.

Research and Development Insights

Commercial Market Context The this compound market is segmented by purity and application, which informs its use in research and industry [6] [7]:

Segment Categories and Significance
By Purity Min Purity <98%, Min Purity 98%-99%, Min Purity >99% [6]. High-purity grades are essential for pharmaceutical R&D and analytical standards [7].
By Application Research, Medical, Food & Beverage, Chemicals [6] [7]. The "Research" segment is a dedicated category for scientific investigation [6].

Key Suppliers for Research Several chemical companies supply FM for research purposes, including Merck, Thermo Fisher Scientific, Santa Cruz Biotechnology, TCI, and Toronto Research Chemicals [6].

References

furfuryl mercaptan role in wine aroma

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Sensory Impact

Furfuryl mercaptan (also known as furfurylthiol or FFT) is a volatile sulfur compound. Its powerful aroma and minute active concentration mean it can profoundly impact a wine's sensory profile even at trace levels.

The table below summarizes its key chemical and sensory properties:

Property Description
IUPAC Name 2-Furanmethanethiol (common name: this compound)
Aroma Description Roasted coffee, meaty, popcorn [1]
Typical Concentration in Wine Up to 0.050 µg/L [1]
Odor Threshold (in wine) 0.0004 µg/L (0.4 parts per trillion) [1]
Impact Potent positive aroma contributor at typical concentrations; can be negative if excessive.

Formation Pathways in Wine

This compound formation during alcoholic fermentation involves key precursors and specific conditions, as shown in the workflow below.

F This compound Formation Pathway in Wine Toasted Oak Staves Toasted Oak Staves Furfural Furfural Toasted Oak Staves->Furfural Releases This compound (FFT) This compound (FFT) Furfural->this compound (FFT) Yeast-mediated reaction with Yeast Fermentation Yeast Fermentation H₂S (Hydrogen Sulfide) H₂S (Hydrogen Sulfide) Yeast Fermentation->H₂S (Hydrogen Sulfide) Generates H₂S (Hydrogen Sulfide)->this compound (FFT) Reacts with Furfural

Formation of this compound during wine fermentation.

  • Precursor from Oak: The toasting process of oak barrels breaks down wood polysaccharides, releasing furfural into the wine [2] [3].
  • Critical Reaction during Fermentation: Furfural reacts with hydrogen sulfide (H₂S) produced by yeast metabolism during fermentation [2] [1]. Wines fermented in new barrels contain more FFT than those from used barrels, and fermentation conditions that promote H₂S production further increase FFT formation [2].

Analytical Methodologies

Analyzing this compound is challenging due to its very low concentration, high volatility, and reactivity. Advanced techniques are required for accurate quantification.

Gas Chromatography with Specific Detectors

Gas Chromatography-Mass Spectrometry (GC-MS) and comprehensive two-dimensional GC (GC×GC-TOFMS) offer the high resolution and sensitivity needed to separate and identify trace compounds in a complex wine matrix [4].

Gas Chromatography-Olfactometry (GC-O) is crucial. It allows analysts to sniff the GC column effluent to confirm FFT's identity based on its characteristic aroma, linking a specific sensory descriptor to a chemical peak [5].

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a prevalent, efficient technique for extracting volatile compounds like FFT from wine.

  • Procedure: A coated fiber is exposed to the vial's headspace, absorbing volatile compounds, then injected into the GC for thermal desorption [4].
  • Critical Parameters: Method optimization is essential for reliable results, as detailed in the following workflow.

G Optimized HS-SPME Protocol for Trace Aroma Analysis Wine Sample (8 mL) Wine Sample (8 mL) Dilution to 5% Ethanol Dilution to 5% Ethanol Wine Sample (8 mL)->Dilution to 5% Ethanol Reduces matrix effect Add 3.0 g NaCl Add 3.0 g NaCl Dilution to 5% Ethanol->Add 3.0 g NaCl Salting-out effect Extract with DVB/CAR/PDMS Fiber Extract with DVB/CAR/PDMS Fiber Add 3.0 g NaCl->Extract with DVB/CAR/PDMS Fiber 45 min at 45°C GC×GC-TOFMS Analysis GC×GC-TOFMS Analysis Extract with DVB/CAR/PDMS Fiber->GC×GC-TOFMS Analysis Desorption

Optimized HS-SPME protocol for analyzing this compound.

Key optimized parameters based on research into Baijiu (another complex matrix) include [4]:

  • Fiber Coating: DVB/CAR/PDMS is effective for a wide range of volatiles.
  • Sample Dilution: Diluting to 5% ethanol reduces the "matrix effect" and improves extraction efficiency.
  • Salting Out: Adding 3.0 g of NaCl increases ionic strength, enhancing volatile release into the headspace.
  • Time and Temperature: 45 minutes at 45°C provides a balance of efficiency and practical analysis time.

Experimental Protocol for Analysis in Wine

Here is a consolidated experimental protocol based on optimized methodologies.

Goal: Quantify this compound in wine using HS-SPME with GC×GC-TOFMS.

Materials:

  • Gas chromatograph coupled to a time-of-flight mass spectrometer.
  • DVB/CAR/PDMS SPME fiber.
  • Internal standard solution.

Procedure:

  • Sample Preparation: Pipette 8 mL of wine into a 20 mL headspace vial. Dilute to 5% ethanol content with ultrapure water. Add 3.0 g of NaCl and a known amount of internal standard [4].
  • HS-SPME Extraction: Place vial in a heater and incubate at 45°C for 5 minutes. Expose the preconditioned fiber to the vial's headspace for 45 minutes at 45°C with agitation [4].
  • GC×GC-TOFMS Analysis:
    • Injection: Desorb the fiber in the GC injector port.
    • GC Conditions: Use a suitable temperature program. The heart of the analysis is the comprehensive 2D separation in the GC×GC system, which greatly enhances separation power over 1D-GC [4].
    • Detection: Acquire mass spectra; FFT is identified by comparing its mass spectrum and retention index to an authentic standard and confirmed by GC-O [5] [4].
  • Quantification: Use a calibration curve constructed with the internal standard method for accurate quantification [4].

Key Considerations for Researchers

  • Matrix Effects are Significant: The wine's composition greatly influences analytical results. Using a stable isotope-labeled internal standard is the most effective way to correct for this and ensure quantitative accuracy [4].
  • Compound Reactivity: this compound can oxidize to form disulfides, which have different sensory properties. This reactivity means the initial measured FFT concentration might not fully represent its sensory contribution over time [1].

This compound exemplifies the profound impact of trace compounds in wine. Its study requires an integrated approach of organic chemistry, sensory science, and advanced analytical technology.

References

Comprehensive Technical Guide: Polyfunctional Thiols in Wine Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polyfunctional Thiols in Wine

Polyfunctional thiols represent a class of sulfur-containing organic compounds that have revolutionized our understanding of wine aroma and quality. These compounds are characterized by the presence of at least one sulfhydryl (-SH) group alongside other functional groups such as alcohols, ketones, or esters, creating molecules with exceptional aromatic potency. Despite their typically ultra-trace concentrations—often in the nanogram per liter (ng/L) range—polyfunctional thiols exert a disproportionate influence on wine sensory profiles due to their remarkably low odor detection thresholds. These compounds contribute significantly to the varietal character of many popular wine styles, particularly Sauvignon Blanc, where they impart distinctive tropical, citrus, and passionfruit notes that define this variety's recognizable aroma signature.

The study of polyfunctional thiols has emerged as a priority area in oenological research over the past three decades, driven by advances in analytical chemistry that enabled reliable quantification of these challenging compounds. Research has expanded from initial focus on Sauvignon Blanc to encompass diverse varieties and growing regions, revealing the complex biochemical pathways through which these compounds form from odorless precursors present in grapes. Understanding polyfunctional thiols requires an interdisciplinary approach spanning viticulture, microbiology, chemistry, and sensory science, as their final concentrations in wine reflect intricate interactions between grape composition, yeast metabolism, and winemaking practices. This technical guide synthesizes current scientific knowledge on polyfunctional thiols to support researchers and industry professionals in advancing both fundamental understanding and practical applications.

Chemical Profiles of Key Polyfunctional Thiols

Fundamental Thiol Characteristics

The organoleptic impact of polyfunctional thiols stems from their unique chemical structures and exceptional sensory properties. These compounds are often termed "potent thiols" due to their extraordinarily low detection thresholds, typically ranging from 0.3 to 60 ng/L, which rank among the lowest of all known aroma-active compounds in wine. This section details the specific thiols that have been identified as most significant to wine quality, based on their consistent presence at supra-threshold concentrations and their positive contributions to aromatic complexity. Each compound exhibits distinctive structure-activity relationships that determine both its aromatic character and detection threshold, with subtle molecular modifications resulting in dramatic changes in perceptual qualities.

Research has identified five particularly impactful polyfunctional thiols that frequently occur in wines at sensorially significant concentrations: 4-methyl-4-sulfanylpentan-2-one (4MSP), 3-sulfanylhexan-1-ol (3SH), 3-sulfanylhexyl acetate (3SHA), benzyl mercaptan (BM), and furfuryl thiol (FFT). These compounds collectively contribute a diverse spectrum of aromatic notes ranging from tropical and citrus fruits to more complex savory, smoky, and mineral characters. Their concentration ranges in wine vary considerably based on grape variety, viticultural practices, and winemaking conditions, with some compounds like 3SH regularly reaching concentrations orders of magnitude above threshold. The dynamic equilibrium between free thiols and their various precursor forms and reaction products further complicates their analytical determination and sensory impact.

Comprehensive Thiol Properties Table

Table 1: Characteristic Aromas, Detection Thresholds, and Concentration Ranges of Key Polyfunctional Thiols in Wine

Thiol Compound Abbreviation Sensory Descriptors Detection Threshold (ng/L) Concentration Range in Wines (ng/L)
4-methyl-4-sulfanylpentan-2-one 4MSP Boxwood, blackcurrant, cat urine (at high concentrations) 0.8-2 0-88 in Sauvignon blanc; 0-23 in Chardonnay
3-sulfanylhexan-1-ol 3SH Grapefruit, tropical, passionfruit 55-60 350-5664 in Sauvignon blanc; 10-1368 in Chardonnay
3-sulfanylhexyl acetate 3SHA Passionfruit, tropical, boxwood 4-4.2 0-106 in Sauvignon blanc; 0-100 in Chardonnay
Benzyl mercaptan BM Smoke, toasty, struck flint 0.3 0.6-5.5 in Sauvignon blanc; 30-40 in Chardonnay
Furfuryl thiol FFT Roasted coffee 0.4 1-36 in Sauvignon blanc; ~14 in Chardonnay

Table 2: Occurrence of Polyfunctional Thiols Across Different Wine Varieties Based on Analytical Studies

Wine Variety 4MSP 3SH 3SHA BM FFT
Sauvignon Blanc Detected (0-88 ng/L) Detected (350-5664 ng/L) Detected (0-106 ng/L) Detected (0.6-5.5 ng/L) Detected (1-36 ng/L)
Chardonnay Detected (0-23 ng/L) Detected (10-1368 ng/L) Detected (0-100 ng/L) Detected (30-40 ng/L) Detected (~14 ng/L)
Xynisteri (Cypriot) Detected in some samples Detected in all samples Detected in all samples Detected in all samples Detected in 4 of 6 samples
Pinot Gris Detected Detected Detected Detected Not detected
Red Wines (Maratheftiko, Giannoudhi, Shiraz) Not detected Detected Not detected Not detected Not detected

The data presented in these tables highlights several important patterns in thiol occurrence across different wine varieties. 3-sulfanylhexan-1-ol (3SH) emerges as the most universally distributed polyfunctional thiol, detected in all white and red wines analyzed across multiple studies [1]. This compound consistently reaches concentrations well above its sensory threshold, confirming its importance to wine aroma across diverse varieties. In contrast, 4-methyl-4-sulfanylpentan-2-one (4MSP) shows more restricted occurrence, being absent from many red wines and only present in specific white varieties [1]. The conversion of 3SH to 3-sulfanylhexyl acetate (3SHA) via yeast metabolism during fermentation represents a critical transformation that significantly enhances aromatic impact due to 3SHA's tenfold lower detection threshold [2].

Recent research has expanded beyond traditional varieties to investigate thiol presence in indigenous grapes, revealing intriguing patterns of occurrence. Studies of Cypriot wines made from Xynisteri, Maratheftiko, and Giannoudhi varieties demonstrated that indigenous grapes can contain significant concentrations of potent thiols, particularly 3SH which was found "in an order of magnitude above its aroma detection threshold" [1]. This finding substantially broadens the relevance of thiol research beyond the well-studied Sauvignon Blanc paradigm and suggests that thiol optimization could enhance the distinctive character of many local varieties. The presence of FFT only in certain Xynisteri and Chardonnay samples further indicates that specific production conditions or varietal characteristics favor the formation or preservation of this particularly potent compound with its distinctive roasted coffee aroma [1].

Analytical Methodologies for Thiol Quantification

Technical Challenges in Thiol Analysis

The accurate quantification of polyfunctional thiols presents substantial analytical challenges due to their exceptionally low concentrations, high reactivity, chemical instability, and tendency to adsorb to surfaces. Conventional gas chromatography-mass spectrometry (GC-MS) approaches typically lack the required sensitivity for direct determination of these compounds at their sub-threshold concentrations. Additionally, the complex wine matrix containing numerous interfering compounds further complicates analysis and necessitates sophisticated sample preparation and separation techniques. These analytical hurdles initially hindered thiol research and delayed recognition of their importance to wine aroma until specialized methodologies were developed in the 1990s and subsequently refined.

A primary concern in thiol analysis is their susceptibility to oxidation and degradation during sample preparation and analysis. Thiols readily oxidize to form disulfide bonds, especially when exposed to oxygen or metal ions, potentially leading to significant underestimation of their true concentrations. This reactivity necessitates careful handling under inert atmospheres, addition of antioxidant compounds, and minimization of analysis time. Furthermore, the ultra-trace concentrations of thiols require extensive pre-concentration steps that must be carefully optimized to avoid losses, while their polar nature and tendency toward poor chromatographic behavior demand specialized column chemistries and separation conditions. These cumulative challenges mean that thiol analysis remains a specialized area requiring significant expertise and method optimization.

Advanced Analytical Approaches

Table 3: Comparison of Analytical Methods for Polyfunctional Thiol Quantification in Wine

Method Principle Key Features Limits of Detection Advantages Limitations
Mercurobenzoate Derivatization + Anion Exchange + GC-MS Uses organomercuric compounds to selectively capture thiols Sub-ng/L for most thiols High sensitivity and selectivity Requires toxic Hg salts; large sample volumes (1-2L); risk of oxidation
Pentafluorobenzyl Derivatization + GC-NICI-MS PFB derivatives analyzed by negative ion chemical ionization MS 0.9-17 ng/L for different thiols Excellent sensitivity; good precision Requires specialized NICI-MS instrumentation
Pentafluorobenzyl Derivatization + HS-SPME + GC-EI-MS Extractive alkylation followed by headspace SPME 0.9 ng/L for 4-MMP, 1 ng/L for 3-MH, 17 ng/L for 3-MHA Uses more common EI-MS; avoids toxic reagents Requires careful optimization of derivatization
Ethyl Propiolate Derivatization + GC-EI-MS Specific derivatization of thiols 10-fold above threshold for 4-MMP and 3-MHA Good selectivity Limited sensitivity for key thiols
4,4'-dithiodipyridine or o-phthaldialdehyde derivatization + LC-MS/MS Alternative derivatization approaches Not fully established for wine thiols Avoids GC-related issues; potential for high sensitivity Requires LC-MS/MS instrumentation

Recent methodological advances have focused on improving analytical sensitivity while eliminating the need for toxic reagents like organomercurial compounds. The method based on pentafluorobenzyl (PFB) derivatization followed by headspace solid-phase microextraction (HS-SPME) and GC-EI-MS analysis represents a significant innovation, achieving detection limits at or near sensory thresholds (0.9 ng/L for 4-MMP, 1 ng/L for 3-MH, and 17 ng/L for 3-MHA) while using more commonly available instrumentation [3]. This approach utilizes extractive alkylation to simultaneously derivative and extract thiols, significantly simplifying sample preparation while maintaining excellent sensitivity. Optimization studies determined that addition of NaCl solution to dried SPME vials prior to extraction improved detection limits up to fivefold, and that reaction times of 10 minutes for derivatization were sufficient for most analytes [3].

The development of stable isotope dilution assays (SIDA) with deuterium-labeled internal standards has further enhanced analytical precision by correcting for losses during sample preparation and matrix effects during ionization [1]. This approach uses structurally identical standards with added mass tags (deuterium atoms) that behave nearly identically to native analytes throughout analysis but can be distinguished mass spectrometrically. The combination of SIDA with pentafluorobenzyl derivatization and HPLC-MS/MS analysis has emerged as a robust methodology applicable to a wide range of polyfunctional thiols, including those like benzyl mercaptan and furfuryl thiol that were previously difficult to quantify reliably [1]. These methodological advances have enabled more comprehensive surveys of thiol occurrence across diverse wine varieties and growing regions.

G cluster_legend Analytical Workflow Components WineSample Wine Sample (40-2000 mL) Derivatization Derivatization (PFBBr, 10 min RT) WineSample->Derivatization Add internal standards Extraction Liquid-Liquid Extraction (Pentane/Dichloromethane) Derivatization->Extraction Phase-transfer catalyst Concentration Solvent Evaporation & Resuspension Extraction->Concentration Organic phase separation HSSPME HS-SPME (NaCl addition, 45°C) Concentration->HSSPME Resuspend in salt solution GCMS GC-MS Analysis (EI or NICI detection) HSSPME->GCMS Thermal desorption DataAnalysis Data Analysis (SIDA quantification) GCMS->DataAnalysis Chromatographic data Legend1 Sample/Data Legend2 Chemical Processing Legend3 Instrumental Analysis

Figure 1: Analytical workflow for polyfunctional thiol quantification in wine using PFB derivatization and HS-SPME-GC-MS

Biochemical Pathways and Formation Mechanisms

Precursor Compounds and Biotransformation

Polyfunctional thiols originate primarily from non-volatile precursor compounds present in grapes rather than existing as free aromatic compounds in the fruit itself. These precursors are S-conjugated forms where the thiol is bound to amino acids or peptides, predominantly as cysteine conjugates (Cys-3SH, Cys-4MSP) or glutathione conjugates (Glut-3SH, Glut-4MSP) [4]. These bound forms are odorless and non-volatile, meaning they contribute nothing directly to grape aroma, but serve as reservoirs that can be transformed during winemaking into the potent aromatic thiols that define finished wine character. The biotransformation pathway begins when yeast import these precursors into cells during alcoholic fermentation, where specialized enzymes cleave the sulfur-carbon bonds to release the volatile thiol compounds.

The glutathionylated precursors undergo a more complex transformation pathway than their cysteinylated counterparts. Glutathione-bound precursors must first be imported into yeast cells then processed by a γ-glutamyltranspeptidase (VviGGT) enzyme that removes the glutamic acid moiety [2]. This intermediate then requires action of a carboxypeptidase to remove the glycine group, producing the corresponding cysteine conjugate [4]. Only then can the cysteine-bound precursor be cleaved by a β-lyase enzyme (encoded by the IRC7 gene in yeast) that liberates the free volatile thiol while incorporating the cysteine into yeast metabolic pathways [2]. This additional processing requirement means glutathione-bound precursors have lower conversion efficiency to free thiols compared to cysteine-bound precursors, despite typically being more abundant in grapes.

Biochemical Pathway Visualization

Figure 2: Biochemical pathway of polyfunctional thiol release from conjugated precursors during fermentation

The efficiency of thiol release during fermentation depends on multiple factors including yeast strain characteristics, fermentation conditions, and precursor composition. Different yeast strains exhibit varying β-lyase activity due to genetic polymorphisms in the IRC7 gene, which exists in both "long" and "short" versions with different promoter regions that affect expression levels [2]. Additionally, research indicates that multiple genes beyond IRC7 likely encode enzymes with β-lyase activity that contribute to thiol release, suggesting a more complex genetic basis than initially recognized. The esterification of free thiols represents another important transformation, where yeast convert 3SH to 3-sulfanylhexyl acetate (3SHA) through enzymatic esterification, producing a compound with a tenfold lower sensory threshold and different aromatic qualities (guava and passionfruit rather than grapefruit) [2].

Recent studies have revealed that vine nitrogen status significantly influences thiol precursor concentrations in grapes, with nitrogen application increasing Glut-3SH levels in berries and resulting musts [4]. This effect was particularly pronounced at later ripening stages, suggesting nitrogen affects the accumulation rather than initial synthesis of these precursors. Interestingly, nitrogen supplementation did not significantly affect Cys-3SH concentrations or the expression of key genes (VviGST3, VviGST4, VviGGT) putatively involved in precursor biosynthesis [4]. RNA-seq analysis identified additional candidate genes, including other glutathione-S-transferases and glutathione-conjugate transporters, that may participate in the stimulated precursor accumulation under high nitrogen conditions, pointing to the complexity of thiol regulation at the molecular level.

Factors Influencing Thiol Concentrations in Wine

Viticultural Influences

Vine nitrogen status represents one of the most significant viticultural factors affecting thiol potential in wines. Research has demonstrated that nitrogen application to vineyards increases the concentration of glutathionylated precursors (Glut-3SH) in grape berries and musts, subsequently leading to higher 3SH content in finished wines [4]. This relationship appears specific to particular precursors, as nitrogen supplementation did not significantly affect cysteinylated precursor (Cys-3SH) concentrations. The mechanism behind this nitrogen effect involves enhanced accumulation of precursors during berry ripening rather than altered expression of the known biosynthetic genes VviGST3, VviGST4, and VviGGT [4]. These findings indicate that nitrogen management represents a powerful viticultural tool for modulating the thiol potential of grapes, though the complex relationship between nitrogen and fermentation performance means simple correlations between must nitrogen and final thiol concentrations do not always hold.

Grape variety fundamentally determines thiol potential, with different varieties possessing distinct precursor profiles and concentrations. While Sauvignon Blanc has been the most extensively studied variety, research has identified significant thiol content in many other white varieties including Riesling, Gewürztraminer, Pinot Gris, Chardonnay, Semillon, and Chenin Blanc [1]. Even indigenous Cypriot varieties like Xynisteri, Maratheftiko, and Giannoudhi contain appreciable thiol concentrations, with 3SH detected "in an order of magnitude above its aroma detection threshold" [1]. Recent investigations have also revealed that Botrytis cinerea infection significantly influences thiol precursors in white wines, though the specific effects vary by grape variety and infection severity [5]. This variety-dependent response to fungal infection highlights the complex interactions between genetic factors and vineyard conditions in determining final thiol expression.

Enological Factors

Fermentation conditions profoundly impact thiol release and persistence throughout the winemaking process. Temperature has been shown to significantly influence thiol biotransformation, with higher fermentation temperatures generally increasing free thiol concentrations [6]. Studies on brewing yeast (with relevance to wine fermentation) demonstrated that LalBrew Diamond strain produced "2-3 times more free 3SH" at elevated temperatures [6]. The yeast strain selection represents another critical factor, as strains differ substantially in their β-lyase activity due to genetic variations in the IRC7 gene and other unidentified genetic factors affecting thiol release [2]. Strain selection also determines the extent of esterification converting 3SH to the more potent 3SHA, adding another layer of complexity to yeast influence on thiol expression.

Nutrient availability during fermentation exhibits complex relationships with thiol formation. Research in beer fermentation has demonstrated that lower Free Amino Nitrogen (FAN) levels correlate with increased free thiol concentrations analytically, though this relationship does not always translate to perceived sensory differences [6]. This apparent discrepancy highlights the challenge of reconciling instrumental measurements with human perception, suggesting that sensory interactions between thiols and other aroma compounds may modulate their perceptual impact. The timing and method of hop additions also influence thiol expression in varieties where hop-derived precursors contribute to the thiol pool, with whirlpool additions or early fermentation additions maximizing precursor extraction and biotransformation [2]. Finally, oxygen management throughout winemaking is crucial due to the extreme susceptibility of thiols to oxidation, which can rapidly diminish their aromatic contribution to finished wines.

Research Implications and Future Directions

Technical Applications in Winemaking

The growing understanding of polyfunctional thiol biochemistry has enabled more targeted winemaking approaches designed to optimize their expression in finished wines. Yeast strain selection now regularly considers thiol-releasing capability alongside more traditional fermentation characteristics, with specific strains identified as particularly effective for enhancing thiol expression [6] [2]. Similarly, fermentation temperature management has emerged as a key control parameter, with moderate temperature increases demonstrated to enhance thiol release without promoting undesirable sensory characteristics. The recognition that different hop varieties contain varying concentrations of thiol precursors has also informed hop selection and timing decisions, particularly in styles where tropical aroma characteristics are desired.

Vineyard nitrogen management represents another application area, with research confirming that appropriate nitrogen supplementation can increase thiol precursor concentrations in grapes [4]. However, winemakers must balance this benefit against potential negative consequences of excessive nitrogen, including uncontrolled vegetative growth and imbalanced must compositions that may lead to fermentation difficulties or off-aroma formation. The development of analytical methods for quantifying both free thiols and their precursors now enables more precise monitoring throughout the winemaking process, allowing for evidence-based decisions rather than empirical tradition [3]. These technical applications collectively represent a shift toward precision enology where fundamental biochemical understanding informs practical winemaking decisions to achieve specific sensory outcomes.

Future Research Priorities

Despite significant advances, important gaps remain in our understanding of polyfunctional thiols that merit continued research attention. The complete biosynthetic pathway of thiol precursors in grapes remains incompletely characterized, particularly regarding the enzymes and regulatory mechanisms controlling their formation and accumulation [4]. Similarly, the genetic basis of thiol release by yeast requires further elucidation, with emerging evidence suggesting multiple genes beyond IRC7 contribute to β-lyase activity [2]. The complex interactions between thiols and other aroma compounds represent another priority area, as instrumental measurements of thiol concentrations do not always correlate with sensory perception due to synergistic or antagonistic effects within the wine matrix [7] [6].

Future research should also expand investigation beyond traditional varieties and regions to develop a more comprehensive understanding of thiol diversity across the Vitis genus. Studies of indigenous varieties like those from Cyprus have revealed unexpected thiol profiles that challenge existing paradigms [1], suggesting much remains to be discovered about the genetic diversity underlying thiol potential. The impact of climate change factors on thiol expression represents another emerging priority, as shifting temperature regimes, water availability, and UV exposure may alter precursor synthesis in grapes. Finally, continued analytical method development remains essential to overcome current limitations in sensitivity, throughput, and accessibility, potentially incorporating novel sensor technologies or miniaturized platforms that could enable routine monitoring throughout the winemaking process.

Conclusion

References

furfuryl mercaptan market overview and growth

Author: Smolecule Technical Support Team. Date: February 2026

Market Size, Growth, and Segments

The table below summarizes the quantitative data available from recent market analyses. Please note that figures vary between reporting agencies due to differing methodologies, scopes, and base years.

Market Aspect Reported Data from Various Sources
Global Market Size (2023/2024) Ranging from USD 120 million (2024) [1] to USD 450 million (2023) [2]
Projected Global Market Size (2032/2033) Ranging from USD 200 million (2033) [1] to USD 700 million (2032) [2]
Compound Annual Growth Rate (CAGR) Ranging from 5.1% to 7.5% (forecast periods up to 2033) [2] [1] [3]

| Key Market Segments | By Application: Food & Beverage, Pharmaceuticals, Chemicals, Research [2] [4] [1] By Purity: Min Purity >99%, 98%-99%, <98% [4] [1] By Region: North America, Asia Pacific, Europe, etc. [2] [1] |

Regional Market Insights:

  • North America: A mature market, accounted for the largest share (35% in 2023), with the U.S. market valued at an estimated USD 65 million in 2024 [1] [5].
  • Asia Pacific: The fastest-growing region, driven by booming food processing and pharmaceutical sectors in China and India [2] [1].
  • Europe: A key market characterized by advanced chemical industries and a strong focus on sustainable and eco-friendly processes [2] [3].

Key Application Areas and Growth Drivers

Furfuryl mercaptan's unique sulfur-containing chemical structure makes it valuable across several industries.

  • Flavor and Fragrance Industry: This is a primary application. The compound is crucial for imparting roasted, coffee-like aromas and is extensively used in flavorings for coffee, baked goods, savory seasonings, and meat products [2] [6]. Growth here is driven by consumer demand for authentic and natural flavor profiles [2] [5].
  • Pharmaceutical Industry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds. The growing demand for new medications and treatments is a significant driver for high-purity this compound [2] [1].
  • Chemical Industry and Polymers: It acts as a precursor in producing polymers and resins, including foundry resins and phenolic resins, which are valued for their heat resistance and chemical stability in automotive and construction applications [1] [6].
  • Research and Development: A substantial portion of the market is dedicated to R&D, spanning academic research, industrial development of new applications, and material science [4] [1].

Experimental Synthesis and Handling

For researchers, a classic and well-cited synthesis method is provided in Organic Syntheses [7]. The following diagram illustrates the core workflow and chemical reaction for this laboratory-scale preparation.

f start Start: Furfuryl Alcohol + Thiourea in HCl r1 Reaction: Formation of S-Furfurylisothiourea Salt start->r1 iso Intermediate: S-Furfurylisothiourea r1->iso step2 Alkalinization with Sodium Hydroxide (NaOH) r2 Reaction: Decomposition to This compound step2->r2 product Product Isolation: Steam Distillation & Separation r2->product iso->step2

Workflow for the synthesis of this compound from furfuryl alcohol and thiourea [7].

Key Experimental Notes:

  • Safety is Critical: The procedure must be carried out in an effective fume hood due to the compound's extremely disagreeable odor and potential to cause headaches [7].
  • Reaction Control: The reaction is exothermic; temperature must be controlled near 60°C to avoid attacking the sensitive furan ring [7].
  • Stability Consideration: this compound contains a thiol functional group, which can be susceptible to oxidation and other chemical changes in different food matrices, a factor to consider in flavor applications [8].

Key Market Players

The market includes several global chemical companies and specialty ingredient suppliers. Leading players mentioned across reports include [4] [1] [9]:

  • Merck Group (Merck KGaA)
  • Thermo Fisher Scientific
  • Santa Cruz Biotechnology
  • TCI America
  • Endeavour Speciality Chemicals
  • Spectrum Chemical
  • Oakwood Products

These companies provide various grades of this compound, including natural and synthetic forms, for different industrial and research needs [9].

Market Outlook and Opportunities

The this compound market is poised for continued growth, with opportunities in:

  • Sustainable Production: Development of bio-based this compound, aligning with global green chemistry initiatives [1] [6].
  • Flavor Authenticity: Rising consumer preference for natural flavor profiles will continue to drive innovation and demand in the food and beverage sector [2] [5].
  • Pharmaceutical Innovation: Its role as a sulfur-containing intermediate makes it valuable for exploratory drug research [2] [5].

References

furfuryl mercaptan production from furfural

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Production

Furfuryl mercaptan is predominantly synthesized from furfuryl alcohol. The following established laboratory-scale procedure details this conversion.

Classic Laboratory Synthesis from Furfuryl Alcohol [1]

This method involves the reaction of furfuryl alcohol with thiourea in hydrochloric acid, followed by decomposition of the intermediate with sodium hydroxide.

  • Reaction Principle: The process avoids the use of unstable furfuryl halides. Furfuryl alcohol reacts with thiourea in a strong acidic medium to form an S-2-furfurylisothiourea salt, which is subsequently decomposed with a strong base to liberate the target this compound.

  • Hazard and Safety Notes:

    • The odor of this compound is extremely disagreeable, and high concentrations can cause headaches.
    • All operations must be carried out in an effective fume hood.
    • The reaction is exothermic; temperature control is critical to avoid attacking the sensitive furan ring.
  • Detailed Procedure:

    • In a 3 L round-bottom flask placed in a fume hood, dissolve 380 g (5 mol) of thiourea in 500 mL of water and 400 mL of concentrated hydrochloric acid (12.5N) with gentle heating.
    • Cool the solution to 30°C and add 490 g (434 mL, 5 mol) of furfuryl alcohol.
    • Control the exothermic reaction with tap water cooling to maintain the temperature near 60°C. Avoid temperatures above 60°C.
    • After the reaction subsides, let the dark green solution stand at room temperature for 12 hours.
    • Add a solution of 225 g of sodium hydroxide in 250 mL of water to the reaction mixture.
    • Quickly set up for steam distillation. Distill with steam until no more oily drops are collected in the distillate.
    • Separate the mercaptan layer from the aqueous phase using a separatory funnel.
    • Dry the product with calcium chloride.
    • Yield: 313–340 g (55–60%).
    • Purification: The product is typically pure enough for many applications but can be distilled in a nitrogen atmosphere (b.p. 160°C / 759 mm Hg) without decomposition.

The following workflow diagram summarizes this synthesis and purification process:

G Thiourea Thiourea Dissolution Dissolve with gentle heating Thiourea->Dissolution Water Water Water->Dissolution HCl HCl HCl->Dissolution FurfurylAlcohol Furfuryl Alcohol AcidicReaction Acidic Reaction Form S-2-furfurylisothiourea FurfurylAlcohol->AcidicReaction Dissolution->AcidicReaction Cool to 30°C Stand Stand at Room Temp AcidicReaction->Stand Control temp near 60°C NaOHAddition Base Addition Decompose intermediate Stand->NaOHAddition Stand for 12 hours SteamDistillation Steam Distillation NaOHAddition->SteamDistillation Add NaOH solution Separation Liquid Separation SteamDistillation->Separation Collect distillate Drying Drying Separation->Drying Separate organic layer FurfurylMercaptan This compound Product Drying->FurfurylMercaptan Dry with CaCl₂

Market Data and Applications

Understanding the commercial context and primary uses of this compound is key for development projects. The table below summarizes relevant market and application information.

Aspect Details Source
Market Size (2024) USD 120 Million [2]
Projected Market (2033) USD 200 Million [2]
CAGR (2026-2033) 6.1% [2]
Primary Use Flavor & Fragrance: Key aroma compound in foods and beverages (e.g., coffee, roasted meats). Known for its strong, roasted coffee odor. [3] [4]
Chemical Intermediate Serves as a precursor and building block in organic synthesis and manufacturing. [2]

Analytical Protocol for Detection

Due to its presence in trace amounts within complex matrices, analyzing this compound requires sophisticated techniques. The following method was optimized for detecting trace aroma compounds in Chinese liquor (Baijiu) and can be adapted for other systems. [4]

Optimized HS-SPME/GC×GC-TOFMS Method for Trace Analysis

  • Objective: To simultaneously quantify trace levels of this compound and other aroma compounds in a complex, high-ethanol matrix.
  • Principle: Headspace Solid-Phase Microextraction (HS-SPME) concentrates volatile compounds from the sample headspace, which are then separated and identified using comprehensive two-dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS).
  • Materials:
    • Fiber: DVB/CAR/PDMS (50/30 μm, 2 cm)
    • Vial: 20 mL headspace glass vial
    • Internal Standards: e.g., 2-octanol, n-hexyl-d13-alcohol, etc.
  • Optimized Procedure:
    • Sample Preparation: Dilute 8 mL of sample to an ethanol concentration of 5% (v/v) using ultrapure water. This critical step reduces ethanol interference and competitive adsorption on the fiber.
    • Salting Out: Add 3.0 g of NaCl to the diluted sample to increase ionic strength and improve the extraction efficiency of volatile compounds (salting-out effect).
    • Internal Standard: Add appropriate internal standards for quantitative accuracy.
    • Extraction: Place the sealed vial in a heater and extract for 45 minutes at 45°C.
    • Desorption & Analysis: Desorb the fiber in the GC injector and analyze using GC×GC-TOFMS.
  • Method Validation: The developed method demonstrated high recovery (86.79–117.94%), good repeatability (RSD < 9.93%), high linearity (R² > 0.99), and low detection limits.

Research Context and Alternatives

The search results indicate that the industrial and research focus for furfural valorization is heavily skewed toward its catalytic hydrogenation, primarily to furfuryl alcohol (FA). [5] In fact, approximately 62% of industrially produced furfural is used for FA production [5], which is a key monomer for furan resins. The hydrogenation process employs both noble (Ru, Pd, Pt) and non-noble (Cu, Ni, Co) metal catalysts. [5] [6]

This suggests that a direct, efficient, and catalytic route for the conversion of furfural to this compound may be an underdeveloped area. Researchers might need to explore alternative pathways or novel catalysts to achieve this transformation more efficiently than the classic two-step process via furfuryl alcohol.

References

Analytical Methods for Furfuryl Mercaptan

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main analytical techniques used for furfuryl mercaptan (FFT) determination in various matrices, highlighting their key characteristics and applications.

Method Principle Key Steps/Features Example Matrices Key Challenges Addressed
HS-SPME Arrow with GC-Orbitrap-MS [1] Headspace extraction with high-resolution mass spectrometry Uses HS-SPME Arrow for enrichment; GC-Orbitrap-MS for high-accuracy detection; employs NADES to aid extraction from solid samples. Tobacco [1] Analyzing trace levels in complex solid matrices; reducing co-elution interference.
HS-SPME with GC×GC-TOFMS [2] Headspace extraction with comprehensive two-dimensional GC Optimized SPME (fiber, time, temp); GC×GC-TOFMS separates co-eluting compounds. Baijiu (Chinese liquor) [2] Simultaneous quantification of numerous trace aromas in a single run.
Derivatization with HPLC-MS/MS [3] Chemical derivatization for non-volatile derivatives Derivatizes thiols with DTDP for stable derivatives; uses SPE for enrichment; analysis via HPLC-MS/MS. Wine [3] Provides an HPLC-MS/MS pathway for volatile thiols.

Detailed Experimental Protocols

Protocol 1: HS-SPME Arrow and GC-Orbitrap-MS for Solid Samples

This method is designed for accurate and sensitive analysis of FFT in complex solid matrices like tobacco [1].

  • Sample Preparation:

    • NADES Preparation: Synthesize a Natural Deep Eutectic Solvent (NADES), for instance, from Choline Chloride and D-Glucose (CCGlu), by heating and stirring the components together until a clear liquid forms.
    • Sample Pretreatment: Mix the solid sample (e.g., 0.1 g of tobacco) with the NADES to help release bound analytes.
  • Extraction (HS-SPME Arrow):

    • Place the prepared sample in a headspace vial.
    • Use a DVB/CAR/PDMS SPME Arrow fiber.
    • Incubation: Incubate the vial at 60°C for 15 minutes with agitation.
    • Extraction: Expose the fiber to the headspace for 45 minutes at the same temperature.
  • GC-Orbitrap-MS Analysis:

    • Desorption: Desorb the extracted compounds from the fiber into the GC injector port at 250°C for 5 minutes.
    • Chromatography:
      • Column: A mid-polarity capillary column (e.g., DB-17MS).
      • Oven Program: Start at 40°C, then ramp to 100°C and finally to 280°C.
      • Carrier Gas: Helium.
    • Mass Spectrometry:
      • Ionization: Electron Impact (EI) at 70 eV.
      • Ion Source Temperature: 280°C.
      • Resolution: Set the Orbitrap mass analyzer to a high resolution of 60,000 (at m/z 200).
      • Acquisition: Use Full Scan mode (m/z 40-350) for accurate mass measurement.

The following diagram illustrates the workflow for this method:

cluster_1 Extraction Details cluster_2 MS Details start Sample Preparation a Mix solid sample with NADES start->a b HS-SPME Arrow Extraction a->b c GC-Orbitrap-MS Analysis b->c b1 Fiber: DVB/CAR/PDMS Time: 45 min at 60°C d Data Acquisition at 60,000 Resolution c->d e Quantification & Identification d->e d1 Ionization: EI Mode: Full Scan

Protocol 2: Derivatization and HPLC-MS/MS for Liquid Samples

This method converts volatile FFT into a stable derivative suitable for HPLC-MS/MS analysis, ideal for liquid matrices like wine [3].

  • Derivatization:

    • Add the derivatizing agent 4,4'-dithiodipyridine (DTDP) directly to the wine sample.
    • Allow the reaction to proceed at wine pH. DTDP reacts rapidly with thiols to form stable derivatives.
  • Sample Clean-up and Enrichment:

    • Pass the derivatized sample through a Solid-Phase Extraction (SPE) cartridge to isolate and concentrate the target derivatives.
    • Elute the derivatives with a suitable solvent and evaporate to dryness under a gentle stream of nitrogen.
    • Reconstitute the dried extract in the initial HPLC mobile phase for analysis.
  • HPLC-MS/MS Analysis:

    • Chromatography:
      • Column: A reverse-phase C18 column.
      • Mobile Phase: A gradient of water and acetonitrile, both acidified with 0.1% formic acid.
      • Flow Rate: 0.3 mL/min.
      • Injection Volume: 5 µL.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI) in positive ion mode.
      • Detection: Multiple Reaction Monitoring (MRM).
      • For maximum accuracy, use polydeuterated internal standards for each thiol during quantification.

Critical Methodological Considerations

  • Stability is Paramount: FFT is highly susceptible to oxidation, converting it into disulfides [4]. It is crucial to stabilize samples immediately after collection, for example, by adding antioxidants like glutathione or by performing derivatization immediately after extraction to preserve the free thiol.
  • The Internal Standard Advantage: For accurate quantification, especially given the compound's volatility and potential losses during preparation, the use of a stable isotope-labeled internal standard (e.g., deuterated FFT) is strongly recommended [3] [4].
  • HPLC-MS/MS Alternative - Metabolite Analysis: While direct analysis of FFT via HPLC-MS/MS is challenging, a robust UPLC-MS/MS method exists to quantify N-2-furoylglycine (N2FG), a major human urinary metabolite of both furfural and furfuryl alcohol [5]. This approach is highly valuable for biomonitoring exposure in clinical or pharmacological studies.

Conclusion

For direct analysis of this compound, GC-based methods coupled with sophisticated sample preparation are currently the most effective. The HS-SPME Arrow-GC-Orbitrap-MS method offers high sensitivity and accuracy for complex matrices, while the derivatization HPLC-MS/MS method provides a viable alternative for liquid samples. For indirect assessment of exposure, quantifying the metabolite N-2-furoylglycine via UPLC-MS/MS presents a robust and high-throughput solution [5].

References

Comprehensive Application Notes and Protocols: Encapsulation of 2-Furfurylthiol in Ultrasonically Modified Pectin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-Furfurylthiol (2-FFT) is a highly potent sulfur-containing compound that contributes significantly to the characteristic aroma of coffee and roasted foods. Despite its strong sensory impact at low thresholds, this valuable flavor molecule faces substantial challenges in practical applications due to its pronounced volatility and chemical instability when exposed to oxygen, light, or elevated temperatures. These limitations necessitate the development of effective encapsulation delivery systems that can protect 2-FFT during processing and storage while controlling its release during end-use applications.

Pectin, a complex anionic polysaccharide derived from plant cell walls, presents an ideal encapsulation matrix due to its excellent biocompatibility, gel-forming capabilities, and generally recognized as safe (GRAS) status. The global pectin market, expected to reach $1.5 billion by 2025, reflects its widespread utilization in food, pharmaceutical, and biomedical applications [1]. Recent advances have demonstrated that structural modifications of pectin, particularly through ultrasonic treatment, can significantly enhance its emulsifying capacity and encapsulation performance, making it particularly suitable for protecting sensitive compounds like 2-FFT [2] [1].

These Application Notes and Protocols provide researchers and product development professionals with detailed methodologies for the ultrasonic modification of pectin and its subsequent application in 2-furfurylthiol encapsulation. The comprehensive protocols include optimized parameters, characterization techniques, and performance evaluation methods to facilitate implementation in research and development settings.

Pectin Fundamentals and Modification Principles

Structural Characteristics of Pectin

Pectin represents a family of complex polysaccharides that constitute fundamental structural components in the primary cell walls of higher plants. The intricate molecular architecture of pectin comprises several distinct domains: homogalacturonan (HG), rhamnogalacturonan I (RGI), rhamnogalacturonan II (RGII), and xylogalacturonan (XG). The HG domain forms a linear chain of α-(1-4)-linked D-galacturonic acid units, wherein the carboxyl groups may be esterified with methanol to varying degrees [1]. This degree of esterification (DE) critically influences pectin's functional properties, determining its classification as either high methoxyl (HM, DE > 50%) or low methoxyl (LM, DE ≤ 50%) pectin [1].

The emulsification and encapsulation capabilities of pectin derive from its amphiphilic character, with hydrophobic methyl ester groups and hydrophilic carboxyl and hydroxyl functionalities. This structural arrangement allows pectin molecules to orient at oil-water interfaces, forming protective membranes around dispersed phases. However, the native conformation of pectin often presents limitations for efficient encapsulation of small, volatile molecules like 2-furfurylthiol, necessitating structural modifications to enhance its performance [2] [1].

Ultrasonic Modification Mechanisms

Ultrasound-assisted modification of pectin utilizes controlled acoustic cavitation to physically disrupt the pectin macromolecular structure. When high-intensity ultrasound is applied to pectin solutions, the formation, growth, and implosive collapse of microbubbles generates extreme local conditions including temperatures exceeding 5000 K, pressures above 1000 atm, and powerful shear forces [2]. These intense mechanical and hydrodynamic effects induce several structural changes in pectin molecules:

  • Molecular weight reduction: Cleavage of glycosidic bonds within the pectin backbone
  • Particle size diminution: Disaggregation of pectin aggregates and clusters
  • Structural rearrangement: Exposure of hydrophobic domains previously buried within molecular aggregates
  • Enhanced flexibility: Increased molecular mobility at interfaces

These modifications collectively contribute to improved interfacial activity, enabling the formation of more stable emulsions and encapsulation systems for protecting volatile compounds like 2-furfurylthiol [2].

Table 1: Key Structural Changes in Pectin Following Ultrasonic Treatment

Structural Parameter Native Pectin Ultrasonically Modified Pectin Analytical Method
Average particle size Micrometer scale ~370 nm Dynamic light scattering
Molecular weight High (>100 kDa) Reduced by 20-60% Size exclusion chromatography
Degree of esterification Unchanged Unchanged Titration/FTIR
Hydrophobicity Moderate Significantly increased Fluorescence probe
Interfacial activity Moderate Substantially improved Interfacial tension measurement

Ultrasonic Modification Protocol for Pectin

Materials and Equipment

Materials:

  • Commercial citrus or apple pectin (DE > 60% recommended)
  • Deionized water
  • 2-furfurylthiol (≥98% purity)
  • Ethanol (96% analytical grade)

Equipment:

  • Ultrasonic processor with probe (e.g., 400-1000 W capacity)
  • Digital temperature controller with cooling bath
  • Magnetic stirrer with heating capability
  • Analytical balance (precision 0.0001 g)
  • pH meter
  • Centrifuge (capable of 10,000 × g)
Optimization of Ultrasonic Parameters

The ultrasonic modification process requires precise control of operational parameters to achieve the desired structural changes without excessive degradation. Response surface methodology studies have identified optimal conditions for maximizing the encapsulation efficiency of pectin for volatile compounds [2].

Table 2: Optimized Ultrasonic Parameters for Pectin Modification

Parameter Optimal Range Effect on Pectin Properties
Power density 0.8-1.2 W/mL Higher power increases degradation rate, reducing particle size
Treatment time 30-50 minutes Longer exposure increases modification extent
Temperature 40-50°C Controlled temperature prevents thermal degradation
Pectin concentration 1-3% w/v Lower concentrations facilitate more efficient modification
Pulse mode 5 s on, 2 s off Prevents overheating and controls energy input
Step-by-Step Experimental Procedure
  • Pectin Solution Preparation:

    • Dissolve pectin in deionized water at 2% (w/v) concentration with continuous stirring at 500 rpm for 2 hours at 40°C until completely dissolved.
    • Adjust pH to 4.0 using 0.1 M HCl or NaOH to mimic fruit juice conditions.
  • Ultrasonic Treatment:

    • Transfer 100 mL pectin solution to a double-walled glass vessel connected to a circulating cooling bath maintained at 20°C.
    • Immerse ultrasonic probe (13 mm diameter) 10 mm below the solution surface.
    • Apply ultrasound at power density of 1.06 W/mL for 40 minutes in pulsed mode (5 s on, 2 s off).
    • Maintain temperature below 45°C throughout the process using external cooling.
  • Post-Treatment Processing:

    • Centrifuge the ultrasonically treated pectin solution at 8,000 × g for 10 minutes to remove any insoluble aggregates.
    • Collect the supernatant containing modified pectin for immediate use or freeze-dry for long-term storage.
    • Characterize the modified pectin for particle size, molecular weight, and emulsifying properties before encapsulation applications.

Encapsulation of 2-Furfurylthiol in Modified Pectin

Emulsion Formation and Optimization

The encapsulation of 2-furfurylthiol utilizes an oil-in-water emulsion system, where the volatile compound is dispersed as fine droplets within the continuous aqueous phase containing ultrasonically modified pectin.

Materials Preparation:

  • Prepare 2% (w/v) solution of ultrasonically modified pectin in deionized water
  • Prepare 2-furfurylthiol solution in medium-chain triglyceride oil (5% w/v)

Emulsification Protocol:

  • Primary emulsion formation:

    • Mix the oil phase (20% v/v) with the aqueous pectin solution (80% v/v)
    • Pre-homogenize using high-speed blender at 10,000 rpm for 2 minutes
  • High-pressure homogenization:

    • Process the coarse emulsion through a high-pressure homogenizer at 50 MPa for 3 cycles
    • Maintain temperature below 30°C using cooling jacket
    • Collect emulsion for characterization and stability assessment
Encapsulation Efficiency and Loading Capacity

The performance of the encapsulation system is evaluated through encapsulation efficiency and loading capacity measurements:

  • Total 2-FFT determination:

    • Dissolve 0.1 g encapsulation system in 10 mL ethanol
    • Sonicate for 10 minutes to break emulsion and release encapsulated compound
    • Analyze 2-FFT content by GC-MS or HPLC
  • Surface 2-FFT determination:

    • Wash 0.1 g encapsulation system with 5 mL hexane for 1 minute
    • Filter immediately and analyze hexane wash for surface 2-FFT
  • Calculation:

    • Encapsulation Efficiency (%) = (Total 2-FFT - Surface 2-FFT) / Total 2-FFT × 100
    • Loading Capacity (%) = (Mass of encapsulated 2-FFT / Total mass of encapsulation system) × 100

Table 3: Comparison of Encapsulation Performance Between Native and Modified Pectin

Performance Parameter Native Pectin Ultrasonically Modified Pectin
Encapsulation efficiency (%) 65-75% 85-95%
Loading capacity (%) 8-12% 15-22%
Centrifugal stability 70-80% retention 90-98% retention
Initial 2-FFT retention (45°C, 7 days) 40-50% 75-85%
Initial 2-FFT retention (65°C, 7 days) 15-25% 55-65%

Characterization and Analytical Methods

Physical Characterization of Modified Pectin
  • Particle Size Analysis: Determine using dynamic light scattering at 25°C with 90° detection angle. Report intensity-weighted mean diameter (Z-average) and polydispersity index.
  • Molecular Weight Distribution: Assess via size exclusion chromatography with multi-angle light scattering detection (SEC-MALS).
  • Interfacial Tension: Measure using pendant drop tensiometer at oil-water interface.
  • Rheological Properties: Characterize using rotational rheometer with cone-plate geometry at 25°C.
Encapsulation System Characterization
  • Emulsion Droplet Size: Analyze using laser diffraction with Mastersizer.
  • Zeta Potential: Determine via electrophoretic light scattering at pH 4.0.
  • Morphology: Examine using scanning electron microscopy after critical point drying and gold coating.
  • Thermal Stability: Assess by thermogravimetric analysis from 25°C to 600°C at 10°C/min heating rate.

Experimental Workflow Visualization

Pectin Modification and Encapsulation Workflow PectinSolution Prepare Pectin Solution (2% w/v in deionized water) UltrasonicTreatment Ultrasonic Treatment Power Density: 1.06 W/mL Time: 40 min Temperature: <45°C PectinSolution->UltrasonicTreatment Characterization1 Characterization Particle Size, Molecular Weight, Emulsifying Properties UltrasonicTreatment->Characterization1 EmulsionFormation Emulsion Formation Oil Phase: 20% v/v Aqueous Phase: 80% v/v Homogenization: 50 MPa, 3 cycles Characterization1->EmulsionFormation Encapsulation 2-Furfurylthiol Encapsulation Core Material: 5% 2-FFT in MCT EmulsionFormation->Encapsulation Characterization2 Encapsulation Characterization Efficiency, Loading Capacity, Stability Assessment Encapsulation->Characterization2 Application Application Testing Controlled Release, Thermal Stability, Sensory Evaluation Characterization2->Application

Diagram 1: Comprehensive workflow for ultrasonic pectin modification and 2-furfurylthiol encapsulation

Ultrasonic Modification Mechanism cluster0 Ultrasound Mechanisms NativePectin Native Pectin Large particle size Complex structure Ultrasound Ultrasound Application Cavitation Effects Extreme local conditions NativePectin->Ultrasound Cavitation Cavitation Effects Ultrasound->Cavitation Generates Forces Shear Forces Microjet Formation Shock Waves Ultrasound->Forces Generates ModifiedPectin Modified Pectin Reduced particle size (~370 nm) Enhanced hydrophobicity Improved interfacial activity Cavitation->ModifiedPectin Causes cleavage of glycosidic bonds Forces->ModifiedPectin Causes disaggregation of molecular clusters

Diagram 2: Mechanism of ultrasonic modification showing structural changes in pectin

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Excessive foaming during sonication: Reduce power density or use anti-foaming agents at 0.01% concentration
  • Thermal degradation of pectin: Ensure adequate cooling throughout ultrasonic treatment
  • Low encapsulation efficiency: Verify pectin concentration and homogenization parameters
  • Rapid release of 2-FFT: Check emulsion stability and consider cross-linking options
Applications and Future Perspectives

The encapsulation of 2-furfurylthiol in ultrasonically modified pectin has significant applications in food, flavor, and pharmaceutical industries. Specific applications include:

  • Stable flavor delivery systems for baked goods, beverages, and savory products
  • Thermoprotection during high-temperature processing
  • Controlled release mechanisms for targeted delivery
  • Shelf-life extension of volatile flavor compounds

Future research directions should explore combination treatments (ultrasound with enzymatic modification), advanced emulsion systems (double emulsions, multilayer interfaces), and precision release mechanisms triggered by specific environmental conditions.

References

Application Notes: Ultrasonic Modification for Enhanced Furfuryl Mercaptan Encapsulation

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle and Rationale Furfuryl mercaptan is a key aroma compound with a characteristic roasted coffee scent, but its high volatility and chemical instability during storage pose significant challenges for food and pharmaceutical applications [1] [2]. Encapsulation within a biopolymer matrix can protect it from degradation and control its release.

Ultrasonic treatment, specifically using high-intensity ultrasound, modifies the physicochemical properties of biopolymers like pectin. The primary mechanism is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates intense local shear forces, turbulence, and high-pressure spots [3]. This physical force can break down polymer aggregates, reduce particle size, and partially unfold molecular structures, leading to enhanced emulsifying and encapsulation properties [4] [5].

2. Optimized Ultrasonic Treatment Parameters for Pectin Research has demonstrated that treating pectin with ultrasound can significantly improve its performance as an encapsulation wall material for this compound. The optimal conditions were determined using a response surface methodology [4].

Table 1: Optimized Ultrasonic Treatment Parameters for Pectin Modification

Parameter Optimal Value Effect on Pectin Properties
Power Density 1.06 W/mL Reduces particle size and improves emulsifying capacity
Treatment Time 40 minutes Achieves a particle size of approximately 370 nm
Ultrasonic Mode Pulsed (e.g., 30s on/30s off) Prevents overheating and excessive denaturation

3. Impact on Emulsion and Encapsulation Performance The structural changes induced by ultrasound translate directly to improved functional performance. The table below summarizes the key enhancements observed when using ultrasound-modified pectin (US-pectin) compared to native pectin [4].

Table 2: Performance Comparison of Native vs. Ultrasonically Modified Pectin

Performance Metric Native Pectin Ultrasound-Modified Pectin
Emulsion Droplet Size Smaller Larger, but forms a thicker interfacial layer
Centrifugal Stability Lower Significantly Improved
Surface Loading Capacity Lower Enhanced
This compound Retention (at 45°C & 65°C) Lower Significantly enhanced over time

The underlying mechanism is that ultrasound treatment allows pectin to form a thicker and more robust layer at the oil-water interface in emulsions. This creates a superior physical barrier that reduces the diffusion of this compound from the core, thereby minimizing its loss during storage and enabling controlled release upon triggering (e.g., by heat) [4].

Experimental Protocol: Ultrasonic Modification of Pectin for this compound Encapsulation

Workflow Overview: The following diagram illustrates the experimental workflow for creating this compound-loaded emulsions using ultrasonically modified pectin.

Start Start: Prepare Pectin Solution US_Treatment Ultrasonic Treatment Start->US_Treatment Emulsion_Form Form Primary Emulsion (Pectin + Oil + this compound) US_Treatment->Emulsion_Form Homogenize Homogenize Emulsion_Form->Homogenize Encapsulation Form Final Encapsulate (e.g., Spray Drying) Homogenize->Encapsulation Evaluate Evaluate Encapsulation Performance Encapsulation->Evaluate

Materials

  • Biopolymer: Pectin (from apple or citrus peel).
  • Core Material: this compound (≥98% purity).
  • Carrier Oil: A food-grade, water-insoluble oil (e.g., medium-chain triglyceride (MCT) oil or soybean oil).
  • Equipment: High-intensity ultrasonic probe system (e.g., 20-25 kHz frequency), high-shear homogenizer, magnetic stirrer, and analytical balances.

Step-by-Step Procedure

  • Pectin Solution Preparation:

    • Dissolve pectin in distilled water at a concentration of 1-5% (w/v).
    • Stir continuously using a magnetic stirrer for at least 2 hours to ensure complete hydration and dissolution.
  • Ultrasonic Modification:

    • Place the pectin solution in a jacketed beaker connected to a circulating water bath to maintain a constant temperature (e.g., 20-25°C) and prevent thermal degradation.
    • Immerse the ultrasonic probe approximately 1-2 cm below the liquid surface.
    • Treat the pectin solution using the optimized parameters from Table 1:
      • Power Density: 1.06 W/mL
      • Treatment Time: 40 minutes
      • Mode: Pulsed (30 seconds on, 30 seconds off)
    • After treatment, the modified pectin solution can be used immediately or stored under refrigeration for later use.
  • Emulsion Formation and Encapsulation:

    • Prepare the oil phase by dissolving this compound (e.g., 1-5% w/w of the oil phase) into the carrier oil.
    • Slowly add the oil phase to the US-modified pectin solution (aqueous phase) under constant high-shear homogenization (e.g., 10,000-15,000 rpm for 3-5 minutes) to form a coarse primary emulsion. A common oil-to-water ratio is 1:4 or 1:9.
    • Further stabilize the emulsion by passing it through a high-pressure homogenizer or by sonicating for a short additional period (e.g., 1-2 minutes at lower power).
    • The resulting emulsion can be used as a liquid encapsulate or converted into a powder via spray drying or freeze-drying for improved shelf-life.

Performance Evaluation Methods

  • Particle Size Analysis: Use dynamic light scattering (DLS) to measure the particle size of the modified pectin and the emulsion droplets [5].
  • Encapsulation Efficiency (EE): Determine EE by quantifying the amount of surface (unencapsulated) this compound versus the total amount, often using gas chromatography (GC).
  • Stability Test: Monitor the retention of this compound in the encapsulates over time under accelerated storage conditions (e.g., 45°C and 65°C) [4].
  • Release Profile: Analyze the release kinetics of this compound from the encapsulates at different temperatures or in simulated usage environments.

Discussion and Future Perspectives

The application of ultrasonic technology provides a green, efficient, and chemical-free method to engineer biopolymer structures for advanced encapsulation. The enhanced performance of ultrasound-modified pectin is attributed to cavitation-induced reduction in particle size and increased surface activity, which improves its ability to form a protective barrier around sensitive core materials [4] [5] [3].

Future research can explore the ultrasonic modification of other biopolymers (proteins, other polysaccharides) and their complexes for this compound encapsulation. Combining ultrasonic treatment with other physical fields or chemical modifications could lead to the development of "smart" encapsulates with targeted or triggered release profiles.

References

Application Notes: Furfuryl Mercaptan in Fragrance Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Furfuryl mercaptan is a high-impact aroma chemical valued for its potent, roasted coffee and savory meaty characters upon dilution [1] [2]. Its primary challenge in formulation is its low odor threshold and high potency, requiring meticulous handling and precise dosing to achieve the desired effect without overwhelming a composition.

The table below summarizes its core characteristics and recommended handling protocols:

Attribute Description & Application Note
Aroma Profile Potent, sulfurous, roasted coffee, burnt, caramelic, meaty, savory [1] [2].
Perceived Impact Very high; used in trace amounts to create authentic roasted and savory nuances.
Recommended Usage Level Not explicitly stated for fragrance. In flavors, recommended at 0.0001 - 0.5 ppm [2]. For fragrance R&D, start at the lowest possible levels (e.g., 0.001% or less in a concentrate) and scale up.
Chemical Stability Contains a thiol (-SH) functional group, which is susceptible to oxidation, leading to disulfide formation and potential loss of aroma potency over time [3].
Handling Protocol Use in an effective fume hood; wear appropriate Personal Protective Equipment (PPE); store in sealed, air-tight containers under an inert atmosphere (e.g., nitrogen) to minimize oxidation [1] [4].

Experimental Protocol for Stability Assessment

The stability of fragrance materials is critical for product shelf-life. The following protocol outlines a method to test the oxidative stability of this compound in a base formulation, based on general principles for flavor compound stability [3].

1. Objective: To evaluate the chemical stability of this compound under accelerated aging conditions in a model fragrance solvent.

2. Materials:

  • This compound (≥99% purity) [5]
  • Anhydrous Ethanol or Dipropylene Glycol (as a model solvent)
  • 10 mL clear glass vials with PTFE-lined caps
  • Inert gas (Nitrogen or Argon)
  • Gas Chromatography (GC) system with a flame photometric detector (FPD) or mass spectrometer (MS) for sulfur compound analysis.

3. Methodology:

  • Sample Preparation: Prepare a 100 ppm solution of this compound in the chosen solvent. Mix thoroughly.
  • Vial Filling: Aliquot 5 mL of the solution into six vials. Purge the headspace of three vials with inert gas for 30 seconds before sealing tightly (Test Group). Leave the remaining three vials with a standard air headspace (Control Group).
  • Incubation: Place all vials in a controlled temperature oven or incubator at 40°C for 14 days. This accelerated aging simulates longer-term storage at room temperature.
  • Analysis: Analyze all samples (including a "Time Zero" sample) via GC-FPD/MS at the end of the incubation period. Quantify the remaining concentration of this compound and identify any significant degradation products, such as bis(2-furanylmethyl) disulfide [6].

4. Data Interpretation: Compare the peak area of this compound in the Control versus Test groups. A significant decrease in the Control group, mitigated in the Test group, confirms oxidative degradation. The formation of disulfide peaks indicates the primary degradation pathway.

The logical flow of this experimental protocol and the stability challenge it addresses is visualized below.

Start Start: Assess FFMT Stability Prep Prepare 100 ppm FFMT Solution Start->Prep Divide Divide into Vials Prep->Divide Control Control Group Air Headspace Divide->Control Test Test Group Nitrogen Headspace Divide->Test Incubate Incubate at 40°C for 14 Days Control->Incubate Test->Incubate Analyze GC-MS/FPD Analysis Incubate->Analyze Compare Compare FFMT Concentration Analyze->Compare Result Result: Determine Oxidation Rate Compare->Result

Key Considerations for Researchers

  • Matrix Interactions: Be aware that this compound can interact with other formulation components. For instance, it may react with aldehyde functional groups in other fragrance ingredients or bind to proteins in certain product bases, which can alter the final scent profile and longevity [3].
  • Solubility: Ensure compatibility and solubility in your chosen solvent system (e.g., ethanol, glycols, oils).
  • Regulatory Status: Always verify the compound's status under relevant regulations (e.g., IFRA, REACH, COSING) for the intended application and market.

References

Comprehensive Application Notes: Furfuryl Mercaptan in Roasted Coffee Flavor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Chemical Properties and Sensory Significance

Furfuryl mercaptan (2-furanmethanethiol) is a sulfur-containing heterocyclic compound that serves as one of the most impactful aroma compounds in roasted coffee, despite its relatively low concentration. This organosulfur molecule (C₅H₆OS, molecular weight: 114.17 g/mol) features a furan ring with a thiol functional group, creating a structure that is both highly volatile and chemically reactive [1]. The compound's significance in food chemistry stems from its exceptionally low odor threshold, which allows it to exert a profound influence on coffee aroma even at minute concentrations. Understanding the chemical behavior, formation pathways, and stabilization requirements of this compound is essential for researchers aiming to optimize coffee flavor profiles and maintain product quality during storage.

The sensory impact of this compound extends beyond its characteristic roasted coffee aroma to include notes of onion, garlic, and sesame in various food matrices [1]. This versatile flavor compound occurs naturally in numerous heat-processed foods including sesame seed oil, popcorn, grilled meats, and roasted coffee [1]. Its detection threshold of approximately 0.005-0.01 μg/L in water underscores its potent aromatic properties, which can easily lead to either desirable flavor characteristics or overpowering off-notes depending on concentration and food matrix interactions [2]. The compound's limited stability in aqueous systems presents significant challenges for food applications, necessitating specialized stabilization approaches to maintain consistent flavor profiles in coffee products and other flavored applications.

Table 1: Key Chemical and Sensory Properties of this compound

Property Specification Reference
CAS Number 98-02-2 [3] [1]
Molecular Formula C₅H₆OS [1]
Molecular Weight 114.17 g/mol [1]
Odor Description Roasted coffee, burnt, sulfurous, onion, garlic [4] [1]
Solubility Soluble in oils, insoluble in water [1]
Natural Occurrence Coffee, sesame oil, popcorn, grilled meats [1]

Formation Mechanisms and Pathways in Coffee Roasting

Maillard Reaction and Precursor Role

The formation of this compound during coffee roasting occurs primarily through Maillard reaction pathways involving interactions between amino acids and reducing sugars at elevated temperatures (typically 150-240°C). Research using in-bean experiments with labeled precursors has revealed that the formation pathway differs from earlier model system predictions, ruling out 2-furaldehyde and arabinose C5 skeleton incorporation as direct precursors [5]. Instead, the compound appears to form through more complex reaction networks involving sulfur-containing amino acids and sugar degradation products. These precursor incorporation studies have demonstrated that both the availability of specific amino acids (particularly sulfur-containing varieties) and the roasting parameters significantly influence the ultimate yield of this compound in the final roasted coffee [5].

The thermal degradation of furfuryl alcohol has been proposed as a potential formation route, though the exact mechanisms under coffee roasting conditions remain an active area of investigation [4]. What distinguishes this compound formation from other coffee aroma compounds is the critical involvement of sulfur atoms from precursor compounds, which become incorporated into the furan ring structure during the complex thermal reactions of roasting. The maximum formation of this compound occurs at specific roasting degrees, with both under-roasting and over-roasting leading to reduced concentrations, illustrating the delicate balance required in thermal processing to optimize this key aroma compound [5].

Experimental Evidence from Labeled Precursor Studies

Sophisticated isotope labeling studies have provided crucial insights into this compound formation pathways. When researchers incorporated labeled and unlabeled precursor molecules directly into green coffee beans using biomimetic approaches, they were able to track the incorporation patterns in the resulting this compound after roasting [5]. These experiments demonstrated that the conventional pathways proposed from model systems do not necessarily translate directly to the complex coffee matrix. The in-bean methodology provides more physiologically relevant formation routes than simplified model systems, highlighting the importance of studying these reactions within the actual food matrix to obtain accurate mechanistic information [5].

G GreenCoffee Green Coffee Beans Roasting Roasting Process (150-240°C) GreenCoffee->Roasting AminoAcids Sulfur-Containing Amino Acids Maillard Maillard Reaction & Strecker Degradation AminoAcids->Maillard ReducingSugars Reducing Sugars ReducingSugars->Maillard Roasting->Maillard Thermal Activation FurfurylMercaptan This compound Formation Maillard->FurfurylMercaptan

Diagram 1: Formation pathway of this compound during coffee roasting through Maillard reaction and precursor interactions

Analytical Methods and Experimental Protocols

HS-SPME-GC-MS Quantification Protocol

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) represents the gold standard analytical approach for quantifying this compound in roasted coffee samples. The following optimized protocol allows for reproducible extraction, separation, and quantification of this key aroma compound:

  • Sample Preparation: Grind roasted coffee beans to a consistent particle size (approximately 500 μm). Weigh 2.0 g ± 0.1 g of ground coffee into a 20 mL headspace vial. Add 10 mL of freshly boiled deionized water and immediately seal with a PTFE/silicone septum cap. Incubate at 60°C for 10 minutes with agitation at 250 rpm to facilitate aroma release [6].

  • SPME Extraction: Condition a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber according to manufacturer specifications. Expose the conditioned fiber to the sample headspace for 40 minutes at 60°C with continuous agitation. Withdraw the fiber and immediately inject into the GC injector port for thermal desorption [6].

  • GC-MS Parameters: Use a mid-polarity capillary column (e.g., DB-35ms, 30 m × 0.25 mm × 0.25 μm). Employ a programmed temperature gradient: initial 40°C (hold 3 min), ramp 5°C/min to 150°C, then 10°C/min to 240°C (hold 10 min). Maintain injector at 250°C in pulsed splitless mode. Utilize mass selective detection in selected ion monitoring (SIM) mode targeting m/z 114, 81, and 53 for this compound with electron impact ionization at 70 eV [6].

  • Quantification: Prepare a standard curve using serial dilutions of authentic this compound in food-grade propylene glycol. Include internal standards (such as d₆-furfuryl mercaptan when available) to correct for extraction efficiency variations. Method detection limit is approximately 0.05 μg/kg in coffee matrix [6].

Fenton-Type Degradation Studies Protocol

Understanding the degradation pathways of this compound is essential for developing stabilization strategies. The following protocol models oxidative degradation similar to what occurs in stored coffee products:

  • Reaction System Setup: Prepare aqueous solutions containing 10 mM this compound. Add Fenton reaction components: hydrogen peroxide (1-10 mM), iron(II) sulfate (0.1-1.0 mM), ascorbic acid (0-5 mM), and EDTA (0-1 mM) in various combinations to test different degradation scenarios [7].

  • Incubation Conditions: Incubate reaction mixtures at 22°C or 37°C to simulate ambient and accelerated storage conditions. Monitor degradation over time (typically 0-120 minutes) by withdrawing aliquots at predetermined intervals for immediate analysis [7].

  • Analysis of Degradation Products: Use HS-SPME-GC-MS as described above to monitor this compound depletion and identify degradation products. Key degradation compounds to monitor include difurfuryl disulfide (the primary dimerization product) and other volatile sulfur compounds [7].

  • Radical Detection: For mechanistic studies, employ electron paramagnetic resonance (EPR) spectroscopy with spin traps such as α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN) or 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO) to detect hydroxyl and carbon-centered radicals formed during the degradation process [7].

Table 2: Key Degradation Products of this compound Under Fenton-Type Reaction Conditions

Degradation Product Molecular Formula Molecular Weight (Da) Formation Conditions Significance
Difurfuryl Disulfide C₁₀H₁₀O₂S₂ 226 Oxidative conditions, presence of Fe²⁺/H₂O₂ Major degradation product, contributes to off-flavors
Unidentified Non-volatiles Various 92-510 Complete reaction systems (Fe²⁺/H₂O₂/ascorbate) Represent polymerization products and additional oxidation compounds
Sulfur-centered Radicals - - Low temperature (77 K) without spin traps Indicate radical formation pathway in degradation

Stability Challenges and Stabilization Strategies

Degradation Mechanisms

This compound exhibits pronounced chemical instability under various conditions relevant to coffee storage and processing. The compound is particularly susceptible to oxidative degradation, which occurs rapidly in aqueous systems and represents the primary challenge for maintaining consistent flavor profiles in coffee products. Research has demonstrated that this compound degrades readily under Fenton-type reaction conditions (hydrogen peroxide/iron systems), with losses reaching up to 90% within 60 minutes at 37°C [7]. The presence of transition metals, oxygen, and free radicals dramatically accelerates this degradation process, leading to formation of multiple oxidation products, with difurfuryl disulfide identified as the major volatile degradation compound [7].

The degradation kinetics are influenced by multiple factors including temperature, pH, and the presence of pro-oxidants or antioxidants in the system. Lower temperatures (22°C) significantly slow but do not prevent degradation, while chelating agents like EDTA can modify the degradation pathway by altering iron availability [7]. The identification of hydroxyl and carbon-centered radicals in these systems confirms the involvement of radical-mediated oxidation pathways, which represent the predominant degradation mechanism for this compound in coffee beverages and other aqueous food systems [7] [2]. These stability challenges necessitate specialized stabilization approaches for applications where consistent flavor profiles are required.

β-Cyclodextrin Complexation Protocol

Encapsulation via inclusion complex formation with β-cyclodextrin represents the most effective documented approach for stabilizing this compound against degradation. The following protocol details the formation and characterization of these inclusion complexes:

  • Complex Formation: Prepare a saturated aqueous solution of β-cyclodextrin (approximately 1.8% w/v at 25°C) with continuous stirring at 40°C. Slowly add this compound (molar ratio 1:1 β-cyclodextrin:guest) dissolved in a minimal volume of ethanol. Continue stirring for 24 hours at controlled temperature (40°C). Cool the solution to 4°C and maintain for 12 hours to facilitate crystallization. Collect the precipitate by vacuum filtration and wash with cold water. Lyophilize the resulting complex to obtain a stable powder [1].

  • Characterization Methods:

    • FTIR Spectroscopy: Monitor characteristic this compound peaks at 1012 and 735 cm⁻¹ which disappear upon successful complexation. Note blue-shift of hydroxyl stretching vibration from 3356 to 3337 cm⁻¹ and red-shift of C-O vibration from 1030 to 1032 cm⁻¹ [1].
    • X-ray Diffraction: Analyze changes in crystallinity patterns, particularly intensity changes at 10.4° versus 10.8° and peak shifts from 16.6° to 16.9° and 19.0° to 19.4° 2θ angles [1].
    • Thermal Analysis: Employ thermogravimetric analysis to demonstrate improved thermal stability, with complexed this compound showing significantly higher decomposition temperatures than the free compound [1].
  • Binding Energy Calculations: Perform molecular mechanics (MM2) calculations to determine the structure with minimum energy. The optimized complex shows a binding energy of –77.0 kJ mol⁻¹ at –1.96 × 10⁻¹⁰ m, confirming the thermodynamic stability of the inclusion complex [1].

G FM This compound (Unstable) Complex Inclusion Complex (Stabilized Form) FM->Complex CD β-Cyclodextrin (Host Molecule) CD->Complex Encapsulation Process Storage Extended Shelf Life Complex->Storage Applications Food & Beverage Applications Complex->Applications

Diagram 2: Stabilization approach for this compound using β-cyclodextrin encapsulation to enhance stability and application potential

Applications and Future Research Directions

Coffee Flavor Enhancement and Maintenance

The primary application of this compound research focuses on optimizing coffee flavor profiles and maintaining aroma stability throughout product shelf life. In the flavor and fragrance industry, this compound serves as a key impact compound for creating authentic roasted coffee flavors in various applications including baked goods, beverages, confections, and savory products [4] [8]. The compound's ability to impart authentic coffee notes at low concentrations (typically 1-10 ppm in final products) makes it economically valuable for flavor formulations. For roasted coffee producers, understanding this compound formation pathways enables optimization of roasting parameters to maximize desirable aroma compound development while minimizing undesirable degradation products [5] [9].

The stabilization approaches, particularly β-cyclodextrin encapsulation, show significant promise for improving flavor retention in ready-to-drink coffee beverages and other coffee-flavored products where aqueous environments and storage time would normally lead to rapid aroma deterioration [1]. The global market for this compound reflects its importance, with an estimated value of USD 450 million in 2023 and projected growth to USD 700 million by 2032, driven largely by demand from the food and beverage sector [8]. This economic significance underscores the importance of ongoing research to improve sustainable production, stabilization, and application of this key flavor compound.

Pharmaceutical and Chemical Intermediate Applications

Beyond its role in food flavors, this compound serves as a valuable chemical intermediate in pharmaceutical synthesis and specialty chemical manufacturing. The compound's reactive thiol functional group and heterocyclic structure make it a versatile building block for synthesizing more complex molecules. In pharmaceutical applications, this compound functions as a precursor for compounds with potential biological activity, particularly in agrochemical and pharmaceutical sectors where sulfur-containing heterocycles often exhibit enhanced bioactivity [4] [8]. The growing prevalence of chronic diseases and continuous development of new medications creates steady demand for specialized chemical intermediates like this compound [8].

In industrial contexts, this compound finds application in polymer and material manufacturing, where it contributes to enhanced durability and chemical resistance in resins and coatings [4] [8]. The compound's use in odor control applications, particularly in waste management and sewage treatment facilities, leverages its potent sulfurous aroma for effective masking of undesirable odors [4]. Future research directions should focus on developing greener production methods for this compound, exploring bio-based sources from agricultural waste streams, and identifying new applications in sustainable material science and medicinal chemistry [4] [8].

Conclusion

This compound represents a critical flavor-impact compound in roasted coffee, with complex formation pathways, significant stability challenges, and valuable applications across food and chemical industries. The experimental protocols and stabilization strategies outlined in these application notes provide researchers with validated methodologies for quantifying, studying, and preserving this important aroma compound. Future research addressing the green synthesis, improved stabilization, and novel applications of this compound will contribute to enhanced product quality and expanded utilization across multiple industrial sectors.

References

Properties and Applications of Furfuryl Mercaptan

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details

| Chemical Profile | CAS No.: 98-02-2 Molecular Formula: C5H6OS Molecular Weight: 114.17 g/mol Form: Clear colorless to pale yellow liquid [1] [2] | | Key Applications | Flavor & Fragrance: Imparts roasted coffee, smoky, and meaty notes in food, beverages, and perfumery [3] [2]. Chemical Intermediate: Used in synthesizing furan-based compounds for agrochemicals (e.g., pesticides, herbicides) and polymers/resins [3] [2]. Research & Development: Serves as a building block for new bio-based materials and sustainable chemicals in green chemistry [3]. | | Physical Properties | Boiling Point: 155 °C (lit.) [1] Density: 1.132 g/mL at 25 °C [1] Melting Point: -6 to -4 °C [2] Flash Point: 45 °C (closed cup) [2] Solubility: Soluble in alcohol, propylene glycol, and organic solvents; insoluble in water [1] [2] |

Synthesis Protocol for Furfuryl Mercaptan

The following established laboratory procedure for synthesizing this compound from furfuryl alcohol offers high yield and avoids unstable precursor compounds [4].

  • Title: Synthesis of 2-Furanmethanethiol (this compound) from Furfuryl Alcohol
  • Primary Reference: Kofod, H. Organic Syntheses, 1955, 35, 66 [4].
Reaction Scheme

The synthesis is a two-step process involving the formation of an isothiouronium salt followed by its decomposition to yield the mercaptan [4]:

The diagram below illustrates the experimental workflow from reaction setup to final product isolation:

G A Prepare Reaction Mixture B Control Exothermic Reaction A->B C Allow Reaction to Stand B->C D Decompose with NaOH C->D E Steam Distillation D->E F Separate & Dry Product E->F

Materials and Equipment
  • Chemicals:
    • Furfuryl alcohol (490 g, 434 mL, 5 mol), practical grade [4].
    • Thiourea (380 g, 5 mol), practical grade [4].
    • Concentrated Hydrochloric Acid (400 mL, 12.5N) [4].
    • Sodium Hydroxide (225 g) [4].
    • Calcium Chloride (anhydrous, for drying) [4].
  • Glassware & Apparatus:
    • 3 L round-bottom flask [4].
    • Heating mantle & tap water cooling bath [4].
    • Steam-inlet tube & condenser for steam distillation [4].
    • 2 L separatory funnel [4].
Step-by-Step Procedure
  • Reaction Setup: In a 3 L round-bottom flask placed in an effective fume hood, dissolve 380 g of thiourea in 500 mL of water and 400 mL of concentrated HCl with gentle heating. Cool the solution to 30°C [4].
  • Initiate Reaction: Add 490 g (5 mol) of furfuryl alcohol to the flask. The reaction is exothermic and typically starts spontaneously. Control the temperature near 60°C using a tap water cooling bath. Avoid temperatures above 60°C to protect the sensitive furan ring from degradation [4].
  • Maturation: Once the exothermic reaction subsides, let the dark green solution stand at room temperature for 12 hours [4].
  • Decomposition & Liberation of Mercaptan: Pour a solution of 225 g of sodium hydroxide in 250 mL of water into the reaction mixture. A heavy brown oil (the mercaptan) will separate [4].
  • Product Isolation: Immediately set up for steam distillation. Distill with steam until no more oily drops are collected in the distillate. Use a 2 L separatory funnel as the receiver [4].
  • Purification: Separate the mercaptan oil from the aqueous layer in the separatory funnel. Dry the product over anhydrous calcium chloride [4].
  • Final Product: The undistilled product is typically of high purity. If necessary, it can be distilled under a nitrogen atmosphere (boiling point 155 °C at 760 mmHg) to prevent decomposition [4].
Yield and Analysis
  • Expected Yield: 313–340 g (55–60% of theoretical yield) [4].
  • Purity Check: The refractive index of the pure product is typically nD25 1.5285 [4].

Critical Handling and Safety Notes

  • Extreme Odor and Health: this compound has an extremely disagreeable odor and can cause headaches in high concentrations. All operations must be conducted in an effective fume hood [4].
  • Flammability: It is a flammable liquid (flash point 45°C). Store away from heat and open flames in a cool, dry, well-ventilated area [1] [2].
  • Personal Protective Equipment (PPE): Wear gloves, safety goggles, and protective clothing to prevent direct contact [2].
  • Air Sensitivity: The compound is air-sensitive. For long-term storage or distillation, use a nitrogen atmosphere to maintain stability [1] [4].

Application Notes for Researchers

  • In Flavor Chemistry: this compound is a key flavor compound in roasted coffee and is used to replicate authentic roasted, smoky, and savory notes in both natural and synthetic flavor formulations [5] [3] [2].
  • As a Chemical Building Block: Its primary utility as an intermediate lies in its furan ring and thiol group, which can be used to build more complex molecules for agrochemicals (e.g., pesticides and herbicides) and to enhance polymer properties like durability and chemical resistance [3] [2].
  • Stability Consideration: As a sulfur-containing flavor compound, its stability can be affected by the food matrix, presence of oxygen, and transition metals. Understanding these interactions is crucial for product formulation [5].

References

Application Notes: Furfuryl Mercaptan in Chemical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Furfuryl mercaptan (2-furanmethanethiol) is primarily recognized as a key flavor and fragrance compound [1] [2] [3]. While its direct, documented role in polymer resin production is limited, it functions as a crucial precursor in synthesizing other furan-based chemicals and may act as a modifier in specialized polymer applications [1] [2]. Its chemical structure, featuring a thiol (-SH) group and a furan ring, makes it a candidate for use as a chain transfer agent in radical polymerizations or as a building block for sulfur-containing polymers.

The table below summarizes the key properties of this compound relevant to laboratory handling and chemical synthesis.

Property Specification
Molecular Formula C(_5)H(_6)OS [1]
Molecular Weight 114.17 g/mol [1]
Physical Form Colorless to yellow liquid [1]
Boiling Point ~155 °C at 17 mm Hg; ~84 °C at 65 mm Hg [1] [4]
Density 1.125 - 1.135 g/cm³ [1]
Refractive Index 1.527 - 1.542 [1]
Solubility Insoluble in water; soluble in oils, ethanol, and organic solvents [1] [4]
Flash Point 45 °C [1]
Notable Hazard Strong, disagreeable odor; can cause headache in high concentration [4]

Experimental Protocol: Synthesis of this compound

The following is a standard laboratory-scale synthesis adapted from Organic Syntheses, which avoids the use of unstable furfuryl halides [4]. This method produces this compound from furfuryl alcohol and thiourea.

Title: Two-Step Synthesis via S-2-Furfurylisothiourea

Workflow Diagram:

G A Furfuryl Alcohol D Mix in Water Heat to 60°C Hold 12 hrs A->D B Thiourea B->D C HCl (aq) C->D E Reaction Mixture (S-2-Furfurylisothiourea) D->E G Alkaline Hydrolysis & Steam Distillation E->G F NaOH (aq) F->G H Organic Layer (this compound) G->H I Dry (CaCl₂) H->I J Pure this compound I->J

Procedure
  • Reaction Setup: In a 3 L round-bottomed flask placed in a functioning fume hood, combine 380 g (5 mol) of thiourea, 500 mL of water, and 400 mL of concentrated hydrochloric acid (12.5 N). Gently heat to dissolve the solid, then cool the solution to approximately 30°C [4].
  • Addition: Add 490 g (434 mL, 5 mol) of furfuryl alcohol to the flask. The reaction is exothermic and typically commences spontaneously [4].
  • Reaction Control: Cool the flask with tap water to maintain the temperature near 60°C. Avoid temperatures above 60°C or refluxing to prevent degradation of the furan ring [4].
  • Maturation: Once the reaction subsides, allow the dark green solution to stand at room temperature for 12 hours [4].
  • Decomposition and Steam Distillation: Pour a solution of 225 g of sodium hydroxide in 250 mL of water into the reaction mixture. A heavy brown oil will separate. Immediately set up for steam distillation and distill the mixture as long as oily drops are collected in the distillate [4].
  • Isolation and Purification: Separate the mercaptan oil from the aqueous phase using a separatory funnel. Dry the organic layer with calcium chloride. The product, obtained in a yield of 55-60% (313-340 g), is typically of high purity. If necessary, it can be distilled under a nitrogen atmosphere (b.p. 84°C / 65 mm Hg) without decomposition [4].

Critical Notes:

  • Safety: This procedure must be carried out in an effective fume hood. This compound has an extremely disagreeable odor and can cause headaches in high concentrations [4].
  • Stability: The compound can degrade under Fenton-type reaction conditions (in the presence of hydrogen peroxide and iron), leading to the formation of dimers like difurfuryl disulfide [5].

Research Context and Potential Resin Applications

Although a direct protocol for incorporating this compound into resins is not available, it is intrinsically linked to the furan resin family. The following table outlines the broader industrial context of furan resins, for which this compound is a related chemical.

Aspect Description & Relevance
Related Resin System Self-Hardening Furan Resins are a major class of binders used in metal casting (for steel, iron, and non-ferrous castings) [6].
Common Precursor These resins are typically produced from furfuryl alcohol, not this compound [6]. Furfuryl alcohol itself is a key derivative obtained from biomass [1].
Market Drivers The market for these resins is growing (CAGR ~6.5%), driven by demand from the automotive and heavy machinery sectors for high-strength, complex metal castings [6].
Innovation Trends Trends in furan resins include developing eco-friendly variants with reduced VOC emissions and enhancing performance properties like thermal stability and dimensional accuracy [6].

Based on its chemical functionality, this compound's potential research applications in polymers could include:

  • Chain Transfer Agent: The thiol group can terminate radical chain growth, controlling molecular weight and reducing polymer branching during the synthesis of furan-based resins [2].
  • Polymer Modifier: It could be used to introduce sulfur moieties into a polymer backbone or side chain, potentially altering properties like chemical resistance, adhesion, or refractive index [2].

Handling and Safety Precautions

  • Odor and Health: Its potent, unpleasant smell requires all handling to be conducted in a well-ventilated fume hood to prevent discomfort and headache [4].
  • Flammability: this compound is a flammable liquid (flash point 45°C) and should be stored away from heat and ignition sources [1].
  • Reactivity and Storage: It is sensitive to oxidative degradation. Store under an inert atmosphere (e.g., nitrogen) in a cool, dark place to maximize shelf life [4] [5].

Conclusion

This guide provides a foundational understanding of this compound, from its synthesis to its potential role in advanced materials. The established synthesis protocol offers a reliable method for researchers to obtain the compound for further investigation. The primary research opportunity lies in exploring its application as a functional modifier in furan and other resin systems, leveraging its reactive thiol group to tailor polymer properties.

References

Experimental Protocol: Quantifying Total H₂S and Thiols in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The following detailed protocol is adapted from a method developed for the simultaneous quantification of total hydrogen sulfide (H₂S) and other abundant thiols (cysteine, homocysteine, glutathione, etc.) in biological matrices like plasma [1] [2].

Workflow Overview

The diagram below outlines the key steps from sample collection to data analysis.

G SampleCollection Sample Collection SubgraphSamplePrep        Sample Preparation1. Add internal standard ([³⁴S]Na₂S)2. Add reducing reagent (TCEP)3. Precipitate proteins4. Collect supernatant     SampleCollection->SubgraphSamplePrep Plasma Sample SamplePrep Sample Preparation Derivatization Derivatization LCAnalysis LC-MS/MS Analysis DataProcessing Data Processing SubgraphDerivatization        DerivatizationAdd ethyl iodoacetate (EIA)to form stable derivativesfor MS detection     SubgraphSamplePrep->SubgraphDerivatization SubgraphLCAnalysis        LC-MS/MS Analysis1. Reverse-phase HPLC2. ESI-positive mode3. MRM detection     SubgraphDerivatization->SubgraphLCAnalysis SubgraphLCAnalysis->DataProcessing

Detailed Procedures

1. Reagents and Solutions

  • Internal Standards: Synthesize or purchase stable isotope-labeled standards. For H₂S, [³⁴S]Na₂S is used. For other thiols like cysteine and glutathione, commercially available ¹³C- or ¹⁵N-labeled versions are typical [1].
  • Derivatization Reagent: Ethyl iodoacetate (EIA) [1]. Note: Other reagents like N-ethylmaleimide are also used in different platforms to block sulfhydryl groups and prevent oxidation [3].
  • Reducing Reagent: Tris(2-carboxyethyl)phosphine (TCEP). It is crucial to use high-purity reagents that are free of sulfide contamination [1].
  • Solvents: Use high-purity HPLC-grade water, methanol, and acetonitrile.

2. Sample Preparation and Derivatization

  • Spiking: Add a known amount of the stable isotope internal standard mix to a measured volume of plasma (e.g., 100 µL) and vortex thoroughly [1].
  • Reduction: Add TCEP to the sample. This step reduces oxidized species (disulfides and polysulfides) to their free thiol forms, allowing for the measurement of "total" analyte levels [1] [3].
  • Protein Precipitation: Add a precipitating solvent like methanol or acetonitrile, vortex, and centrifuge (e.g., at 14,000 × g for 10 minutes). Collect the clear supernatant [1].
  • Derivatization: Add EIA to the supernatant to derivative the free thiols. The reaction is typically allowed to proceed in the dark for a specified time [1].

3. LC-MS/MS Analysis

  • Liquid Chromatography: Use a reverse-phase C18 column. A typical gradient employs water (A) and acetonitrile (B), both with 0.1% formic acid, at a flow rate of 0.4 mL/min. The gradient should be optimized to separate the derivatives of sulfide, cysteine, homocysteine, glutathione, etc [1].
  • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive mode. Use Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. For each analyte and its corresponding internal standard, monitor at least two specific precursor-to-product ion transitions for confirmation [1] [4].
    • Example MRM Transitions [1]:
      • H₂S derivative: m/z 207.2 → 133.1
      • [³⁴S]H₂S derivative: m/z 209.2 → 135.1

4. Data Processing and Quantification

  • Generate a calibration curve by analyzing samples with known concentrations of the authentic analytes and a fixed amount of the internal standards.
  • Plot the peak area ratio (analyte / internal standard) against the analyte concentration.
  • Use the resulting calibration curve to interpolate the concentration of analytes in unknown samples [4].

Analytical Validation and Biological Insights

A rigorously validated SID-LC-MS/MS method ensures that the data generated is reliable and accurate. The table below summarizes typical validation parameters and results from a study on total H₂S and thiols [1] [2].

Table 1: Method Validation Data and Key Biological Findings

Parameter Validation Results Biological Application (from a study of n=400)
Linearity ( r^2 > 0.997 ) for all analytes [1] [2]
Intra-day Precision ≤ 7.6% (Coefficient of Variation) [1]
Inter-day Precision ≤ 12.7% (Coefficient of Variation) [1]
Accuracy (Recovery) 90.9% - 110% for all analytes [1] [2]
Stability 90.0% - 100.5% [1]
Circulating Total H₂S Shows significant age-associated reduction in both males and females (p < 0.001) [1] [2].
Gut Microbiota Contribution Marked reduction (mean 33.8%) in H₂S after antibiotic suppression, with high inter-individual variation (6.0–66.7%) [1].

Critical Methodological Considerations

Successful implementation of this protocol requires attention to several key factors:

  • Preventing Artifacts and Contamination: H₂S is volatile and can be oxidized or generated artifactually. Work quickly and use reagents certified to be sulfide-free. The use of appropriate alkylating agents (like EIA or NEM) immediately upon sample collection is critical to "lock in" the redox state at the time of sampling [1] [3].
  • Choice of Internal Standard: Authentic stable isotope-labeled standards are ideal. While deuterated standards are sometimes used, they can chromatographically separate from their protiated analogs, leading to inaccurate correction for matrix effects. Structural analogs are not recommended as they cannot fully compensate for analyte losses [4].
  • Sample Integrity: The high reactivity of thiol groups means sample collection and processing protocols must be strictly standardized across a study to avoid introducing bias from ex vivo oxidation or degradation [5].

This SID-LC-MS/MS platform provides a robust and validated method for uncovering the roles of thiols and H₂S in physiology and disease, offering critical insights for diagnostic and therapeutic development.

References

Chemical Properties and Analytical Challenges of Furfuryl Mercaptan

Author: Smolecule Technical Support Team. Date: February 2026

Furfuryl mercaptan (2-Furanmethanethiol) is a volatile sulfur compound with a powerful, characteristic aroma described as "sulfury, roasted coffee, oily, fatty, burnt, smoky" [1] [2]. Its key properties are summarized in the table below.

Property Value / Description
CAS Number 98-02-2 [1] [2]
Molecular Formula C5H6OS [2]
Molecular Weight 114.17 g/mol [2]
Boiling Point 155-160 °C (at ~760 mmHg) [3] [2]
Density ~1.132 g/mL at 25 °C [2]
Water Solubility Practically insoluble [3] [2]
pKa ~9.59 (Predicted) [2]
Odor Threshold Very low; detectable at 0.10% in dipropylene glycol [2]
Flash Point 113 °F (45 °C) - Highly Flammable [2]

The primary analytical challenges are its low odor threshold, high potency, and the instability of the furan ring under harsh conditions (e.g., high temperatures and strong acids) [3]. Its thiol (-SH) functional group is the primary target for derivatization to improve detectability [4].

Derivatization Strategies for Thiol Group Analysis

Derivatization chemically modifies an analyte to enhance its detection. For this compound's thiol group, common strategies aim to improve chromatographic behavior and sensitivity for GC or LC-MS analysis [4]. The table below outlines potential approaches.

Strategy Principle Potential Reagents Analytical Goal
Alkylation Formation of thioethers by reacting with alkylating agents. Iodoacetamide, Alkyl halides Improve GC stability and MS fragmentation.
Disulfide Formation Oxidation of thiols to form symmetrical disulfides. Mild oxidizing agents (e.g., iodine, DTNB) Convert to a less volatile form for LC-MS or UV detection.
Addition to Michael Acceptors Nucleophilic addition of the thiol to activated double bonds. Maleimides, Acrylic acid derivatives Introduce a chromophore or fluorophore for highly sensitive LC detection.
Nucleophilic Substitution Reaction with reagents containing good leaving groups. 2,4-Dinitrofluorobenzene, Dansyl chloride Introduce a fluorophore for highly sensitive LC-fluorescence detection.

Proposed Experimental Workflow for Derivatization

The following diagram outlines a general workflow for developing and validating a derivatization method for this compound.

G Start Start: Method Development A Select Derivatization Strategy Based on Analytical Goal Start->A B Optimize Reaction Conditions (pH, Temperature, Time, Solvent) A->B C Quench Reaction and Prepare for Analysis B->C D Analyze via GC-MS or LC-MS C->D E Validate Method (Sensitivity, Linearity, Reproducibility) D->E End Apply to Real Samples E->End

Detailed Protocol: Alkylation with Iodoacetamide (Example)

This protocol provides a starting point for creating a stable derivative for LC-MS analysis [4].

  • Reagent Preparation:

    • Prepare a Derivatization Buffer: 0.1 M Tris-HCl buffer (pH 8.0). Adjust pH carefully as it critically influences reaction rate and specificity.
    • Prepare a Derivatization Reagent: 100 mM iodoacetamide in the Tris-HCl buffer. Prepare this solution fresh just before use, as it is light-sensitive and can degrade.
  • Derivatization Reaction:

    • To a 1 mL vial containing your This compound standard or sample extract (in a suitable solvent like methanol or the Tris buffer), add a 5-fold molar excess of the iodoacetamide solution.
    • Vortex the mixture thoroughly and incubate in a water bath at 40°C for 30 minutes in the dark. The reaction vial should be sealed to prevent evaporation of the volatile analyte.
  • Reaction Quenching and Work-up:

    • After incubation, quench the reaction by adding a 10-fold molar excess of a quenching agent (e.g., L-cysteine or 2-mercaptoethanol) relative to iodoacetamide. This consumes any remaining alkylating agent.
    • Vortex and let stand for 5 minutes. The derivatized sample is now ready for injection or can be diluted with the mobile phase for LC-MS analysis.
  • LC-MS Analysis (Example Parameters):

    • Chromatography: Reversed-Phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm). Use a mobile phase gradient from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid).
    • Mass Spectrometry: Use Electrospray Ionization (ESI) in positive mode. The derivative can be detected by monitoring a precursor ion → product ion transition specific to the alkylated this compound. A neutral loss scan specific to the derivative could also be used for screening [4].

Critical Method Development Considerations

Developing a robust derivatization method requires careful optimization and validation.

  • Reaction Optimization: Systematically vary pH, temperature, reaction time, and reagent-to-analyte ratio to maximize derivatization yield [4].
  • Stability Assessment: Test the stability of the final derivative under storage conditions (e.g., in the autosampler) to ensure analytical reproducibility [4].
  • Byproduct and Interference Management: The excess derivatization reagent must be removed or effectively quenched to prevent instrument contamination and signal interference [4].
  • Method Validation: Fully validate the final method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability), and accuracy before applying it to real samples [4].

Conclusion and Future Perspectives

While this compound's properties are well-documented, a direct literature gap exists concerning its specific derivatization for analysis. The strategies and proposed protocol provided here, based on general derivatization principles for thiols, offer a solid starting point for method development.

Future work should focus on synthesizing the proposed derivatives and rigorously optimizing the LC-MS/MS conditions to achieve the high sensitivity required for detecting this potent compound in complex matrices.

References

Furfuryl Mercaptan Stability: Key Factors & Data

Author: Smolecule Technical Support Team. Date: February 2026

Furfuryl mercaptan degrades under various conditions, primarily through oxidative reactions. The table below summarizes the key factors affecting its stability and the observed outcomes.

Factor Impact on Stability Experimental Findings
Oxidizing Agents High degradation Up to 90% degradation within 1 hour at 37°C in Fenton-type reaction systems (H₂O₂/Fe²⁺) [1].
Temperature Increased loss at higher temperatures Significantly lower degradation was observed when temperature was decreased from 37°C to 22°C [1].
Aqueous Solutions High instability, especially in coffee brews Stability is a recognized challenge during storage; insoluble in water, complicating application in aqueous systems [2].
Light & Storage Time Darkens on storage Supplier documentation consistently notes that the compound "Darkens on storage" [2] [3].

Experimental Protocols for Stability Assessment

Protocol 1: Investigating Oxidative Degradation (Fenton-type system)

This method is based on research into the degradation of this compound in model Fenton-type reaction systems [1].

  • Objective: To quantify the degradation of this compound and identify radical species formed under oxidative stress.
  • Materials:
    • This compound standard
    • Hydrogen peroxide (H₂O₂)
    • Iron (II) sulfate (FeSO₄) or other source of Fe²⁺
    • Ascorbic acid
    • Ethylenediaminetetraacetic acid (EDTA)
    • Aqueous buffer solutions (e.g., phosphate buffer)
    • Spin traps: α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN) or 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO)
  • Methodology:
    • Prepare aqueous solutions containing this compound.
    • Set up reaction systems with various combinations of reagents: H₂O₂, Fe²⁺, ascorbic acid, and EDTA.
    • Incubate the reactions at different temperatures (e.g., 22°C and 37°C).
    • Monitor the degradation of this compound over time (e.g., 1 hour) using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
    • For radical detection, use Electron Paramagnetic Resonance (EPR) spectroscopy with the specified spin traps. Conduct additional measurements at 77 K without spin traps to detect sulfur-centered radicals.
  • Expected Outcomes:
    • Rapid degradation of this compound.
    • Identification of volatile degradation products, primarily difurfuryl disulfide [1].
    • EPR spectra indicating the formation of hydroxyl radicals (•OH) and carbon-centered radicals [1].
Protocol 2: Enhancing Stability via Encapsulation

This protocol outlines the formation of an inclusion complex with β-cyclodextrin to improve the stability and water dispersibility of this compound [2].

  • Objective: To form a this compound-β-cyclodextrin inclusion complex and characterize its enhanced stability.
  • Materials:
    • This compound
    • β-cyclodextrin
    • Solvents (e.g., ethanol, water)
    • Magnetic stirrer
  • Methodology:
    • Dissolve β-cyclodextrin in warm water.
    • Slowly add this compound to the β-cyclodextrin solution under constant stirring.
    • Continue stirring for several hours (e.g., 6-24 h) at room temperature to allow the complex to form.
    • Recover the inclusion complex precipitate via filtration or centrifugation.
    • Dry the solid complex under reduced pressure.
  • Characterization & Validation:
    • FTIR Spectroscopy: Compare the spectra of the pure compound, β-cyclodextrin, and the inclusion complex. Successful encapsulation is indicated by the disappearance of characteristic this compound peaks (e.g., at 1012 and 735 cm⁻¹) and shifts in hydroxyl group vibrations [2].
    • X-ray Diffraction (XRD): Analyze the crystalline structure. A change in the diffraction pattern, such as shifts in peak positions (e.g., from 16.6° to 16.9°), confirms the formation of a new complex [2].
    • Thermogravimetric Analysis (TGA): Assess thermal stability. The inclusion complex should demonstrate a higher decomposition temperature compared to pure this compound [2].

The experimental workflow for creating and validating the inclusion complex is as follows:

Frequently Asked Questions (FAQs)

Q1: Why does my this compound sample keep darkening in the vial? This is a common observation noted by suppliers and indicates ongoing chemical degradation. The darkening is likely due to the formation of oxidation products, such as dimers and higher molecular weight compounds [2] [3].

Q2: How should I store this compound to maximize its shelf life?

  • Temperature: Store at low temperatures, ideally refrigerated or frozen.
  • Atmosphere: Seal containers under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
  • Light: Protect from light by storing in amber glass vials or dark storage conditions.
  • Solvents: Consider storing in a stabilized solvent or in an encapsulated form (e.g., with β-cyclodextrin) for long-term aqueous applications [2].

Q3: What are the major degradation products I should look for? The primary volatile degradation product is difurfuryl disulfide, a dimer of this compound [1]. Non-volatile degradation products with molecular masses ranging from 92 to 510 Da have also been observed [1].

Q4: Is this compound flammable? Yes, it is classified as a Flammable Liquid (Category 3). Its closed-cup flash point is approximately 45°C (113°F). Keep away from heat and ignition sources [3] [4].

Troubleshooting Guide

Problem Possible Cause Solution
Rapid Loss of Potency Exposure to oxidizing agents or trace metals. Use high-purity solvents, add metal chelators (e.g., EDTA), and maintain an inert atmosphere [1].
Poor Solubility in Water Innate hydrophobicity of the molecule. Use food-grade solvents (e.g., ethanol, propylene glycol) or prepare a stable inclusion complex with β-cyclodextrin [2].
Formation of Precipitate Oxidation and polymerization. Re-purify the compound before use if necessary. For experiments, filter the solution and focus on preventing further oxidation.
Inconsistent Experimental Results Uncontrolled degradation during the assay. Include fresh controls in every run, prepare stock solutions immediately before use, and standardize incubation times.

References

preventing furfuryl mercaptan oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Effectiveness Comparison

The table below summarizes findings from a study that tested various antioxidant systems on the stability of furfuryl mercaptan and other sulfur compounds in sunflower oil over eight weeks [1].

Antioxidant System Effectiveness for this compound Key Findings and Compound Specificity
BHA/BHT Mixture Did not provide significant protection Protected 2-butanethiol, but not this compound, dimethyl sulfide, or propane thiol [1].
δ-Tocopherol Did not provide significant protection Same protection profile as BHA/BHT; no significant protection for this compound [1].
Rosemary Extract Substantially protected Showed protective effects for this compound, dimethyl sulfide, and propane thiol, but not for 2-butanethiol [1].
Tocopherol & Ascorbyl Palmitate Did not provide significant protection Similar to other systems, it did not significantly protect this compound [1].

Experimental Protocol for Testing Antioxidant Efficacy

Here is a detailed methodology based on the peer-reviewed study that generated the data above. You can use this protocol to test the efficacy of different antioxidants in your specific system [1].

  • Objective: To compare the effectiveness of various antioxidants in slowing the oxidation of this compound in an oil matrix during storage.
  • Materials:
    • Model System: Sunflower oil.
    • Analyte: this compound.
    • Antioxidants: δ-Tocopherol, rosemary extract, a mixture of BHA and BHT (1:1 ratio), and a mixture of δ-tocopherol and ascorbyl palmitate (1:1 ratio).
    • Control: A sample with no antioxidant added.
  • Methodology:
    • Sample Preparation: Prepare a model aroma compound mixture by adding this compound to sunflower oil. Incorporate the different antioxidants into separate samples at the specified concentrations (e.g., 0.01% for δ-tocopherol, 0.05% for rosemary extract) [1].
    • Storage Conditions: Store the prepared samples under controlled conditions. The study suggests comparing samples with low-oxygen levels and ambient air oxygen levels to assess the impact of oxygen [1].
    • Analysis Period: Analyze the samples over a storage period, for example, 8 weeks [1].
    • Analysis Technique: Use Static Headspace-Gas Chromatography with Flame Ionization Detection (GC-FID) to analyze the aroma volatiles. This technique measures the concentration of the volatile this compound remaining in the headspace over time, directly indicating its stability [1].
    • Data Analysis: Determine the stability of this compound over time in each system. Use statistical analysis (e.g., p-value > 0.05 to indicate no significant difference) to compare the effectiveness of the antioxidants [1].

This workflow outlines the key experimental steps from preparation to data analysis:

Start Start: Define Objective P1 Prepare Model System (Sunflower Oil + this compound) Start->P1 P2 Add Antioxidants to Separate Samples P1->P2 P3 Store Under Controlled Conditions (e.g., 8 weeks) P2->P3 P4 Analyze Volatiles Using Static Headspace-GC-FID P3->P4 P5 Collect and Analyze Data (Statistical Comparison) P4->P5 End Conclude on Most Effective Antioxidant P5->End

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to oxidation? this compound contains an active thiol functional group (-SH). The presence of such active functional groups is directly associated with the chemical reactivity that affects a flavor compound's stability, making it susceptible to oxidative degradation [2].

Q2: Besides antioxidants, what other factors can I control to improve stability? The oxygen level in the storage environment is critical. Research indicates that storing samples with a low-oxygen level can help reduce oxidation compared to storage in ambient air with higher oxygen levels [1].

Q3: The study shows rosemary extract works, but BHA/BHT does not. Why? The research concludes that the protection offered by antioxidants is highly compound-dependent [1]. The chemical structure and reactivity of each sulfur compound determine its interaction with different antioxidants. Rosemary extract contains a complex mixture of phenolic compounds that may be more effective at scavenging the specific radicals that attack this compound.

References

Chemical Stability and Degradation Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Furfuryl mercaptan is a reactive molecule and its instability is influenced by several factors. The primary issue is not the compound itself changing color, but its tendency to degrade and form new compounds, such as disulfides, which often have a different color.

The table below summarizes the key factors that affect its stability and the resulting degradation products.

Factor Effect on Stability Major Degradation Products Identified
Oxidative Conditions [1] [2] [3] Highly unstable, leading to rapid degradation. Up to 90% loss within 1 hour at 37°C under Fenton-type conditions (involving hydrogen peroxide and iron). [2] [3] Difurfuryl disulfide is the major volatile product. A range of non-volatile compounds (molecular masses 92-510 Da) are also formed. [2] [3]
Temperature [4] Relatively stable at cell-culture temperature (37°C), but designed to release bound flavor at cooking temperatures (150°C). [4] At high temperatures, the intended product is the free this compound itself, released from a switchable precursor. [4]
Acidic Conditions [1] Susceptible to acid-catalyzed degradation, a common issue for many flavor compounds. Information specific to this compound's acid-catalyzed products is not detailed in the searched literature. [1]
Light & Air Exposure [1] Exposure to light and atmospheric oxygen promotes chemical changes like oxidation. Information specific to this compound's photodegradation products is not detailed in the searched literature. [1]

The following diagram illustrates the primary degradation pathway of this compound under oxidative conditions:

G FM This compound Radicals Oxidative Conditions (H2O2, Fe, etc.) FM->Radicals Exposure to Disulfide Difurfuryl Disulfide (Major Product) Radicals->Disulfide Leads to Other Non-Volatile Compounds Radicals->Other Also forms

Strategies to Stabilize this compound

Based on its degradation pathways, here are strategies to improve stability in experimental settings:

  • Prevent Oxidation: This is the most critical step.
    • Use Antioxidants: The literature suggests that antioxidants can protect related sulfur flavor compounds from oxidation, though their efficacy for this compound specifically should be verified. [1]
    • Inert Atmosphere: Store and handle the compound under an inert atmosphere such as nitrogen or argon. [5]
    • Remove Pro-oxidants: Avoid contamination with metal ions (like iron) and peroxides, which drive Fenton-type degradation. [2] [3]
  • Control Storage Conditions:
    • Temperature: Store at low temperatures (e.g., refrigerated or frozen).
    • Light: Protect from light by using amber glassware or opaque containers. [1]
    • Sealing: Ensure containers are tightly sealed to minimize exposure to air.
  • Chemical Modification: A novel approach involves synthesizing a switchable flavor compound (SFC), where this compound is covalently bound via a disulfide bond to a larger molecule (e.g., a modified gelatin hydrogel). This construct remains stable at 37°C for over two weeks but releases the active mercaptan upon heating to cooking temperatures (150°C). [4]

Experimental Protocol: Assessing Stability

You can adapt this general protocol based on [2] and [3] to monitor the degradation of this compound in your own experiments.

Aim: To quantify the degradation of this compound in a solution under controlled conditions. Principle: The degradation is monitored by measuring the loss of the parent compound and/or the formation of its major degradation product, difurfuryl disulfide, using chromatographic techniques.

G Start Prepare aqueous solution of This compound A Divide into aliquots Start->A B Add stressors to vials: - H₂O₂/Fe (Oxidation) - Acid - Heat - Control A->B C Incubate at fixed temperature (e.g., 22°C, 37°C, etc.) B->C D Sample at time intervals (t=0, 30min, 1h, 2h, etc.) C->D E Analyze via GC-MS or LC-MS D->E F Quantify: - this compound loss - Difurfuryl Disulfide formation E->F

Materials:

  • This compound
  • Solvent (e.g., water, buffer)
  • Stressors: Hydrogen peroxide (H₂O₂), Iron salts (e.g., FeCl₃), Acid
  • GC-MS or LC-MS system for analysis

Procedure:

  • Preparation: Prepare a standard aqueous solution of this compound.
  • Stress Testing: Divide the solution into several vials. Add different stressors to each vial (e.g., H₂O₂/Fe for oxidative stress, acid for acidic conditions). Keep one vial as an unstressed control.
  • Incubation: Incubate all vials at a constant temperature (e.g., 22°C or 37°C).
  • Sampling: Withdraw samples from each vial at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
  • Analysis: Analyze the samples using GC-MS or LC-MS.
    • Monitor the decreasing peak area of this compound.
    • Monitor the increasing peak area of difurfuryl disulfide (or other identified degradation products).
  • Data Analysis: Plot the concentration of this compound and its products over time to determine the degradation rate under each condition.

Key Takeaways for Researchers

  • The "color change" you observe is very likely a visible manifestation of chemical degradation, primarily oxidation, leading to the formation of colored polymers or compounds.
  • The most significant threat to stability is exposure to oxidative conditions. The formation of difurfuryl disulfide is a key marker for this process.
  • For long-term stability, implement rigorous protective measures against oxygen, light, and pro-oxidants. The strategy of using a protected, switchable precursor is a promising advanced approach for applications where controlled release is needed. [4]

References

furfuryl mercaptan dilution methods

Author: Smolecule Technical Support Team. Date: February 2026

Furfuryl Mercaptan Overview

Table 1: Basic Identifiers and Properties [1]

Property Value
CAS Registry Number 98-02-2
IUPAC Name 2-Furanmethanethiol
Other Common Names 2-Furfurylthiol, this compound
Empirical Formula C5H6OS
Molar Mass 114.17 g/mol
Appearance Colorless oily liquid
Boiling Point 155 °C - 160 °C
Water Solubility 0.5 g/L

Table 2: Hazard Information (GHS) [1]

Hazard Class Hazard Statement
Flammable Liquids, Category 3 H226: Flammable liquid and vapor.
Acute Toxicity, Inhalation, Category 3 H331: Toxic if inhaled.
Acute Toxicity, Oral/Dermal, Category 4 H302: Harmful if swallowed. H312: Harmful in contact with skin.
Serious Eye Damage/Irritation, Category 2A H319: Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure H335: May cause respiratory irritation.

Critical Safety & Handling Procedures

Working with this compound requires strict safety measures due to its significant hazards and potent odor.

  • Use an Effective Fume Hood: All operations must be carried out in a properly functioning fume hood. The odor is extremely potent and disagreeable, and exposure to high concentrations can cause headaches [2].
  • Wear Appropriate PPE: Use personal protective equipment, including gloves resistant to organic chemicals and safety goggles [1] [3].
  • Control Ignition Sources: As a flammable liquid, keep it away from heat, sparks, and open flames [1].
  • Handle in a Nitrogen Atmosphere: For purification, it is recommended to perform distillation in a nitrogen atmosphere to prevent decomposition [2].

Key Applications in Research

Understanding its uses can help guide your experimental design. This compound is valuable in several fields:

  • Flavor and Aroma Research: It is the key aroma compound responsible for the characteristic scent of roasting and brewed coffee. Research focuses on controlling its stability and release in food systems [4] [1].
  • Chemical Synthesis: It serves as a versatile chemical intermediary (precursor) in synthesizing more complex compounds for pharmaceuticals and agrochemicals [3].
  • Material Science: It is incorporated into polymers and resins to enhance properties like durability and chemical resistance [3].

Research Insight: Aroma Stabilization

A 2020 study investigated the pathway by which 2-furfurylthiol (this compound) loses its aromatic potency in coffee brews. The key findings and mitigation strategy are summarized below [4]:

A Hydroxyquinone B Oxidation A->B C Quinones B->C D Binds with C->D F Loss of Aroma Activity D->F E 2-Furfurylthiol E->D G Additives H Cysteine (0.045 g/L) G->H I Ascorbic Acid (0.05 g/L) G->I J Protects & Releases 2-Furfurylthiol H->J I->J J->E K Enhanced Nutty, Roasted Aroma J->K

Experimental Detail: Researchers found that adding a combination of 0.045 g/L cysteine and 0.05 g/L ascorbic acid directly to the coffee brew effectively protected various aroma compounds, including 2-furfurylthiol, during storage. Sensory tests confirmed an enhancement in nutty, sulfurous, and roasted aromas [4].

Frequently Asked Questions

Q1: What are the first steps if I need to dilute this compound for an experiment? There is no publicly available standard operating procedure (SOP) for dilution. Your first step must be to:

  • Consult your institution's Safety Data Sheet (SDS) database for the specific product you are using.
  • Dilutions should be planned and performed inside a certified fume hood.
  • Based on its low water solubility (0.5 g/L) and oily nature [1], you will likely need to use an appropriate organic solvent. The SDS and related scientific literature for your specific application should be consulted to select a safe and effective solvent.

Q2: Why is my distilled this compound discolored or decomposed? The furan ring in this compound and its precursors is sensitive. The compound can decompose if heated above 60°C for extended periods or without an inert atmosphere. For distillation, use a nitrogen atmosphere and avoid excessive temperatures or prolonged refluxing [2].

Q3: Where can I find suppliers for high-purity this compound? Several specialty chemical suppliers offer it in various grades (e.g., natural, 98% min. purity, diluted in ethanol or propylene glycol). A search of chemical supplier catalogs will identify potential sources [5].

Key Technical Takeaways

  • Prioritize Safety: The combination of toxicity, flammability, and an intensely potent odor demands rigorous engineering controls (fume hood) and PPE.
  • Prevent Decomposition: The molecule is sensitive. Use an inert nitrogen atmosphere during distillation and avoid high temperatures.
  • Stability is a Research Focus: In application-based research, its tendency to bind with other compounds (like quinones) is a known challenge, with additives like cysteine and ascorbic acid being explored as stabilizers.

References

Furfuryl Mercaptan: Properties & Handling FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer Key Rationale & Citations
Why is special handling required? Potent, disagreeable odor; causes headache in high concentration; requires an effective fume hood [1]. Skin/eye contact causes irritation [2]. Safety & nuisance prevention.
What are its key physical properties? Clear, mobile liquid; density > water; turns pale yellow/pink with age [2]. Flash point: 45 °C (113 °F) [2]. Informs storage and hazard assessment.
How should small quantities be disposed of? Absorb neat material with inert material (e.g., kitty litter, paper towels). Place in sealed bag for chemical waste collection [2]. Prevents environmental release and nuisance.
How should larger quantities be handled? Contract a licensed waste contractor for controlled disposal [2]. Ensures regulatory and safety compliance.
What is the best storage practice? Keep in a tightly closed bottle, protected from light and air, in a cool place (<20°C). Use containers with polycone-seal caps [2]. Prevents oxidation and maintains chemical integrity.

Furfuryl Mercaptan Disposal Workflow

The diagram below outlines the decision-making process for disposing of this compound waste.

Start Start: this compound Disposal Assess Assess Waste Quantity Start->Assess Small Small Quantities (e.g., lab-scale leftovers) Assess->Small Large Large Quantities (e.g., bulk waste) Assess->Large MethodA Absorb onto inert material (e.g., kitty litter, paper towels) Small->MethodA MethodB Contact a licensed chemical waste contractor Large->MethodB Collect Place in sealed bag for chemical waste collection MethodA->Collect End Disposal Complete MethodB->End Collect->End

Critical Safety Protocols

  • Ventilation is Mandatory: All operations must be carried out in an effective fume hood to prevent inhalation of vapors and headaches [1].
  • Personal Protective Equipment (PPE): Always wear appropriate gloves and safety glasses to prevent skin and eye contact, which can cause irritation [2].
  • Odor Control: Never smell the material directly from the bottle. Always assess odor from a pre-diluted solution (e.g., 1% or weaker) [2].

A Note on Sourcing Information

  • The laboratory procedure from Organic Syntheses is a foundational text but dates back to 1955 [1]. While its handling advice remains valid, always prioritize your institution's most current Safety Data Sheet (SDS) and local regulations for disposal.
  • The disposal guidance from [2] is practical and aligns with standard lab safety protocols, but it should be verified against your organization's specific chemical hygiene plan.

References

improving furfuryl mercaptan yield in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathways for Furfuryl Mercaptan

Parameter Thiourea-Furfuryl Alcohol Route [1] Furfural-Ammonium Hydrosulfide Route [2]
Primary Starting Material Furfuryl alcohol [1] Furfural [2]
Other Key Reagents Thiourea, Hydrochloric acid, Sodium hydroxide [1] Ammonium hydrosulfide, Zinc dust, Acetic acid, Solvent (e.g., ethanol) [2]
Key Intermediate S-2-furfurylisothiourea [1] 2-furfuryl disulfide [2]
Final Step Decomposition of isothiourea salt & steam distillation [1] Reduction of disulfide intermediate [2]
Reported Yield 55-60% [1] Information missing
Key Advantages Avoids use of unstable furfuryl halides [1] Uses furfural, a common bio-based feedstock [2]
Key Challenges/Cautions Strongly exothermic reaction; temperature control critical to avoid furan ring degradation [1] Multi-step process; requires handling of ammonium hydrosulfide [2]

Troubleshooting Guide and FAQs

Here are solutions to common problems encountered during this compound synthesis and handling.

Low Yield
  • Problem: Incomplete reaction or side reactions.
  • Solutions:
    • Control Reaction Temperature: For the thiourea route, the exothermic reaction must be controlled with cooling to maintain ~60°C. Higher temperatures or reflux can destroy the sensitive furan ring, drastically reducing yield [1].
    • Ensure Reagent Purity: Use reagents of known concentration. The procedure for the thiourea route recommends titrating the hydrochloric acid and sodium hydroxide to confirm their concentration [1].
    • Prevent Volatility Losses: this compound is highly volatile. Use closed or condensed systems during reaction and purification. Steam distillation should be performed with an efficient condenser, and the product should be collected in a separatory funnel to minimize evaporation [1].
Purity and Stability Issues
  • Problem: Product discoloration (turning yellow) or degradation over time [2].
  • Solutions:
    • Use an Inert Atmosphere: For final purification, distill the product under a nitrogen atmosphere to prevent decomposition [1].
    • Proper Storage: Store the pure product in airtight, dark containers. In its pure form, it is a colorless liquid that can yellow over time [2].
    • Strategic Stabilization: For applications where the mercaptan needs to be stored in a matrix (e.g., in food or material science), covalent conjugation is an effective strategy. Recent research stabilizes this compound by forming a disulfide bond with a polymer backbone (e.g., in a gelatin-based hydrogel), which prevents evaporation during storage and only releases it upon heating [3].
Safety and Handling
  • Problem: Extreme odor and potential health effects.
  • Solutions:
    • Work in a Fume Hood: An effective fume hood is absolutely essential. The odor is extremely disagreeable and exposure to high concentrations can cause headaches [1].
    • Dilute for Handling: The compound is highly diffusive. It is best to dilute it to 0.1% or 0.01% before use for safer handling [2].

Optimization Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues in this compound synthesis, based on the identified critical factors.

G Start Low Yield Problem T1 Check Reaction Temperature Control Start->T1 Investigate T2 Assess Volatility Management Start->T2 Investigate T3 Verify Reagent Quality & Concentration Start->T3 Investigate S1 Critical factor: Exothermic reaction T1->S1 S2 Critical factor: High volatility T2->S2 S3 Critical factor: Reaction efficiency T3->S3 A1 Implement cooling to maintain ~60°C S1->A1 A2 Use closed systems, condensers, efficient steam distillation S2->A2 A3 Titrate acids/bases; use fresh reagents S3->A3 Goal Improved Synthesis Yield A1->Goal A2->Goal A3->Goal

References

optimizing furfuryl mercaptan reaction conditions

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Optimization & Catalyst Systems

The core of optimizing furfuryl mercaptan reactions lies in selecting and tuning the catalyst system.

Table 1: Catalyst Systems for Furfuryl Alcohol & this compound Synthesis

Target Product Feedstock Recommended Catalyst Key Reaction Conditions Key Findings & Optimization Notes
Furfuryl Alcohol (FOL) Furfural (FA) Co-Ni Bimetallic (xCoyNi/C) [1] Hydrogenation atmosphere Electronic structure tuning via Co-Ni alloy alters reactant adsorption, optimizing hydrogenation rate. A 1:1 Co:Ni ratio showed superior performance [1].
Tetrahydrofurfuryl Alcohol (TFOL) Furfural (FA) Co-Ni Bimetallic (1Co1Ni/C) [1] Hydrogenation atmosphere Achieved a high yield by regulating the reaction rate for the multi-step conversion (FA → FOL → TFOL), preventing side reactions [1].
Thioethers (C-S Bond) Aldehydes & Thiols Humic Acid (Natural Catalyst) [2] K2CO3, DMF, 120°C, 1-6 hours [2] A green, metal-free approach. Optimal with 25 mg humic acid and 0.5 mmol K2CO3. Crucial for modeling C-S bond formation relevant to this compound synthesis [2].

The following diagram illustrates the decision-making workflow for selecting and optimizing a catalyst system based on the target transformation.

G Start Define Target Transformation A Hydrogenation of Furfural? Start->A B C-S Bond Construction? A->B No C Select Bimetallic Catalyst (e.g., Co-Ni Alloy) A->C Yes F Use Green Catalyst (e.g., Humic Acid) B->F Yes D Tune Metal Ratio (Optimal: 1Co1Ni) C->D E Optimize for Multi-Step Rate Control (Prevents side reactions) D->E G Optimize Base & Solvent (K2CO3 in DMF) F->G H Control Temp & Time (120°C for 1-6 hrs) G->H

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions that arise during experiments.

Q1: My catalyst deactivates quickly or gives low yields in hydrogenation. What could be wrong?

  • Problem: Sintering of metal particles or strong adsorption of intermediates blocking active sites.
  • Solution:
    • Consider using Metal-Organic Framework (MOF)-derived catalysts. These often provide high metal dispersion and stability, as demonstrated with the xCoyNi/C system [1].
    • For non-noble metals, the strong adsorption of H* on surfaces like Ni can slow desorption. Using a bimetallic alloy (like Co-Ni) can tune the electronic structure of the metal surface, promoting H* desorption and improving activity [1].

Q2: I am dealing with undesirable side reactions and over-reaction. How can I improve selectivity?

  • Problem: In multi-step reactions like FA to TFOL, failing to control the rate at each step leads to by-products.
  • Solution:
    • The primary strategy is catalyst design to regulate the reaction rate. Research shows that a bimetallic Co-Ni catalyst provides a more suitable hydrogenation reaction rate for each step (FA → FOL → TFOL) compared to monometallic catalysts, thereby minimizing over-reaction and improving TFOL yield [1].
    • Optimize temperature and time parameters to avoid excessively harsh conditions that drive side reactions [2].

Q3: My this compound or related flavor compounds are degrading or forming off-flavors during storage.

  • Problem: this compound and similar compounds with active functional groups (thiol, carbonyl) are susceptible to oxidation and chemical changes [3].
  • Solution:
    • Limit exposure to oxygen, light, and acidic conditions, which accelerate degradation [3].
    • Consider adding stabilizers or antioxidants. Studies on citral show that natural antioxidants like grape seed extract, green tea extract, and β-carotene can inhibit the formation of potent off-flavor compounds like p-methylacetophenone and p-cresol [3].

Q4: I want to avoid expensive or toxic metal catalysts for C-S bond formation. Are there alternatives?

  • Problem: Traditional methods for C-S bond construction rely on costly transition metals.
  • Solution:
    • Employ a metal-free, green catalysis strategy. Humic acid has been successfully used as a sustainable catalyst for the coupling of aldehydes and thiols to form thioethers, which is a key reaction type for synthesizing compounds like this compound [2].

Detailed Experimental Protocol: C-S Bond Formation with Humic Acid

This protocol is adapted from a recent green chemistry study for the synthesis of thioethers, a critical class of compounds that includes this compound [2].

Title: Synthesis of Thioethers via Humic Acid-Catalyzed Coupling of Aldehydes and Thiols.

1. Reaction Setup

  • In a suitable reaction vessel, combine the aldehyde (0.5 mmol) and thiol (1.0 mmol).
  • Add dimethylformamide (DMF) as the solvent.
  • Add potassium carbonate (K₂CO₃, 0.5 mmol) as the base.
  • Add humic acid (25 mg) as the catalyst.

2. Reaction Execution

  • Heat the mixture to 120°C with stirring.
  • Monitor the reaction progress. The typical reaction time is 1-6 hours, depending on the specific substrates used.

3. Work-up and Isolation

  • After completion (confirmed by TLC or GC-MS), allow the reaction mixture to cool to room temperature.
  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic extracts with brine and dry over an anhydrous salt (e.g., MgSO₄).
  • Concentrate the organic layer under reduced pressure.
  • Purify the crude product using a standard technique like column chromatography to obtain the pure thioether.

Key Takeaways for Researchers

  • Catalyst Design is Key: For hydrogenation, move beyond monometallic systems. Bimetallic alloys (e.g., Co-Ni) allow for electronic structure tuning to optimize adsorption, reaction rate, and selectivity [1].
  • Embrace Green Chemistry: For C-S bond formation, proven metal-free and sustainable catalysts like humic acid offer an efficient and environmentally friendly alternative to traditional methods [2].
  • Prioritize Stability: Recognize that flavor compounds like this compound are inherently reactive. Proactive stabilization strategies against oxidation and acidic conditions are crucial for maintaining product integrity [3].

References

Understanding Furfuryl Mercaptan & Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Furfuryl mercaptan (2-furanmethanethiol) is a clear, oily liquid known for its extremely powerful and disagreeable odor at high concentrations, which can cause headaches [1] [2]. On dilution, it develops an agreeable, coffee-like aroma [2].

Its key properties and safety hazards are summarized in the table below.

Property / Hazard Description
Physical Form Colorless to pale yellow/pink-tinged oily liquid [1] [3] [2]
Odor Profile Potent, disagreeable, sulfurous; roasted coffee, burnt on dilution [1] [2]
Major Hazards Flammable liquid, harmful if swallowed/inhaled, causes serious eye irritation, respiratory irritant [2]
Health Effects Headache (high concentration); skin/eye irritation; toxic if inhaled [1] [2]

Core Odor Control & Handling Protocols

Effective management of this compound relies on a multi-layered containment and control strategy.

odormanagement This compound Handling This compound Handling Primary Containment Primary Containment Ventilation & Exposure Control Ventilation & Exposure Control Primary Containment->Ventilation & Exposure Control Seal Containers Tightly Seal Containers Tightly Primary Containment->Seal Containers Tightly Use Odor-Tight Containers Use Odor-Tight Containers Primary Containment->Use Odor-Tight Containers PPE & Administrative Controls PPE & Administrative Controls Ventilation & Exposure Control->PPE & Administrative Controls Work in Effective Fume Hood Work in Effective Fume Hood Ventilation & Exposure Control->Work in Effective Fume Hood Dilute Before Use Dilute Before Use Ventilation & Exposure Control->Dilute Before Use Never Smell Neat Material Never Smell Neat Material Ventilation & Exposure Control->Never Smell Neat Material Spill & Waste Management Spill & Waste Management PPE & Administrative Controls->Spill & Waste Management Wear Gloves & Safety Glasses Wear Gloves & Safety Glasses PPE & Administrative Controls->Wear Gloves & Safety Glasses Absorb Spills for Hazardous Waste Absorb Spills for Hazardous Waste Spill & Waste Management->Absorb Spills for Hazardous Waste Never Pour Down Drain Never Pour Down Drain Spill & Waste Management->Never Pour Down Drain

Diagram: A multi-tiered strategy for odor and exposure control.

Primary Containment & Storage
  • Containers: Use tightly sealed glass or metal containers. Select screw caps with polycone inserts to create an effective odor-tight seal and limit vapor loss [3].
  • Storage: Store in a cool (preferably below 20°C/68°F), dark place, away from heat and ignition sources. To minimize oxidation, keep bottles as full as possible or transfer leftovers to smaller vials [3].
  • Shelf Life: Properly stored, the neat material can remain usable for 2-3 years, and potentially up to 5 years if unopened and stored cold [3].
Ventilation & Exposure Control
  • Fume Hoods: All procedures should be carried out in a properly functioning and effective fume hood. This is an absolute essential, not a recommendation [1].
  • Pre-Dilution: Never smell the neat material directly from the bottle [3]. For any olfactory evaluation or experimental use, pre-dilute the material to 1% or lower in a suitable solvent like ethanol or dipropylene glycol (DPG) [3].
  • Good Ventilation: Ensure general laboratory ventilation is adequate to handle any potential vapor dispersal [3].
PPE & Handling
  • Personal Protection: Always wear appropriate gloves and safety glasses to prevent skin and eye contact, which can cause irritation [3] [2].
  • Handling Practice: Use good laboratory hygiene. Avoid any skin contact with the neat liquid or concentrated solutions.
Spill & Waste Management
  • Spill Response: For liquid spills, use an absorbent material like cat litter or paper towels. Place the absorbed waste in a sealed bag for disposal as chemical waste [3].
  • Waste Disposal: Never pour this compound down the drain [3]. Its strong odor and sulfur content make it a nuisance pollutant. All waste, including contaminated gloves and absorbent materials, should be collected and disposed of via a licensed hazardous waste contractor according to local regulations [3].

Troubleshooting Common Odor Issues

Here are answers to frequently asked questions regarding odor control.

Q: A persistent sulfurous smell is detected in the lab. What should be done?

  • Immediate Action: Increase ventilation in the area if safe to do so. Check that all containers of this compound are tightly sealed and properly stored. Inspect for any potential spills.
  • Containment Check: Verify that the fume hood is operating correctly (e.g., proper face velocity, no blocked baffles). Ensure all waste is in sealed containers.

Q: How can I prevent the odor from contaminating other experiments?

  • Physical Isolation: Store the chemical in a dedicated, well-ventilated area or secondary container. Perform all experiments involving the neat material or concentrated stocks in a fume hood.
  • Workflow Management: Handle this compound at the end of your daily workflow to minimize cross-contamination risk to other samples or instruments.

Q: The odor is lingering on skin or gloves after handling. How is this addressed?

  • Decontamination: Wash skin thoroughly with soap and water. Remove contaminated gloves immediately after handling and dispose of them as chemical waste.

Experimental Best Practices

  • Weighing: Perform all weighing and handling of the neat material inside a running fume hood.
  • Solution Prep: Prepare working dilutions (e.g., 1%, 0.1%) in the fume hood before introducing them into larger reaction setups. This minimizes the exposure of the open environment to the potent odor.
  • Glassware: Clean contaminated glassware promptly and separately. Soaking in a dilute bleach solution may help oxidize and neutralize residual mercaptan odor, but be cautious of potential reactions. Always rinse thoroughly.

References

furfuryl mercaptan sensitization and safety

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

Property Specification
CAS Registry Number 98-02-2 [1] [2]
Systematic Name 2-Furanmethanethiol [1] [2]
Other Common Names Furfuryl mercaptan, 2-Furfurylthiol [2]
Empirical Formula C5H6OS [2]
Molar Mass 114.17 g/mol [2]
Appearance Colorless oily liquid [2]
Boiling Point 155-160 °C (at 759 mm Hg) [3] [2]
Water Solubility 0.5 g/L [2]

Hazard Information and Safe Handling

The table below summarizes the GHS hazard classification for this compound [2].

Hazard Class GHS Code & Hazard Statement
Flammable Liquids H226: Flammable liquid and vapor
Acute Toxicity (Oral) H302: Harmful if swallowed
Acute Toxicity (Dermal) H312: Harmful in contact with skin
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity (Inhalation) H331: Toxic if inhaled
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

Key Handling Precautions:

  • Odor and Health Effects: The odor is extremely disagreeable, and the substance in high concentration can cause headaches. An effective fume hood is absolutely essential for any work with this compound [3].
  • Storage: Store as a flammable liquid in a well-ventilated, cool area away from oxidizers.

Synthesis and Stability

Synthesis Protocol A common synthesis method involves the acid-catalyzed reaction of furfuryl alcohol with thiourea [3] [2]. The workflow is as follows:

G A Furfuryl Alcohol C Acid-Catalyzed Reaction (Control temp. near 60°C) A->C B Thiourea + HCl B->C D S-2-furfurylisothiourea Intermediate C->D E Base Hydrolysis (NaOH) D->E F 2-Furfuryl Mercaptan (55-60% yield) E->F

Critical Note on Synthesis: Temperatures above 60°C and supplementary refluxing should be avoided because the sensitive furan ring is easily destroyed under these conditions [3].

Stability and Degradation this compound is a reactive molecule and its stability is a key consideration for experiments.

  • Susceptibility to Degradation: It reacts readily under Fenton-type reaction conditions (involving hydrogen peroxide and iron), with studies showing up to 90% degradation within 1 hour at 37°C [4]. Losses are lower at room temperature (22°C) or when reaction reagents are omitted [4].
  • Primary Degradation Product: The major volatile product of its degradation is difurfuryl disulfide, a dimer of this compound [4].
  • Radical Formation: Its degradation involves the formation of hydroxyl and carbon-centered radicals [4]. The diagram below illustrates the general degradation pathway.

G A This compound B Fenton-type Conditions (H2O2, Fe, Ascorbic Acid) A->B C Radical Formation (*OH and C-centered radicals) B->C D Degradation C->D E Difurfuryl Disulfide (Primary Product) D->E F Other Non-volatile Compounds D->F

Frequently Asked Questions (FAQs)

Q: What is the primary commercial use of this compound? A: It is a key flavor compound, best known as the principal odor component of roasting and brewing coffee. On dilution, it has an agreeable, coffee-like, caramelic-burnt, sweet aroma [2].

Q: How should I store this compound in my lab? A: It should be stored as a flammable liquid in a cool, well-ventilated area, and kept away from oxidizers and strong acids [1] [2].

Q: Is the synthesized product pure enough for use? A: According to the procedure in Organic Syntheses, the product obtained after steam distillation and drying is of a high degree of purity and can be used without further distillation. If needed, it can be distilled without decomposition in a nitrogen atmosphere [3].

Guidance for Further Research

The search results lack specific data on sensitization (its potential as a skin sensitizer). To build a more complete safety profile, I suggest you:

  • Consult Official Safety Sheets: Search for a current Safety Data Sheet (SDS) from a major chemical supplier using the CAS Number 98-02-2.
  • Refine Your Search: Use more specific terms like "this compound skin sensitization" or "this compound toxicological profile" in specialized databases such as PubMed or TOXNET.

References

Understanding Furfuryl Mercaptan Instability

Author: Smolecule Technical Support Team. Date: February 2026

Furfuryl mercaptan (2-furanmethanethiol) is a key flavor compound, notably in coffee, but its reactive thiol (-SH) group makes it prone to degradation, leading to loss of aroma and potential off-flavor formation [1].

The primary degradation pathway involves oxidation reactions. Under Fenton-type reaction conditions (involving hydrogen peroxide, iron, ascorbic acid, and EDTA), studies show this compound can degrade up to 90% within just 1 hour at 37°C [2] [3]. The major volatile degradation product identified is difurfuryl disulfide, formed when two this compound molecules dimerize [2] [3]. This process is accelerated by free radicals, including hydroxyl radicals (•OH) and carbon-centered radicals [2] [3].

Troubleshooting Guide & FAQs

Here are common issues and solutions to improve this compound stability in your emulsions.

Q1: My emulsion loses the characteristic coffee aroma rapidly. What could be the cause? This is likely due to the oxidative degradation of this compound. To address this:

  • Chelate Pro-Oxidant Metals: Use chelating agents like EDTA to bind trace metal ions (e.g., iron) that catalyze oxidation [2] [3].
  • Incorporate Antioxidants: Add antioxidants such as ascorbic acid to scavenge free radicals. Be aware that in some systems, ascorbic acid can act as a pro-oxidant, so evaluation is necessary [2] [3].
  • Avoid Oxidizing Agents: Ensure your formulation excludes or minimizes contact with hydrogen peroxide and similar compounds [2] [3].

Q2: My emulsion breaks down physically. How can I improve its stability? Physical instability is often related to the emulsion formulation, not just the flavor compound [4].

  • Check Emulsifier Compatibility: Ensure your emulsifier is compatible with electrolytes and the pH range of your system. Some emulsifiers tolerate a broader range than others [4].
  • Optimize Processing Conditions: Add the oil phase to the water phase slowly and at the correct temperature. Rapid addition or incorrect temperatures can cause immediate destabilization [4].
  • Structure the Emulsion: Use thickeners like carbomers or cellulose gums to increase viscosity and prevent droplet migration and coalescence [4].

Q3: How can I test the stability of my this compound emulsion? Implement these stability testing protocols:

  • Centrifuge Testing: Use a centrifuge to simulate long-term storage stress and check for phase separation [4].
  • Freeze-Thaw Cycles: Subject the emulsion to repeated freezing and thawing to evaluate its stability under thermal stress [4].
  • Monitor Key Parameters: Track viscosity and pH over time to assess structural integrity and chemical stability [4].

Experimental Data on Degradation

The table below summarizes quantitative data from a key study on this compound degradation, providing a benchmark for your experiments.

Condition Temperature Time Degradation Major Degradation Product
Full Fenton system (H₂O₂, Fe, Ascorbic Acid, EDTA) [2] [3] 37°C 1 hour Up to 90% Difurfuryl disulfide
One or more reagents omitted [2] [3] 37°C 1 hour Lower than 90% Difurfuryl disulfide
Full Fenton system [2] [3] 22°C 1 hour Lower than 90% Difurfuryl disulfide

Experimental Workflow for Emulsion Development

The following diagram outlines a systematic workflow for developing and testing a stable this compound emulsion, incorporating the troubleshooting advice above.

Formulate Base Emulsion Formulate Base Emulsion Add Stabilizers Add Stabilizers Formulate Base Emulsion->Add Stabilizers Homogenize & Characterize Homogenize & Characterize Add Stabilizers->Homogenize & Characterize Stability Stress Testing Stability Stress Testing Homogenize & Characterize->Stability Stress Testing Analyze Results & Iterate Analyze Results & Iterate Stability Stress Testing->Analyze Results & Iterate Centrifuge Test Centrifuge Test Stability Stress Testing->Centrifuge Test Freeze-Thaw Cycles Freeze-Thaw Cycles Stability Stress Testing->Freeze-Thaw Cycles Viscosity & pH Monitor Viscosity & pH Monitor Stability Stress Testing->Viscosity & pH Monitor Optimized Stable Emulsion Optimized Stable Emulsion Analyze Results & Iterate->Optimized Stable Emulsion

> Emulsion Development and Testing Workflow

Key Takeaways for Formulation

The core challenge is balancing the reactive nature of this compound with a robust emulsion system. Your primary strategies should be:

  • Preventing Oxidation: This is the most critical step. Use chelating agents and antioxidants in your formulation.
  • Ensuring Physical Stability: Choose compatible emulsifiers and thickeners to create a durable emulsion matrix.
  • Rigorous Testing: Employ stress tests to predict the shelf-life and identify failure points early in development.

References

reducing furfuryl mercaptan production costs

Author: Smolecule Technical Support Team. Date: February 2026

Manufacturing Process & Cost Analysis

The industrial production of furfuryl mercaptan primarily relies on furfural as a key raw material. The table below outlines the process and critical cost factors [1] [2].

Process Stage Key Inputs Key Outputs Critical Cost & Control Factors
Formation of Intermediate Furfural, Ammonium hydrosulfide [1] [2] 2-furfuryl disulfide [1] [2] Raw material price volatility (furfural, ammonia, sulfur); Seasonal biomass supply [2].
Reduction to Mercaptan Intermediate, Zinc dust, Acetic acid, Solvent (e.g., Ethanol, Methanol) [1] [2] This compound [1] [2] Catalyst & solvent costs; Energy-intensive nature of the process [2].
Product Purification --- Purified this compound Utility costs for processes like distillation [1].

Optimization & Cost Reduction Strategies

Based on the cost structure, here are strategic areas to target for reducing production expenses:

  • Optimize Raw Material Consumption: Focus on improving the yield and efficiency of the reaction to reduce consumption of expensive raw materials like furfural [2].
  • Invest in Catalyst and Process Innovation: Explore advanced catalysts and eco-friendly production methods that can enhance yield and reduce energy consumption [3] [2].
  • Manage Energy and Labor Costs: Implement strategies to lower the energy costs of the production and purification stages. Optimizing labor efficiency also contributes to reducing overall operating expenses [2].
  • Minimize Waste and Losses: Improving quality control and process efficiency helps minimize material waste, directly saving on raw material costs [2].

Alternative Laboratory-Scale Synthesis

For research and development purposes, an alternative synthesis starting from furfuryl alcohol is well-established. This method avoids the use of unstable furfuryl halides [4].

Procedure (Adapted from Organic Syntheses) [4]:

  • Reaction: In a 3L round-bottomed flask placed in an effective fume hood, dissolve 380 g (5 moles) of thiourea in 500 mL of water and 400 mL of concentrated hydrochloric acid with gentle heating. Cool the solution to 30°C. Add 490 g (5 moles) of furfuryl alcohol. The reaction is exothermic; control the temperature near 60°C using a cool water bath to avoid attacking the sensitive furan ring.
  • Decomposition: After the reaction subsides and the solution stands for 12 hours, add a solution of 225 g of sodium hydroxide in 250 mL of water.
  • Isolation: Quickly perform steam distillation on the mixture. Separate the this compound from the aqueous distillate using a separatory funnel.
  • Purification: Dry the product with calcium chloride. The yield is typically 313–340 g (55–60%), and the product is of high purity. It can be distilled in a nitrogen atmosphere if necessary (b.p. 84°C/65 mm Hg).

Process Workflow Diagram

The following diagram summarizes the two main production paths and the key cost-driving factors at each stage.

Start Production Pathways Industrial Industrial Process (From Furfural) Start->Industrial LabScale Lab-Scale Synthesis (From Furfuryl Alcohol) Start->LabScale Step1 Reaction with Ammonium Hydrosulfide Industrial->Step1 Step1Lab Reaction with Thiourea/HCl LabScale->Step1Lab CostLab Advantage: Avoids Unstable Furfuryl Halides LabScale->CostLab Step2 Formation of 2-furfuryl disulfide (Intermediate) Step1->Step2 Cost1 Cost Driver: Furfural Price Volatility Step1->Cost1 Step2Lab Formation of S-furfurylisothiourea Salt Step1Lab->Step2Lab Step3 Reduction with Zn dust/Acetic acid Step2->Step3 Step3Lab Decomposition with NaOH Solution Step2Lab->Step3Lab Step4 This compound (Purification Required) Step3->Step4 Cost2 Cost Driver: Catalyst & Solvent Cost Step3->Cost2 Step4Lab This compound (High Purity, Steam Distilled) Step3Lab->Step4Lab Cost3 Cost Driver: Energy Consumption Step4->Cost3

Troubleshooting Guide & FAQ

Frequently Asked Questions

  • What are the primary drivers of production costs? The main costs are raw materials (furfural) and energy-intensive operations like reduction and purification. Prices for furfural are subject to volatility based on agricultural feedstock availability [2].
  • How can process efficiency be improved? The most impactful strategies are adopting advanced catalysts to improve yield and investing in process innovations that lower energy and raw material consumption [3] [2].
  • What safety and stability considerations are important? this compound is highly diffusive and has an extremely disagreeable odor. It must be handled in an effective fume hood. Pure this compound is a colorless liquid but can turn yellow over time and is best diluted before use [1] [4].

Troubleshooting Common Issues

  • Problem: Low Product Yield
    • Potential Cause: In the furfural route, incomplete reduction of the disulfide intermediate. In the thiourea route, temperatures significantly above 60°C can degrade the furan ring [4].
    • Solution: Ensure precise reaction conditions. Confirm the quality and activity of reducing agents (zinc dust) or catalysts [1] [4].
  • Problem: High Raw Material Costs
    • Potential Cause: Market volatility of furfural and other feedstocks [2].
    • Solution: Implement robust inventory management and explore long-term supplier contracts. Investigate process optimizations to reduce raw material consumption per unit of output [2].
  • Problem: Product Instability or Off-spec Quality
    • Potential Cause: Exposure to air or light, leading to oxidation or decomposition over time [1] [5].
    • Solution: Store the product in a cool, dark place under an inert atmosphere (e.g., nitrogen). Purify by distillation if necessary [1] [4].

References

furfuryl mercaptan purity requirements for research

Author: Smolecule Technical Support Team. Date: February 2026

Purity Specifications and Physical Data

For procurement and initial quality control, the following table summarizes the key specifications for a commercially available Fragrance Grade (FG) furfuryl mercaptan, which is often used in research. This grade complies with guidelines from IFRA (International Fragrance Association) and JECFA (Joint FAO/WHO Expert Committee on Food Additives) [1].

Parameter Specification
Assay (Purity) ≥ 97% [1]
Grade Fragrance Grade (FG) [1]
Density 1.132 g/mL at 25 °C [1]
Boiling Point 155 °C [1]
Refractive Index n20/D 1.531 [1]
Flash Point 45 °C (closed cup) [1]
Storage Note Darkens on storage [1] [2]

Analytical Methods for Detection and Quantification

While standard operating procedures (SOPs) for sample preparation were not available in the search results, several high-sensitivity analytical techniques are reported in the literature for detecting and quantifying this compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with Diode Array Detection (DAD) has been developed for simultaneous determination of furan derivatives. Key parameters include [3]:

    • Column: Zorbax Eclipse (XDB-C8 4.6 × 150 mm, 5 μm)
    • Mobile Phase: Gradient of 0.1% acetic acid in water (A) and methanol (B)
    • Flow Rate: 0.5 mL/min
    • Detection Wavelengths: 217 nm (FFA), 284 nm (HMF), and 250 nm (2-FA and HMFA)
    • Method Performance: Linearity, accuracy (recovery ≥ 89.9%), and precision (inter- and intraday RSD ≤ 4.5%) were validated. Limits of detection (LOD) ranged between 0.11–0.76 μg/mL.
  • Surface-Enhanced Raman Scattering (SERS): An ultra-sensitive SERS substrate (Au/Ag@MIL(Fe)) has been designed for trace detection of this compound in both solution and gaseous states [4]. This method is noted for its short response time, high sensitivity, and specific "fingerprint" signatures, making it suitable for detecting low concentrations that are relevant to food quality and safety [4].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with this compound.

Problem Possible Cause & Solution

| Compound Degradation/Instability | The compound is known to be unstable and darken during storage [1] [2]. Solution: Form an inclusion complex with β-cyclodextrin. Research confirms this significantly improves thermal stability, enhances water dispersibility, and provides a long-lasting effect [2]. | | Low Aqueous Solubility | this compound is soluble in oils but practically insoluble in water [2]. This can challenge its application in aqueous systems. Solution: The β-cyclodextrin inclusion complex also effectively addresses this issue by improving its dispersibility in water [2]. | | Handling Hazard | this compound is classified as a Flammable Liquid (Category 3) with a flash point of 45°C [1]. Solution: Use appropriate personal protective equipment (PPE) including eyeshields, faceshields, gloves, and a respirator filter. Ensure proper ventilation and avoid ignition sources [1]. |

Experimental Workflow for Analysis

The following diagram outlines a general decision workflow for selecting an analytical method, based on the capabilities described in the research.

Start Start: Analyze This compound Objective Define Analysis Objective Start->Objective Trace Ultra-sensitive trace detection? Objective->Trace Routine Routine quantification in solution? Objective->Routine SERS Use SERS Method (Au/Ag@MIL(Fe) substrate) Trace->SERS HPLC Use HPLC-DAD Method (C8 column, gradient elution) Routine->HPLC SERS_Adv Advantages: • High sensitivity • Short response time • Gas & solution detection SERS->SERS_Adv HPLC_Adv Advantages: • Well-established • Simultaneous compound analysis • Validated precision HPLC->HPLC_Adv

Addressing Stability and Solubility with Encapsulation

A prominent research solution to the challenges of instability and low aqueous solubility is the formation of an inclusion complex with β-cyclodextrin. The diagram below details the process and outcomes of this encapsulation, which is characterized using techniques like FTIR, XRD, and thermal analysis [2].

Problem Problem: Instability & Low Water Solubility Solution Encapsulation Strategy: Form β-Cyclodextrin Inclusion Complex Problem->Solution Process Formation Process Solution->Process Outcome Experimental Outcome Solution->Outcome Mech Mechanism: This compound is inserted into the hydrophobic β-cyclodextrin cavity. Process->Mech Forces Driving Forces: • Hydrophobic interactions • Van der Waals forces • Hydrogen bonding Mech->Forces Result1 • Improved thermal stability • Enhanced water dispersibility • Prolonged shelf life Outcome->Result1 Char Characterization: FTIR, XRD, Thermal Analysis Outcome->Char

References

furfuryl mercaptan vs other coffee thiols

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Key Coffee Thiols

The table below summarizes the properties of impactful volatile thiols identified in coffee.

Thiol Compound Odor Quality & Role Odor Threshold (in air) Typical Concentration in Coffee Key Characteristic
2-Furfurylthiol (2-FFT) [1] [2] [3] Sulfurous, roasty, coffee-like; key impact odorant Extremely low (0.005–0.01 µg/L in water) [2] Trace levels [3] The character-defining compound for coffee aroma, but highly unstable.
2-Methyl-3-furanthiol (MFT) [2] Meaty, savory, broth-like; key impact odorant Extremely low (0.005–0.01 µg/L in water) [2] Trace levels Contributes to the savory, roasted nuance of coffee aroma.
3-Mercapto-3-methylbutyl formate [2] Cat urine, sulfurous Not specified Not specified Can cause an off-flavor defect in coffee.
Methanethiol [2] Rotten cabbage, sulfurous Not specified Not specified Contributes to the sulfury note, especially in stale coffee.

Experimental Insights: Formation, Stability, and Analysis

Formation Pathways

The mechanism of thiol formation during coffee roasting is not fully elucidated, but it is generally accepted that they are products of Maillard reactions and the degradation of sulfur-containing amino acids, such as cysteine, in combination with sugars [2]. 2-Furfurylthiol, for instance, can be formed from the reaction of furfural (a sugar degradation product) with hydrogen sulfide (released from cysteine) [2].

The Critical Challenge: Thiol Instability and Staling

A significant difference between 2-FFT and other thiols is the extensive research on its rapid degradation, which is a primary cause of coffee aroma staling. The experimental data points to two main degradation pathways [3] [4]:

  • Binding via Oxidative Coupling: Nucleophilic 2-FFT can be covalently bound by oxidized phenolic compounds in coffee, such as hydroxyhydroquinone (HHQ) and its oxidation products (quinones). This reaction converts the volatile, odor-active thiol into a non-volatile, odorless conjugate [3] [5].
  • Free Radical Degradation: 2-FFT is also susceptible to degradation by hydroxyl radicals generated through Fenton-type reactions in the coffee brew, leading to the formation of dimers like bis-(2-furfuryl) disulfide [3].

G 2-Furfurylthiol (Aroma) 2-Furfurylthiol (Aroma) Bound Conjugate\n(Odorless) Bound Conjugate (Odorless) 2-Furfurylthiol (Aroma)->Bound Conjugate\n(Odorless) Ionic Binding Path Thiol Dimers\n(Odorless) Thiol Dimers (Odorless) 2-Furfurylthiol (Aroma)->Thiol Dimers\n(Odorless) Free Radical Path Oxidized Phenolics\n(e.g., Quinones) Oxidized Phenolics (e.g., Quinones) Oxidized Phenolics\n(e.g., Quinones)->Bound Conjugate\n(Odorless) Precursor Free Radicals\n(e.g., ·OH) Free Radicals (e.g., ·OH) Free Radicals\n(e.g., ·OH)->Thiol Dimers\n(Odorless) Initiation

Diagram: The Two Primary Pathways of 2-Furfurylthiol Degradation in Coffee.

Key Analytical Methods for Thiol Assessment

Analyzing these potent thiols is challenging due to their low concentrations and instability. The following methodologies are cited in the literature:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling: A common technique for volatile analysis. Often used with Solid-Phase Microextraction (SPME) for pre-concentration of analytes [6] [7].
  • Gas Chromatography-Olfactometry (GC-O): This is a key method for identifying sensorially relevant compounds. The effluent from the GC column is sniffed by a human to determine the odor activity of each separated compound, which is how 2-FFT was confirmed as a key odorant [2].
  • Stable Isotope Dilution Assays (SIDA): Considered a gold standard for accurate quantification of unstable aroma compounds. It uses isotopically labeled internal standards (e.g., deuterated 2-FFT) to compensate for losses during analysis [2].
  • Derivatization with LC-MS: To overcome the instability of thiols during analysis, they are often derivatized into more stable compounds. A cited method involves using a derivatizing agent like p-hydroxymercuribenzoate, followed by analysis with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) [2].
Experimental Evidence for Stabilizing 2-FFT

Research has explored mitigating 2-FFT loss. One study created a model system to test additives and found that L-Cysteine (CYS) and Ascorbic Acid (AA) were particularly effective [3] [4].

  • Protocol: The model coffee brew was spiked with 2-FFT and different additives. The concentration of free 2-FFT was monitored over time using GC-MS after storage in septum-closed vials.
  • Result: The combination of 0.045 g/L CYS and 0.05 g/L AA significantly preserved 2-FFT and other volatiles. Sensory analysis confirmed an enhancement in nutty, sulfurous, and roasted aromas and an overall preference [4].
  • Mechanism: CYS acts as a more potent nucleophile, competitively replacing 2-FFT in its bound state and releasing it. AA acts as a hydroxyl radical scavenger, inhibiting the free radical degradation pathway [3].

Interpretation and Research Context

For researchers, the critical distinction of 2-FFT lies not just in its sensory impact but in its role as a model for aroma compound instability. Studies on its stabilization, using compounds like cysteine and ascorbic acid, provide a tangible research pathway for improving the shelf-life of coffee and other flavor systems. While other thiols like 2-methyl-3-furanthiol contribute significantly to the overall sensory profile, 2-FFT remains the primary benchmark for "coffee" aroma and its degradation is the primary chemical event associated with the staling of brewed coffee [2] [3].

References

furfuryl mercaptan odor threshold comparison

Author: Smolecule Technical Support Team. Date: February 2026

Odor Threshold Data

The core odor threshold data for Furfuryl Mercaptan (2-Furfurylthiol or 2-FFT) from scientific literature is summarized in the table below.

Medium / Context Odor Threshold Key Findings & Context Source Type
Water 0.005 ppb (parts per billion) [a] - Online Perfumer Community [1]
Hydroalcoholic Solution (as in Baijiu) 0.1 µg/L (micrograms per liter) [b] - Peer-Reviewed Review [2]
In 60% ABV Ethanol 1400x higher than in water [c] Odor threshold significantly increases with ethanol concentration. Primary Research [3]
Compared to Homologs Lowest among 46 tested compounds [d] Moving the thiol group or elongating the carbon chain increased the threshold and changed the odor quality. Primary Research [4]

Notes on Data:

  • [a] This value of 0.005 ppb highlights the extreme potency of this compound and aligns with handling recommendations to use dilutions of 1% or even 0.005% in perfumery [1] [5].
  • [b] 0.1 µg/L is equivalent to 0.1 ppb, which is consistent with the community-reported value when considering different measurement contexts.
  • [c] This finding from a 2025 study illustrates the profound impact of the matrix. The study found thresholds of 40 compounds increased by 2 to 692 times in 60% ethanol compared to water [3].
  • [d] The 2018 study concluded that the specific structure of this compound is optimal for its characteristic coffee-like scent and low threshold [4].

Experimental Protocols for Odor Threshold Measurement

The quantitative data in the table above are typically determined through controlled sensory evaluation protocols. Here are the details of a key methodology cited.

  • Protocol Name: Three-Alternative Forced-Choice (3-AFC) Test [3].
  • Objective: To determine the minimum concentration of a compound at which it can be reliably detected by the human sense of smell.
  • Procedure:
    • Sample Preparation: A series of solutions with geometrically increasing concentrations of the target odorant (e.g., this compound) are prepared in a defined medium (e.g., water, or ethanol-water solutions).
    • Presentation: In each test, a panelist is presented with three samples: one containing the odorant and two blanks (the pure medium).
    • Forced Choice: The panelist must identify which sample is different, even if the difference is not clear.
    • Threshold Calculation: The detection threshold for an individual is typically defined as the concentration at which they can make a correct identification in a pre-defined proportion of trials (e.g., 2 out of 3 consecutive tests). The group threshold is then calculated from individual data.
  • Context: This method was used in the 2025 study to systematically measure how ethanol concentration (20%-60% ABV) affects the thresholds of 40 aroma compounds [3].

Structural Analogs and Odor Correlation

Research into homologous series provides insight into how molecular structure dictates odor properties.

f Structural Modifications Impact on Odor This compound\n(Coffee, Low Threshold) This compound (Coffee, Low Threshold) Move Thiol Group\n(to 3-position) Move Thiol Group (to 3-position) This compound\n(Coffee, Low Threshold)->Move Thiol Group\n(to 3-position) Elongate Carbon Chain\n(6-7 carbons) Elongate Carbon Chain (6-7 carbons) This compound\n(Coffee, Low Threshold)->Elongate Carbon Chain\n(6-7 carbons) Replace Furan with\nThiophene Ring Replace Furan with Thiophene Ring This compound\n(Coffee, Low Threshold)->Replace Furan with\nThiophene Ring Coffee Odor Kept\nThreshold Increased Coffee Odor Kept Threshold Increased Move Thiol Group\n(to 3-position)->Coffee Odor Kept\nThreshold Increased Coffee Odor Lost\n(Passion Fruit Scent)\nThreshold Increased Coffee Odor Lost (Passion Fruit Scent) Threshold Increased Elongate Carbon Chain\n(6-7 carbons)->Coffee Odor Lost\n(Passion Fruit Scent)\nThreshold Increased Odor Largely Unchanged\nNo Lower Threshold Odor Largely Unchanged No Lower Threshold Replace Furan with\nThiophene Ring->Odor Largely Unchanged\nNo Lower Threshold

A 2018 study synthesized and tested 46 heterocyclic mercaptans and thio ethers to explore structure-odor relationships [4]. The key findings were:

  • Optimal Structure: The structure of this compound itself is the most potent. None of the synthesized homologs exhibited a lower odor threshold [4].
  • Sensitivity to Modification: Even slight changes, such as moving the thiol group from the 2- to the 3-position on the furan ring, resulted in a higher (worse) odor threshold, though the coffee-like character was maintained [4].
  • Radical Changes: Separating the thiol group from the ring by a longer carbon chain (6-7 atoms) caused a complete loss of the coffee odor, replacing it with a passion fruit-like scent and a significantly higher threshold [4].

Key Takeaways for Researchers

  • Extreme Potency Dictates Handling: The exceptionally low odor threshold necessitates working with high dilutions (e.g., 1% or 0.005%) in laboratory settings to avoid olfactory fatigue and contamination of the workspace [1] [5].
  • Matrix Effects are Critical: The medium in which this compound is present drastically alters its perceived intensity. Ethanol is a major suppressing factor, a crucial consideration for applications in beverages like Baijiu [3].
  • Structure is Highly Specialized: Its specific molecular configuration is uniquely tuned for potency and character. Minor structural modifications generally reduce potency or alter the odor profile, which is valuable information for designing novel analogs [4].

References

furfuryl mercaptan analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Method: HS-SPME-GC×GC-TOFMS

The table below summarizes the key parameters for a validated Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry (GC×GC-TOFMS). This method was specifically developed for trace analysis in complex matrices like Chinese liquor (Baijiu) and can identify 119 aroma compounds, including furfuryl mercaptan [1].

Parameter Optimized Condition / Performance Result
Sample Dilution 8 mL sample diluted to 5% ethanol content [1]
Salt Addition 3.0 g NaCl [1]
SPME Fiber DVB/CAR/PDMS (50/30 μm) [1]
Extraction Time & Temperature 45 min at 45 °C [1]
Linearity (R²) > 0.99 [1]
Recovery 86.79–117.94% [1]
Repeatability (RSD) < 9.93% [1]
Detection Limits Lower than reported methods (e.g., 1-D GC) [1]

Experimental Protocol: HS-SPME-GC×GC-TOFMS

Here is a detailed workflow for the optimized method, which you can also follow in the accompanying diagram:

Start Sample Preparation A Dilute 8 mL sample to 5% ethanol Start->A B Add 3.0 g NaCl A->B C Add Internal Standards B->C D HS-SPME Extraction 45 min at 45°C DVB/CAR/PDMS fiber C->D E GC×GC-TOFMS Analysis D->E End Data Analysis & Quantification E->End

Diagram Guide: The flowchart above outlines the core sample preparation and analysis steps. The key to this protocol is the optimization of the HS-SPME conditions to maximize the extraction efficiency of trace compounds from a complex, high-ethanol matrix [1]. The use of GC×GC-TOFMS provides superior separation power and sensitivity compared to one-dimensional GC, which is crucial for resolving and accurately quantifying trace-level components like this compound [1].

Other Analytical Techniques

For context, other methods are also used to detect this compound, though detailed validation data for direct comparison is less available.

  • Surface-Enhanced Raman Scattering (SERS): A recent study developed a SERS substrate using Au/Ag core-shell nanorods combined with a metal-organic framework (MIL(Fe)). This method is promoted as being portable, highly sensitive, and cost-effective for trace detection, potentially offering a faster alternative to chromatographic methods. However, comprehensive validation data for parameters like recovery and repeatability in specific matrices was not provided in the available source [2].
  • Conventional GC-MS and HPLC: Standard gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are also employed [2] [3]. The search results indicate that these methods can involve complicated sample preparation and may lack the sensitivity or selectivity of the more advanced GC×GC-TOFMS and SERS techniques [2].

Interpretation & Selection Guide

Based on the gathered information, here is a comparative perspective to guide method selection:

  • For Ultimate Sensitivity and Comprehensiveness: The HS-SPME-GC×GC-TOFMS method is highly recommended. Its validation data demonstrates robust performance for quantifying this compound and a wide range of other trace aromas in challenging, complex samples [1].
  • For Rapid and Portable Screening: The SERS-based method appears to be a promising emerging technique for situations where rapid, on-site screening is a priority over the extensive, multi-component profiling provided by chromatographic methods [2].
  • Consider the Matrix: The HS-SPME method was explicitly optimized to overcome matrix effects in a high-ethanol environment. If your sample is an aqueous solution, oil, or another complex matrix, re-optimization of parameters like dilution factor and salt addition may be necessary [1] [3].

References

Synthesis Methods for Furfuryl Mercaptan at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Method Key Reactants/Starting Materials Key Steps Reported Yield Key Advantages / Disadvantages

| Thiourea-Furfuryl Alcohol [1] | Furfuryl alcohol, Thiourea, Hydrochloric acid (HCl), Sodium hydroxide (NaOH) [1] | 1. Reaction of furfuryl alcohol with thiourea in acidic medium to form S-2-furfurylisothiourea salt. 2. Decomposition of salt with NaOH. 3. Steam distillation to isolate product [1]. | 55-60% [1] | Advantages: Avoids use of unstable furfuryl halides. Disadvantages: Requires handling strong acids/bases; extremely disagreeable odor, can cause headache, requires effective fume hood [1]. | | Furfural-Based (via Disulfide) [2] [3] | Furfural, Sulfide compound (e.g., alkali sulfide or ammonium hydrosulfide) [2] [3] | 1. Reaction of furfural with a sulfide to form furfuryl disulfide. 2. Reduction of the disulfide to the mercaptan [3]. | Information missing | Advantages: Starts from readily available furfural. Disadvantages: Process involves multiple steps (synthesis and subsequent reduction) [2] [3]. | | Reduction of Pre-formed Disulfide [1] | 2-furfuryl disulfide | Reduction using an unspecified reducing agent [1]. | 33% (for an alternative method) [1] | Mentioned as a known but less efficient alternative to the thiourea method [1]. |

Detailed Experimental Protocols

Here are the detailed methodologies for the key synthesis routes, particularly the thiourea method which is well-documented.

Procedure for Synthesis from Furfuryl Alcohol and Thiourea [1]

This procedure must be carried out in an effective fume hood due to the extremely disagreeable odor of the product, which can cause headaches [1].

  • Reaction Setup: In a 3-liter round-bottomed flask, place 380 g (5 moles) of thiourea, 500 mL of water, and 400 mL of concentrated hydrochloric acid (12.5N). Gently heat to dissolve the solid, then cool the solution to 30°C [1].
  • Initiating Reaction: Add 490 g (434 mL, 5 moles) of furfuryl alcohol to the reaction mixture. The reaction is strongly exothermic and usually commences spontaneously within a few minutes. Control the temperature near 60°C by cooling with tap water. Avoid temperatures above 60°C to prevent attack on the furan ring [1].
  • Reaction Completion: After the initial reaction subsides, allow the clear, dark green solution to stand at room temperature for 12 hours [1].
  • Decomposition & Liberation: Pour a solution of 225 g of sodium hydroxide in 250 mL of water into the reaction mixture. This decomposes the intermediate S-2-furfurylisothiourea salt to liberate the mercaptan, which separates as a heavy brown oil [1].
  • Product Isolation: Quickly set up for steam distillation. Steam distill the mixture as long as oily drops are collected in the distillate. Separate the mercaptan from the aqueous phase using a separatory funnel [1].
  • Purification: Dry the product with calcium chloride. The yield is 313–340 g (55–60%). The product is of high purity but can be distilled without decomposition in a nitrogen atmosphere (boiling point 155-165°C at 759 mmHg) [1].
Procedure for Synthesis via Furfuryl Disulfide [3]

This is a historical two-step process starting from furfural.

  • Disulfide Formation: Treat furfural with a sulfide compound of a strong base (e.g., alkali sulfides, sulfhydrates, or ammonium hydrosulfide). The patent notes the conversion proceeds favorably in a diluted alcoholic solution and may be carried out with or without heating [2] [3].
  • Disulfide Isolation: The intermediate furfuryl disulfide can be isolated by adding water and dissolving it in organic solvents. It may be purified by vacuum distillation, yielding a colorless oil that solidifies into crystals when cooled [3].
  • Reduction to Mercaptan: Reduce the purified furfuryl disulfide to obtain furfuryl mercaptan. The specific reducing agents and detailed conditions for this final step are not elaborated in the available patent information [3].

Practical Considerations for Synthesis

  • Safety is Paramount: The synthesis of this compound involves strong acids, strong bases, and exothermic reactions. Most critically, the product has an extremely strong and disagreeable odor and can cause headaches. An effective fume hood is absolutely essential for all procedures [1].
  • Stability of Reactants: The thiourea method is advantageous because it avoids the use of unstable and difficult-to-handle furfuryl halides, making it more practical for laboratory synthesis [1].
  • Commercial Availability: this compound is commercially available from numerous specialty chemical suppliers in various grades (e.g., natural, 98% min. purity, or diluted in ethanol or propylene glycol), which may be a more convenient option for many researchers [4].

Logical Workflow of the Thiourea Method

The following diagram illustrates the sequence of steps and key decision points in the primary synthesis method.

start Start Synthesis step1 React Furfuryl Alcohol with Thiourea/HCl start->step1 step2 Cool & Control Temp ~60°C step1->step2 step3 Stand for 12 hours step2->step3 step4 Add NaOH Solution to Decompose Salt step3->step4 step5 Steam Distillation step4->step5 step6 Separate Organic Layer step5->step6 step7 Dry (CaCl₂) & Optional Distillation step6->step7 end This compound (55-60% Yield) step7->end caution CRITICAL: Perform all steps in an effective fume hood caution->step1 SAFETY

References

Concentration & Sensory Impact of Mercaptans in Wine

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Occurrence and Sensory Impact of Key Mercaptans in Wines [1] [2] [3]

Compound Abbreviation Aroma Descriptor Odor Threshold (ng/L) Reported Concentration Range in Wines (ng/L) Notable Varieties
Furfuryl Mercaptan FFT Roasted coffee, Struck match 0.4 [1] <0.5 – 225 [1] Chardonnay, Sauvignon Blanc, Merlot
Benzyl Mercaptan BM Smoke, Struck flint, Burnt rubber 0.3 [1] <0.5 – 131 [1] Chardonnay
3-Mercaptohexyl Acetate 3MHA Passion fruit, Box tree 4 [2] <2 – 591 [1] Sauvignon Blanc, Merlot
3-Mercaptohexanol 3MH Passion fruit, Grapefruit 60 [2] <8 – 7,255 [1] Sauvignon Blanc, Merlot
4-Mercapto-4-methyl-2-pentanone 4M4M2P Box tree, Passion fruit 0.8 [2] <0.6 – 87.9 [1] Sauvignon Blanc

Key insights from the data:

  • Extreme Potency: this compound has an exceptionally low odor threshold, meaning minuscule amounts can significantly impact a wine's aroma [1].
  • Varietal Link: While found in several varieties like Sauvignon Blanc and Merlot [1], this compound is particularly associated with the "struck flint" character in Chardonnay, especially styles fermented or aged in oak barrels [3] [4].
  • Sensory Interaction: The overall sensory character is a blend of multiple compounds. High levels of this compound alongside benzyl mercaptan can create a complex "struck flint" aroma, but may trend towards a less desirable sulfurous or burnt character if concentrations become excessive [3].

Formation Pathway of this compound in Wine

This compound is not present in significant amounts in grapes but is formed during the winemaking process. The following diagram illustrates its primary formation pathway during alcoholic fermentation in oak barrels.

G Oak Toasted Oak Staves Furfural Furfural Oak->Furfural Releases FFT This compound (FFT) (Roasted Coffee Aroma) Furfural->FFT Reacts with H2S Hydrogen Sulfide (H₂S) (Produced by Yeast) H2S->FFT Reacts with Yeast Yeast Metabolism Yeast->H2S

This pathway shows that toasting oak barrels releases furfural, which then reacts with hydrogen sulfide (H₂S) produced by yeast during fermentation to form this compound [2] [3]. The choice of yeast strain, which affects H₂S production, is a critical control point [3].

Analytical Method for Quantification

Accurately measuring trace levels of this compound requires sophisticated techniques to separate it from the wine's complex matrix. The following workflow outlines a robust method.

G SamplePrep Sample Preparation: - Dilute wine to 5% ethanol - Add NaCl (3.0 g) - Add Internal Standards SPME Headspace Solid-Phase Microextraction (SPME) SamplePrep->SPME 45 min at 45°C DVB/CAR/PDMS fiber GCxGC GC×GC-TOFMS Analysis (Comprehensive Two-Dimensional Gas Chromatography) SPME->GCxGC Thermal Desorption Quant Quantification GCxGC->Quant Data Analysis

Workflow Details [5]:

  • Sample Preparation: A wine sample (e.g., 8 mL) is diluted to reduce ethanol content to 5%, which improves extraction efficiency. NaCl is added to enhance the volatility of target compounds, and internal standards are introduced for accurate quantification.
  • SPME Extraction: A DVB/CAR/PDMS fiber is exposed to the sample headspace for 45 minutes at 45°C. This step selectively concentrates volatile compounds like FFT.
  • GC×GC-TOFMS Analysis: The extracted compounds are analyzed using comprehensive two-dimensional gas chromatography coupled with a time-of-flight mass spectrometer. This provides superior separation power and sensitivity needed to resolve trace mercaptans from co-eluting compounds.
  • Method Validation: This protocol has demonstrated strong performance with high recovery rates (86.79–117.94%), good repeatability (RSD < 9.93%), and low detection limits, making it suitable for complex matrices like wine [5].

Influence of Winemaking Parameters

Research indicates that final this compound concentration is not solely dependent on precursor presence but is highly manipulable through oenological choices [2].

  • Yeast Selection: Strains that produce higher concentrations of hydrogen sulfide (H₂S) can promote the formation of this compound [3].
  • Nutrient Management: Contrary to some expectations, increasing ammonia (YAN) levels may promote, rather than suppress, the formation of phenylmethanethiol (benzyl mercaptan), a related compound, suggesting complex nutrient interactions for thiol formation [3].
  • Oak Contact: Fermenting or aging wine in toasted oak barrels is a primary factor, as it directly supplies the furfural precursor [2] [3].

References

furfuryl mercaptan purity specifications comparison

Author: Smolecule Technical Support Team. Date: February 2026

Purity Specifications Overview

The information below summarizes the available data on furfuryl mercaptan purity grades and key manufacturers.

Purity Grade Key Specifications / Applications Key Manufacturers/Suppliers
FG (Fragrance Grade) [1] Assay: 98%; Meets purity specs of JECFA; follows IFRA guidelines; Complies with EU and FDA regulations for fragrances/flavors [1]. Merck (Sigma-Aldrich) [1], Thermo Fisher Scientific [2], TCI [2]
Min Purity 98%-99% [2] Market segment for high-purity material, typically used in Research and Medical applications [2]. Santa Cruz Biotechnology [2], Toronto Research Chemicals [2]
Min Purity More Than 99% [2] Highest purity segment, used for specialized Research and Medical applications [2]. Clearsynth [2], Spectrum Chemical [2]
Low Purity [3] Used in applications where stringent purity is less critical, such as some Food and Beverage flavorings or industrial chemical synthesis [3]. Various industrial suppliers

Experimental Protocol for Synthesis

For research and development purposes, here is a classic laboratory-scale synthesis method for this compound, which can serve as a basis for understanding production and purification.

Synthesis from Furfuryl Alcohol and Thiourea [4] This method avoids the use of unstable furfuryl halides and is a standard preparative procedure.

  • Procedure:
    • Reaction: In a 3L round-bottomed flask placed in an effective fume hood, 5 moles of thiourea is dissolved in 500 ml of water and 400 ml of concentrated hydrochloric acid with gentle heating. After cooling to 30°C, 5 moles of furfuryl alcohol is added [4].
    • Temperature Control: The strongly exothermic reaction is controlled by cooling with tap water to maintain the temperature near 60°C to avoid attack on the furan ring. The solution is then allowed to stand at room temperature for 12 hours [4].
    • Liberation of Mercaptan: A solution of 225 g of sodium hydroxide in 250 ml of water is poured into the reaction mixture to decompose the intermediate S-2-furfurylisothiourea [4].
    • Isolation and Purification: The crude mercaptan is separated via steam distillation. The oily layer is separated from the distillate, dried with calcium chloride, and can be distilled in a nitrogen atmosphere (boiling point 155°C at 759 mm Hg). The yield is typically 55-60% [4].

The workflow below illustrates the key stages of this synthesis protocol.

Furfuryl Alcohol Furfuryl Alcohol Reaction Mixture Reaction Mixture Furfuryl Alcohol->Reaction Mixture Thiourea Thiourea Thiourea->Reaction Mixture HCl Solution HCl Solution HCl Solution->Reaction Mixture S-2-furfurylisothiourea\n(Intermediate) S-2-furfurylisothiourea (Intermediate) Reaction Mixture->S-2-furfurylisothiourea\n(Intermediate)  Heat to 60°C  Stand 12h Crude this compound Crude this compound S-2-furfurylisothiourea\n(Intermediate)->Crude this compound  NaOH Hydrolysis Purified this compound Purified this compound Crude this compound->Purified this compound  Steam Distillation  & Drying

Research and Application Context

To supplement the purity data, here is some key information about the compound's uses and handling.

  • Primary Applications: Its dominant use is as a flavor and fragrance ingredient, crucial for providing the characteristic roasted coffee aroma [1] [5]. It also sees application in pharmaceutical and chemical research as a synthetic intermediate [3].
  • Safety and Handling: this compound is a flammable liquid (Flash point 45°C) and is harmful if swallowed, in contact with skin, or inhaled. It causes serious eye irritation and may cause respiratory irritation. Safe handling requires an effective fume hood [1] [4] [5].
  • Metabolism Studies: In vitro studies using rat liver microsomes and hepatocytes suggest this compound can be metabolized via pathways involving thiol methyltransferase and flavin-containing monooxygenase (FMO) enzymes [6].

References

Stability Comparison: Furfuryl Mercaptan vs. Other Thiols

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key stability characteristics of FFT and general thiol properties based on the search results.

Aspect Furfuryl Mercaptan (2-Furfurylthiol) Other Thiols (General Properties & Examples)
Primary Degradation Pathways Oxidation to disulfides; Reversible binding with coffee matrix components (e.g., quinones, hydroxyhydroquinone); Irreversible losses at low pH [1] [2] [3]. Oxidation to disulfides (general for thiols); Metabolism via S-methylation and subsequent S-oxidation in biological systems (e.g., rat liver) [4] [5].

| Key Factors Affecting Stability | pH: High pH favors reversible binding; low pH increases irreversible degradation [1]. Food Matrix: Presence of quinones, hydroxyhydroquinone, and other electrophiles [1] [2]. Temperature & Oxygen: Susceptible to oxidative degradation [2] [3]. | Chemical Structure: Influences reactivity and pKa [5]. Biological Factors: In-mouth metabolic conversion to methylthio ethers (e.g., 1-methoxy-3-methyl-3-(methylthio)butane from 4-methoxy-2-methyl-2-mercaptobutane) [6]. | | Quantitative Stability Data | In brewed coffee, a 84% reduction of available FFT was observed during 60 minutes of storage at 90°C [1]. | Data for specific flavor thiols like 2-methyl-3-furanthiol (MFT) is available but focused on metabolic pathways (e.g., in rat liver) rather than direct stability comparisons with FFT [4]. | | Analytical Challenges | Analysis is hindered by low concentrations, matrix complexity, and high susceptibility to oxidative degradation during analysis [2] [3]. | Thiols in general are considered challenging to analyze due to low concentrations and susceptibility to oxidative degradation and adsorption [7] [2]. |

Experimental Insights into FFT Stability

The data on FFT stability primarily comes from model systems and studies on coffee. Here are the key experimental findings and methodologies:

  • Mechanism of Loss in Coffee: Research indicates that the decline of FFT in brewed coffee involves two main pathways [1]:
    • Reversible Binding: FFT forms reversible adducts with other components in the coffee matrix (e.g., hydroxyhydroquinone). This bound FFT can be released by adding competitive agents like cysteine, restoring the aroma [1].
    • Irreversible Losses: This pathway is dominant at low pH and leads to the permanent degradation of FFT, resulting in a net loss of the compound [1].
  • pH-Dependent Behavior: Experiments show that the stability of FFT is highly pH-dependent. At high pH (e.g., pH 9.5), the reversible binding pathway dominates, which can actually protect FFT from irreversible degradation. In contrast, at low pH (e.g., pH 4.5), irreversible losses become significant, reducing the total FFT content [1].
  • Model System for Study: A common experimental approach is to use a model reaction system with potential conjugating partners like hydroxyhydroquinone. By reacting this compound with FFT and then adding cysteine, researchers can demonstrate the release of bound FFT, confirming the reversible nature of the binding at high pH [1].

The following diagram illustrates the experimental workflow and the competing pathways for FFT degradation, as identified in the research on coffee brews [1]:

Start Fresh Brewed Coffee (Contains Free FFT) ReversiblePath Reversible Binding Start->ReversiblePath Time, High pH IrreversiblePath Irreversible Degradation Start->IrreversiblePath Time, Low pH BoundFFT Bound FFT (Not available aroma) ReversiblePath->BoundFFT Cysteine Add Cysteine BoundFFT->Cysteine ReleasedFFT Free FFT (Aroma restored) LostFFT Permanent FFT Loss IrreversiblePath->LostFFT Cysteine->ReleasedFFT Success

Key Takeaways for Researchers

Based on the gathered information, here are the core stability considerations for FFT:

  • Extreme Susceptibility to Oxidation: Like most thiols, FFT is highly prone to oxidation, forming disulfides. This necessitates careful handling in an inert atmosphere (e.g., nitrogen) during experiments or storage to preserve its integrity [2] [3].
  • Matrix Interactions are Crucial: The stability of FFT is profoundly affected by its environment. It can react with various electrophiles present in a formulation matrix. Understanding these interactions is key to stabilizing FFT in a complex system [1] [2].
  • pH as a Control Lever: The pH of the solution is a critical factor. A higher pH can favor protective, reversible binding, while a lower pH can accelerate permanent degradation [1].

The search results confirm that This compound is a highly unstable compound due to its thiol group and furan ring, making it reactive and susceptible to both oxidative and pH-dependent degradation. While direct comparative stability data against a wide range of thiols for drug development is sparse, the mechanisms of its instability are well-documented in food science literature.

References

furfuryl mercaptan performance in different applications

Author: Smolecule Technical Support Team. Date: February 2026

Performance Overview and Key Applications

The table below summarizes the primary uses and performance attributes of furfuryl mercaptan across different industries, based on the information gathered.

Application Area Primary Function/Role Reported Performance & Characteristics
Flavor & Fragrance Key aroma compound [1] [2] [3]. Imparts a strong, characteristic roasted coffee, meaty, and smoky aroma [1] [3]. Considered a high-impact ingredient essential for authentic flavor profiles in coffee, savory dishes, and plant-based meats [1] [2].
Pharmaceuticals Chemical intermediate or building block for Active Pharmaceutical Ingredients (APIs) [4] [2] [3]. Its chemical reactivity allows it to participate in various synthesis pathways [3]. High-purity grades (≥98%) are required for these applications [2].
Agrochemicals Precursor for pesticides and fungicides [2] [3]. Serves as a versatile synthon in the production of next-generation crop protection agents [2].
Chemical Industry Chemical intermediate for resins, plastics, and other specialty chemicals [4] [3]. Acts as a precursor in the synthesis of various industrial chemicals and polymers [4].
Other Applications Corrosion inhibitor for carbon steel; odorant in natural gas [1] [3]. Early research indicates potential as a corrosion inhibitor in industrial settings [1]. Its strong, sulfurous smell allows for leak detection in natural gas [3].

Stability and Experimental Considerations

A key performance factor for flavor compounds like this compound is their chemical stability, which can directly impact the shelf-life and quality of end products.

  • Stability Profile: this compound is recognized as one of several important flavor compounds whose stability is crucial for food quality. Its performance can be influenced by the food matrix, presence of light or oxygen, and processing conditions [5].
  • General Stability Mechanisms: The chemical stability of flavor compounds is largely determined by their active functional groups (e.g., carbonyl, hydroxyl, thiol). They can be susceptible to degradation via oxidation, hydrolysis, thermal degradation, and interactions with other food components like proteins [5]. This suggests that this compound's performance needs to be evaluated in the context of its final formulation.

Synthetic Workflow

For research and manufacturing purposes, one established laboratory-scale synthesis method is provided below. This detailed protocol is adapted from a procedure published in Organic Syntheses [6].

G A Start Reaction: Mix thiourea, water, and hydrochloric acid. B Add furfuryl alcohol. Control exothermic reaction at ~60°C. A->B C Stand reaction mixture at room temperature for 12 hours. B->C D Add sodium hydroxide solution. S-furfurylisothiourea intermediate forms. C->D E Steam distillation to isolate product. D->E F Separate mercaptan layer using a separatory funnel. E->F G Dry with calcium chloride. Product: this compound F->G

Key Experimental Notes [6]:

  • Safety: The reaction must be carried out in an effective fume hood due to the compound's extremely disagreeable odor and potential to cause headaches.
  • Temperature Control: Temperatures above 60°C and reflux are to be avoided to prevent degradation of the sensitive furan ring.
  • Yield: The reported yield for this method is 55-60%, producing a high-purity product.

References

×

Physical Description

Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet

XLogP3

1.3

Density

d204 1.14
1.125-1.135 (20°)

UNII

29W096TCPG

GHS Hazard Statements

Aggregated GHS information provided by 1696 companies from 4 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Flavoring Agents

Pictograms

Flammable

Flammable

Other CAS

98-02-2

Wikipedia

Furfuryl mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Furanmethanethiol: ACTIVE

Dates

Last modified: 08-15-2023

Increasing 2-furfurylthiol content in Chinese sesame-flavored Baijiu via inoculating the producer of precursor l-cysteine in Baijiu fermentation

Ting Shen, Jun Liu, Qun Wu, Yan Xu
PMID: 33292940   DOI: 10.1016/j.foodres.2020.109757

Abstract

2-Furfurylthiol was an important contributor to the flavor of traditional fermented foods including Baijiu. It is essential to increase 2-furfurylthiol concentration to improve the quality of Baijiu. This study aimed to enrich the content of 2-furfurylthiol in Chinese sesame-flavored Baijiu via two strains we isolated from Baijiu fermentation, Bacillus subtilis LBM 10019 and Bacillus vallismortis LBM 10020, which could respectively produce 56.31 mg/L and 42.81 mg/L l-cysteine, the precursor of 2-furfurylthiol, in sorghum extract. After inoculation of these two strains, the maximal relative abundance of Bacillus increased from 7.48% to 40.38%, the final content of l-cysteine increased by 101.44% in Baijiu fermentation. Moreover, the concentration of 2-furfurylthiol increased by 89.15% in the production. This work provides a novel strategy to improve the quality of Chinese sesame-flavored Baijiu.


New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose

Huan Liu, Zhenyu Wang, Teng Hui, Fei Fang, Dequan Zhang
PMID: 33992394   DOI: 10.1016/j.foodres.2021.110295

Abstract

The molecular formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction is not reported. Knowledge of the molecular interaction of glucose and ribose on the generation of 2-furfurylthiol is still unclear. The carbon module labeling (CAMOLA) technical approach was applied to elucidate the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction. The effect of ribose on the glucose-cysteine reaction was also evaluated. The results showed that 2-furfural and 2-furanmethanol were important intermediates for the formation of 2-furfurylthiol. Irrespective of the heating time, 2-furfurylthiol was mainly generated from an intact C
glucose skeleton (88-89%), whereas the recombination of glucose fragments had minimal contribution. 2-Furfural could be generated from the Maillard reaction between glucose and cysteine or glucose alone, which further formed 2-furanmethanol. Immediately, 2-furfurylthiol could arise from the reaction of 2-furanmethanol and H
S from cysteine. Moreover, the reaction of glucose, ribose, and cysteine could generate 2-furfural, 2-furanmethanol, and 2-furfurylthiol by an addition effect confirmed by the model reaction and food system.


Identification of characteristic aroma components of butter from Chinese butter hotpot seasoning

Jie Sun, Mingjuan Ma, Baoguo Sun, Fazheng Ren, Haitao Chen, Ning Zhang, Yuyu Zhang
PMID: 32822905   DOI: 10.1016/j.foodchem.2020.127838

Abstract

The potent aroma compounds in butter from four kinds of Chinese butter hotpot seasoning were first investigated by analyzing the isolates from solid-phase microextraction. A total of 49 aroma compounds were identified, and 23 of them were highly correlated with the aroma profiles of the butter by partial least squares regression analysis. Aroma extract dilution analysis and odor activity value calculations were applied to further reveal the dominant odorants. Fifty-three odorants with flavor dilution factors between 1 and 1024 were identified and OAVs of 17 odorants were greater than 1. Finally, an aroma recombination experiment was prepared by mixing the aroma-active compounds (OAVs > 1), and the aroma profile of the recombination showed good agreement with that of the original sample. Omission tests showed that 2-furfurylthiol, 2-acetylthiazole, anethole, (E)-2-decenal, and 1,8-cineole were the key odorants for the overall aroma of butter.


Insights into the Role of 2-Methyl-3-furanthiol and 2-Furfurylthiol as Markers for the Differentiation of Chinese Light, Strong, and Soy Sauce Aroma Types of Baijiu

Xuebo Song, Lin Zhu, Si Jing, Qing Li, Jian Ji, Fuping Zheng, Qiangzhong Zhao, Jinyuan Sun, Feng Chen, Mouming Zhao, Baoguo Sun
PMID: 32615756   DOI: 10.1021/acs.jafc.0c04170

Abstract

The sensory impacts of two thiols, 2-methyl-3-furanthiol (MFT) and 2-furfurylthiol (FFT), in Chinese soy sauce aroma-type Baijiu (SSB), strong aroma-type Baijiu (STB), and light aroma-type Baijiu (LTB) (liquor) were evaluated and combined with partial least squares discriminant analysis (PLS-DA) to differentiate Chinese Baijiu. The flavor dilution factors of these two thiols ranged from 81 to 6561, and quantitative results showed that MFT and FFT were significantly more abundant (
< 0.001) in SSB than in STB and LTB. The determined odor activity values (OAVs) suggest that MFT (OAV: 34-121) and FFT (OAV: 11-103) contribute significantly to the overall aroma profiles of LTB and STB. Interestingly, the OAVs of these two thiols were high (256-263) and did not significantly differ (
> 0.05) in SSB. Notably, hierarchical cluster analysis and PLS-DA results revealed that these compounds can be used to differentiate Chinese LTB, STB, and SSB. According to their prominent organoleptic and distinguishing roles, these two thiols can be regarded as flavor markers for SSB.


Optimization of the Maillard reaction of xylose with cysteine for modulating aroma compound formation in fermented tilapia fish head hydrolysate using response surface methodology

Pei Gao, Wenshui Xia, Xinzhi Li, Shaoquan Liu
PMID: 32580127   DOI: 10.1016/j.foodchem.2020.127353

Abstract

Aroma defects limit the application of fish protein hydrolysates as flavourings. This study aimed to develop a flavour concentrate from fermented tilapia fish head hydrolysate bymaximising the Maillard reaction production of meaty and roasted aroma associated compounds. We studied the optimal conditions of the Maillard reaction of xylose with cysteine to form meat-like odorants using response surface methodology. A 3-factored and 3-leveled Box Behnken design was employed, where the independent variables were cysteine concentration (A, w/v, %), heating temperature (B, °C) and heating time (C, min). 2-Methyl-3-furanthiol and 2-furfurylthiol were used as response factors. The optimal conditions were obtained as follows: A, 0.80%; B, 183.80 °C; C, 89.34 min. Compared with the controls, Maillard reaction products enriched the meaty and roasted aroma associated compounds in the treated hydrolysate. In conclusion, the treated tilapia fish head hydrolysate may be used as a base in development of new fish-based flavourings.


Enhancement of coffee brew aroma through control of the aroma staling pathway of 2-furfurylthiol

Zhenchun Sun, Heping Cui, Ni Yang, Charfedinne Ayed, Xiaoming Zhang, Ian D Fisk
PMID: 32283367   DOI: 10.1016/j.foodchem.2020.126754

Abstract

During storage of coffee, the key aroma 2-furfurylthiol becomes less active, the mechanisms of this loss and ways to mitigate it were investigated. Aroma profiles were analyzed using GC-MS and sensory properties were evaluated by Quantitative Descriptive Analysis. Quinones, as the oxidation products of hydroxydroquinone, was found to actively bind 2-furfurylthiol, which accounted for the loss of 2-furfurylthiol. To mitigate this loss, ingredients were screened for their ability to prevent 2-furfurylthiol from loss. Cysteine had the highest 2-furfurylthiol releasing efficiency and ascorbic acid was also selected due to its 2-furfurylthiol releasing ability in Fenton reaction system. Concentrations were optimized and the addition of 0.045 g/L cysteine and 0.05 g/L ascorbic acid directly protected aroma during storage, these included 2-furfurylthiol, dimethyltrisulfide, methyl furfuryl disulfide, 4-ethylguaiacol and 4-vinylguaiacol. Ultimately, sensory testing showed a direct enhancement in nutty, sulfurous and roasted aroma attributes, an increase in flavour intensity and preference over shelf life.


Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol

Zhenchun Sun, Ni Yang, Chujiao Liu, Robert S T Linforth, Xiaoming Zhang, Ian D Fisk
PMID: 31174781   DOI: 10.1016/j.foodchem.2019.05.175

Abstract

The aroma stability of fresh coffee brew was investigated during storage over 60 min, there was a substantial reduction in available 2-furfurylthiol (2-FFT) (84%), methanethiol (72%), 3-methyl-1H-pyrole (68%) and an increase of 2-pentylfuran (65%). It is proposed that 2-FFT was reduced through reversible chemical binding and irreversible losses. Bound 2-FFT was released after cysteine addition, thereby demonstrating that a reversible binding reaction was the dominant mechanism of 2-FFT loss in natural coffee brew. The reduction in available 2-FFT was investigated at different pH and temperatures. At high pH, the reversible binding of 2-FFT was shown to protect 2-FFT from irreversible losses, while irreversible losses led to the reduction of total 2-FFT at low pH. A model reaction system was developed and a potential conjugate, hydroxyhydroquinone, was reacted with 2-FFT. Hydroxyhydroquinone also showed 2-FFT was released after cysteine addition at high pH.


Structure-Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan-2-ylmethanethiol

Sebastian Schoenauer, Peter Schieberle
PMID: 29627982   DOI: 10.1021/acs.jafc.8b00857

Abstract

Furan-2-ylmethanethiol (2-furfurylthiol; 2-FFT, 1) is long-known as a key odorant in roast and ground coffee and was also previously identified in a wide range of thermally treated foods such as meat, bread, and roasted sesame seeds. Its unique coffee-like odor quality elicited at very low concentrations, and the fact that only a very few compounds showing a similar structure have previously been described in foods make 1 a suitable candidate for structure-odor activity studies. To gain insight into the structural features needed to evoke a coffee-like odor at low concentrations, 46 heterocyclic mercaptans and thio ethers were synthesized, 32 of them for the first time, and their odor qualities and odor thresholds were determined. A movement of the mercapto group to the 3-position kept the coffee-like aroma but led to an increase in odor threshold. A separation of the thiol group from the furan ring by an elongation of the carbon side chain caused a loss of the coffee-like odor and also led to an increase in odor thresholds, especially for ω-(furan-2-yl)alkane-1-thiols with six or seven carbon atoms in the side chain. A displacement of the furan ring by a thiophene ring had no significant influence on the odor properties of most of the compounds studied, but the newly synthesized longer-chain 1-(furan-2-yl)- and 1-(thiophene-2-yl)alkane-1-thiols elicited interesting passion fruit-like scents. In total, only 4 out of the 46 compounds also showed a coffee-like odor quality like 1, but none showed a lower odor threshold. Besides the odor attributes, also retention indices, mass spectra, and NMR data of the synthesized compounds were elaborated, which are helpful in possible future identification of these compounds in trace levels in foods or other materials.


Characterization of key aroma-active sulfur-containing compounds in Chinese Laobaigan Baijiu by gas chromatography-olfactometry and comprehensive two-dimensional gas chromatography coupled with sulfur chemiluminescence detection

Xuebo Song, Lin Zhu, Xinlei Wang, Fuping Zheng, Mouming Zhao, Yuping Liu, Hehe Li, Fuyan Zhang, Yuhang Zhang, Feng Chen
PMID: 31253273   DOI: 10.1016/j.foodchem.2019.124959

Abstract

Volatile sulfur-containing compounds (VSCs) often exist at extremely low concentrations, making them difficult to be determined. The VSCs in Laobaigan (LBG) Baijiu were analyzed by headspace solid-phase microextraction (HS-SPME) coupled with GC × GC-SCD, by which 12 VSCs were identified. Among the 65 odor-active compounds that were determined by GC-O with the aid of aroma extract dilution analysis (AEDA), benzenemethanethiol and 2-methyl-3-furanthiol were found to possess the highest FD values of 6561. The limits of detection (LODs) of the identified VSCs determined by GC × GC-SCD were found to be extremely low at 0.05-1.53 ng/L, with their analytical recoveries from 85% to 116%. The VSCs in the LBG samples were determined in a range of concentrations from 0.77 ± 0.02 µg/L to 60.04 ± 2.32 µg/L. Benzenemethanethiol, dimethyl trisulfide, 2-methyl-3-furanthiol and 2-furfurylthiol exhibited odor activity values (OAVs) > 100 and significantly contributed to the overall aroma of LBG Baijiu.


Ultrasonic modification of pectin for enhanced 2-furfurylthiol encapsulation: process optimization and mechanisms

Wenjun Wang, Yiming Feng, Weijun Chen, Yueying Wang, Geoffrey Wilder, Donghong Liu, Yun Yin
PMID: 31436316   DOI: 10.1002/jsfa.10000

Abstract

Pectin is an intriguing polymer, which is usually regarded as a byproduct from agricultural and biological processes. In previous studies, ultrasound treatment has been explored to improve the functionality of pectin but most of that work focused on aspects of molecular structure and the chemical properties of pectin. In this study, we utilized ultrasound treatment to modify the physiochemical properties of pectin. Using ultrasound treatment, we evaluated the emulsifying capability of pectin as a function of ultrasonic time and power density, using a response surface approach. A very potent yet unstable coffee-like aroma compound, 2-furfurylthiol, was also used for comparing the encapsulation feasibility of emulsion made with original pectin and ultrasound-treated pectin.
Our results showed that the particle size of pectin was highly correlated with power density and ultrasound time. Approximately 370 nm of pectin particle size could be reached at a power density of 1.06 W mL
for 40 min. Ultrasound treatment increased emulsion droplet size but significantly improved emulsifying capacities, such as centrifugal stability and surface loading, although it was highly dependent upon the ultrasound treatment condition. When used as the encapsulation wall material, the ultrasound-modified pectin had significantly enhanced performance compared with the original, in terms of flavor retention over time at 45 °C and 65 °C.
Ultrasound treatment was able to modify the physiochemical properties of pectin, which thus improved emulsification stability and encapsulation feasibility by forming a thicker layer at the oil / water interface to protect the core materials. © 2019 Society of Chemical Industry.


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